N-Boc-DL-phenylalaninol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338006 | |
| Record name | N-Boc-DL-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145149-48-0 | |
| Record name | N-Boc-DL-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-DL-phenylalaninol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-phenylalaninol is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the amino acid phenylalanine, it serves as a crucial intermediate in the asymmetric synthesis of a variety of pharmaceutical compounds and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective chemical transformations at other positions of the molecule, making it a versatile tool in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, along with its applications in synthetic workflows.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The quantitative data for its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₁NO₃ | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 94-96 °C (L-form) | [2] |
| Boiling Point | 96-97 °C (L-form) | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | [2] |
| CAS Number | 145149-48-0 (DL-form), 66605-57-0 (L-form), 106454-69-7 (D-form) | [1] |
Synthesis and Purification
The most common method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, N-Boc-DL-phenylalanine.
Experimental Protocol: Synthesis of N-Boc-L-phenylalaninol[3]
Materials:
-
N-Boc-L-phenylalanine
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Hydrochloric acid (HCl)
-
2 mol/L Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
To a solution of N-Boc-L-phenylalanine and lithium chloride in methanol, cooled to 0-5 °C in an ice bath, add sodium borohydride in portions.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0-5 °C and quench the reaction by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.
-
Remove the majority of the methanol under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
Experimental Protocol: Purification by Recrystallization[3]
Procedure:
-
Dissolve the crude N-Boc-L-phenylalaninol oil in a minimal amount of a 2:1 mixture of ethyl acetate and n-heptane.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the resulting white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak. A purity of ≥98.5% is common for commercial-grade material.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For sample preparation, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the benzyl group, the methine proton, the hydroxymethyl protons, and the aromatic protons of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the Boc group, the phenyl ring, and the propanol backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A few milligrams of the solid material are sufficient for ATR analysis.[5] The spectrum will exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretch of the carbamate, C-H stretches of the aromatic and aliphatic groups, and the O-H stretch of the alcohol.
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The Boc protecting group allows for the modification of other parts of the molecule without affecting the amine group, which can be deprotected at a later stage of the synthesis.
A prominent example of its application is in the synthesis of (S)-Amphetamine, a psychostimulant drug.[2] The use of the enantiomerically pure N-Boc-L-phenylalaninol as a starting material ensures the desired stereochemistry in the final product.
Experimental Workflow: Synthesis of (S)-Amphetamine from N-Boc-L-phenylalaninol
The following diagram illustrates a logical workflow for the synthesis of (S)-Amphetamine, a chiral drug, starting from N-Boc-L-phenylalaninol. This demonstrates the utility of N-Boc-L-phenylalaninol as a key chiral intermediate.
Caption: Synthetic workflow for (S)-Amphetamine from N-Boc-L-phenylalaninol.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined chemical properties and the versatility afforded by the Boc protecting group make it an indispensable intermediate for the construction of complex, enantiomerically pure molecules. The detailed experimental protocols and analytical methodologies provided in this guide offer a comprehensive resource for researchers and scientists working with this important compound, facilitating its effective use in the development of novel therapeutics.
References
- 1. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]
- 3. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
N-Boc-DL-phenylalaninol structure elucidation
An In-depth Technical Guide to the Structure Elucidation of N-Boc-DL-phenylalaninol
Introduction
This compound is a pivotal chiral building block in the realms of medicinal chemistry and pharmaceutical development. As a derivative of the amino acid DL-phenylalanine, it is functionalized with a tert-butyloxycarbonyl (Boc) protecting group. This protective group is instrumental in organic synthesis, temporarily masking the reactive amine group to allow for selective modifications at other molecular sites, thereby streamlining complex multi-step syntheses.[1] The precise structural confirmation of this compound is paramount for its effective use in the synthesis of complex peptides, bioactive compounds, and novel drug candidates.[2] This guide provides a comprehensive overview of the techniques and methodologies employed for the structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are the initial data points in its structural identification.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | [3] |
| Molecular Formula | C₁₄H₂₁NO₃ | [3][4] |
| Molecular Weight | 251.32 g/mol | [3][4] |
| CAS Number | 145149-48-0 | [3][4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 92.0-98.0 °C | [5] |
| Optical Rotation | For the L-enantiomer: -27.0 ± 3.0° (c=1 in methanol) | [5] |
Note: As a DL-racemic mixture, this compound is optically inactive. The optical rotation value provided is for the L-enantiomer for reference.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques.
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~7.3 ppm (m, 5H), ~4.8 ppm (br s, 1H), ~3.8 ppm (m, 1H), ~3.5 ppm (m, 2H), ~2.8 ppm (m, 2H), ~1.4 ppm (s, 9H) | Aromatic protons of the phenyl group, NH proton of the carbamate, CH proton adjacent to NH, CH₂ protons of the alcohol, CH₂ protons of the benzyl group, tert-butyl protons of the Boc group. |
| ¹³C NMR | δ ~156 ppm, ~138 ppm, ~129 ppm, ~128 ppm, ~126 ppm, ~80 ppm, ~65 ppm, ~55 ppm, ~38 ppm, ~28 ppm | C=O of the carbamate, Quaternary aromatic carbon, Aromatic CH carbons, Quaternary carbon of the Boc group, CH₂ of the alcohol, CH adjacent to NH, CH₂ of the benzyl group, CH₃ carbons of the Boc group. |
| IR (KBr) | ~3350 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Aromatic C-H stretch), ~2970 cm⁻¹ (Aliphatic C-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1520 cm⁻¹ (N-H bend), ~1170 cm⁻¹ (C-O stretch) | Presence of N-H group in the carbamate, aromatic ring, aliphatic chains, carbonyl group of the Boc protector, and alcohol C-O bond. |
| Mass Spec. (MS) | m/z = 252 [M+H]⁺, 196 [M-C₄H₉]⁺, 152 [M-Boc+H]⁺ | Molecular ion peak confirming the molecular weight. Fragmentation pattern shows loss of the tert-butyl group and the entire Boc group. |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reduction of N-Boc-DL-phenylalanine. A representative protocol is the reduction of the corresponding methyl ester using sodium borohydride.
1. Esterification of N-Boc-DL-phenylalanine:
-
Dissolve N-Boc-DL-phenylalanine in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The crude methyl ester is often used directly in the next step.
2. Reduction to this compound:
-
Dissolve the crude N-Boc-DL-phenylalanine methyl ester and lithium chloride in methanol under a nitrogen atmosphere.[6]
-
Cool the mixture to below 5°C using an ice-water bath.[6]
-
Add sodium borohydride (NaBH₄) portion-wise to the solution while maintaining the low temperature.[6]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[6]
-
Cool the reaction again in an ice bath and quench by slowly adding water, followed by acidification with 2N HCl to a pH of 2-3.[6]
-
Evaporate most of the solvent and adjust the pH to 9 with a 2 mol/L NaOH solution.[6]
-
Extract the aqueous layer multiple times with dichloromethane.[6]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization.[6]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of this compound.
Caption: Synthesis workflow from DL-Phenylalanine to the final product.
Caption: Logical flow of data integration for structure elucidation.
Applications in Drug Development and Research
This compound's structural attributes make it a valuable asset in pharmaceutical research.
-
Chiral Intermediate: It serves as a crucial intermediate for synthesizing enantiomerically pure drug candidates, where specific stereochemistry is vital for biological activity and safety.[1] For example, its enantiomers are used in the preparation of compounds like (R)-Amphetamine and (S)-Amphetamine.[1][7]
-
Peptide Synthesis: As a protected amino alcohol, it is incorporated into peptide sequences to create peptidomimetics with enhanced stability and pharmacokinetic properties.[2]
-
Building Block for Bioactive Molecules: It is a versatile starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications, including pharmaceuticals and agrochemicals.[7] Its use allows for the development of novel compounds with potential diagnostic and therapeutic properties, advancing both biochemistry and pharmaceutical sciences.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]
N-Boc-DL-phenylalaninol (CAS: 145149-48-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Chiral Building Block in Modern Organic Synthesis and Pharmaceutical Development
N-Boc-DL-phenylalaninol is a pivotal chiral building block extensively utilized in the fields of organic synthesis and medicinal chemistry. As a derivative of the amino acid DL-phenylalanine, its strategic importance lies in the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a primary alcohol functionality. This unique structural arrangement allows for selective chemical transformations, making it an indispensable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a thorough examination of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 145149-48-0 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁NO₃ | [1][2][3] |
| Molecular Weight | 251.32 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | [4] |
| Melting Point | 85.0 to 90.0 °C | [2][4] |
| Boiling Point (Predicted) | 410.1 ± 38.0 °C | [2] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 201.8 ± 26.8 °C | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | |
| Synonyms | Boc-DL-Phenylalaninol, N-(tert-Butoxycarbonyl)-DL-phenylalaninol, tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | [2][5] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, DL-phenylalanine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: N-Boc Protection of DL-Phenylalanine
This procedure outlines the synthesis of N-Boc-DL-phenylalanine, the precursor to this compound.
Materials:
-
DL-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine as a white solid.
Step 2: Reduction of N-Boc-DL-phenylalanine to this compound
This protocol details the reduction of the carboxylic acid group of N-Boc-DL-phenylalanine to the corresponding alcohol. While the cited protocol is for the L-enantiomer, the procedure is directly applicable to the DL-racemic mixture.[4]
Materials:
-
N-Boc-DL-phenylalanine methyl ester (can be prepared from N-Boc-DL-phenylalanine by standard esterification methods)
-
Methanol
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
2N Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Dissolve N-Boc-DL-phenylalanine methyl ester (1.0 eq) and lithium chloride (2.0 eq) in methanol under a nitrogen atmosphere.
-
Cool the mixture to below 5 °C in an ice-water bath.
-
Add sodium borohydride (2.0 eq) in portions to the reaction solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to below 5 °C in an ice-water bath and quench by the dropwise addition of water.
-
Adjust the pH of the mixture to 2-3 with 2N hydrochloric acid.
-
Evaporate the majority of the solvent under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 ml).
-
Combine the organic layers, wash with water and then with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by recrystallization from an ethyl acetate/n-heptane mixture to yield this compound as a white solid.[4]
Caption: Synthesis pathway of this compound.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase for the analysis of N-Boc protected amino alcohols is a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of this compound. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA).
-
Gas Chromatography (GC): GC can also be employed for the analysis of this compound, often after derivatization to increase its volatility.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. A general protocol for acquiring NMR spectra involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.[6] The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H and C=O stretches of the carbamate and the O-H stretch of the alcohol.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The Boc protecting group allows for the selective modification of other parts of the molecule without affecting the amino group. This is particularly important in multi-step syntheses of complex chiral molecules where stereochemical integrity is crucial.
A notable application of a stereoisomer of this compound, N-Boc-D-phenylalaninol, is in the synthesis of Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive sleepiness.[2][7][8] The synthesis involves the protection of the amino group of D-phenylalaninol with a Boc group, followed by carbamoylation of the hydroxyl group and subsequent deprotection.
Experimental Workflow: Synthesis of a Pharmaceutical Intermediate from N-Boc-D-phenylalaninol
The following diagram illustrates a general workflow for the synthesis of a Boc-protected pharmaceutical intermediate, exemplified by a key step in the synthesis of Solriamfetol.[2][7]
Caption: Workflow for Solriamfetol intermediate synthesis.
This workflow highlights the utility of N-Boc-phenylalaninol as a starting material in pharmaceutical synthesis. The Boc group provides robust protection of the amine functionality, allowing for the selective reaction at the hydroxyl group. The subsequent deprotection under acidic conditions yields the final active pharmaceutical ingredient.
References
- 1. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patents.justia.com [patents.justia.com]
A Technical Guide to the Physical Properties of N-Boc-DL-phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of N-Boc-DL-phenylalaninol, a key building block in synthetic organic chemistry and drug discovery. This document outlines its key physical characteristics, supported by detailed experimental protocols and spectroscopic data.
Core Physical Properties
This compound, a racemic mixture of the N-Boc protected forms of D- and L-phenylalaninol, is a white to pale cream crystalline powder. Its physical properties are crucial for its handling, characterization, and application in various synthetic procedures.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 251.32 g/mol | --INVALID-LINK-- |
| Appearance | White to pale cream crystals or powder | |
| CAS Number | 145149-48-0 | --INVALID-LINK-- |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its individual enantiomers.
| Property | This compound | N-Boc-L-phenylalaninol | N-Boc-D-phenylalaninol |
| Melting Point | 85.0 to 90.0 °C[1] | 92.0-98.0 °C | No specific data found |
| Boiling Point (Predicted) | 410.1 ± 38.0 °C[1] | 96-97 °C | No specific data found |
| Density (Predicted) | 1.085 ± 0.06 g/cm³[1] | 1.0696 (rough estimate) | No specific data found |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Insoluble in water. Soluble in methanol.[3] | No specific data found |
| Optical Rotation | Not applicable (racemic mixture) | -27.0 ± 3.0° (c=1 in methanol) | No specific data found |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is available on PubChem.[4] Key expected signals include those for the tert-butyl protons, the protons of the phenyl ring, and the protons on the propanol backbone.
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, available on PubChem, shows characteristic absorption bands for its functional groups.[4] Key expected peaks include:
-
N-H stretching from the carbamate.
-
C=O stretching of the Boc protecting group.
-
O-H stretching from the alcohol.
-
C-H stretching from the aromatic ring and aliphatic chain.
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available on PubChem, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[4]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[5]
Solubility Determination
This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.
Procedure:
-
Approximately 10-20 mg of this compound is placed in a test tube.
-
A small volume (e.g., 1 mL) of the solvent is added.
-
The mixture is agitated or sonicated to facilitate dissolution.
-
Visual observation is used to determine if the solid has completely dissolved. The process can be repeated with increasing amounts of solvent to estimate the solubility.
Optical Rotation Measurement
Since this compound is a racemate, its net optical rotation is zero. The following protocol applies to the measurement of its individual enantiomers (e.g., N-Boc-L-phenylalaninol).
Procedure:
-
A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in the polarimeter cell.
-
The angle of rotation of plane-polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[6]
This technical guide provides essential data and standardized protocols for the physical characterization of this compound, serving as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
References
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Boc-DL-phenylalaninol
This technical document provides a comprehensive overview of this compound, a key chiral building block in organic synthesis and pharmaceutical research. It details the compound's physicochemical properties, a representative synthesis protocol, and its applications in drug development.
Core Compound Properties
This compound, with the CAS number 145149-48-0, is a derivative of the amino acid DL-phenylalanine.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of peptide-based therapeutics.[3] Its IUPAC name is tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate.[4]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical reactions and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 251.32 g/mol | [1][2][4] |
| Molecular Formula | C₁₄H₂₁NO₃ | [1][2][4] |
| CAS Number | 145149-48-0 | [1][2] |
| Melting Point | 85.0 to 90.0 °C | [2] |
| Boiling Point (Predicted) | 410.1 ± 38.0 °C | [2] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [2] |
| XLogP3-AA | 2.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from DL-phenylalanine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid to a primary alcohol.
Workflow for the Synthesis of this compound
References
A Technical Guide to the Solubility of N-Boc-DL-phenylalaninol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-DL-phenylalaninol, a key intermediate in synthetic organic chemistry and drug development. A thorough understanding of its solubility is crucial for reaction setup, purification, and formulation. This document outlines the known qualitative solubility of this compound in various organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.
Core Chemical Properties of this compound
This compound is a carbamate-protected amino alcohol. The presence of the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group on the amine significantly influences its solubility profile, rendering it generally more soluble in organic solvents compared to its unprotected counterpart, DL-phenylalaninol. Conversely, this protection decreases its solubility in aqueous solutions.
Qualitative Solubility Data
Precise, quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on information from chemical suppliers and analogous compounds, a qualitative solubility profile has been established. The enantiomer, N-Boc-L-phenylalaninol, is reported to be soluble in a range of common organic solvents and insoluble in water.[1][2][3] It is presumed that the DL-racemic mixture exhibits similar solubility behavior.
Table 1: Qualitative Solubility of this compound
| Solvent Family | Solvent | Solubility |
| Halogenated | Chloroform | Soluble[1][3] |
| Dichloromethane | Soluble[1][3] | |
| Esters | Ethyl Acetate | Soluble[1][3] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][3] |
| Ketones | Acetone | Soluble[1][3] |
| Aqueous | Water | Insoluble[1][2] |
Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic applications, though the exact quantitative value is not specified. Researchers should determine the quantitative solubility for their specific needs.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration knowledge, such as crystallization or formulation, determining the quantitative solubility is essential. The following is a robust gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Scintillation vials or other suitable sealed containers
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials for solvent evaporation
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish with the filtered solution in a vacuum oven at a moderate temperature to evaporate the solvent completely. Ensure the temperature is well below the melting point of this compound (approximately 85-90 °C) to avoid decomposition.
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.
Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of this compound solubility.
This guide provides foundational knowledge and practical steps for working with this compound. For critical applications, it is imperative to perform quantitative solubility tests under the specific conditions of your experimental setup.
References
N-Boc-DL-phenylalaninol melting point range
An In-depth Technical Guide on the Melting Point of N-Boc-DL-phenylalaninol
This technical guide provides comprehensive information on the melting point of this compound, a crucial parameter for its identification, purity assessment, and handling in research and drug development. The document outlines the physicochemical properties, experimental protocols for melting point determination, and relevant data for its stereoisomers.
Physicochemical Properties
This compound, with the CAS Number 145149-48-0, is the racemic form of N-protected phenylalaninol.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently used in peptide synthesis and other organic syntheses. The melting point is a key specification for quality control, as impurities can lead to a depression and broadening of the melting range.
Quantitative Data: Melting Point
The melting point of this compound and its corresponding L-enantiomer are summarized below. The data highlights the difference in physical properties between the racemate and the pure enantiomer.
| Compound | CAS Number | Melting Point Range (°C) |
| This compound | 145149-48-0 | 85.0 - 90.0[1] |
| N-Boc-L-phenylalaninol | 66605-57-0 | 92.0 - 98.0[2][3] |
Experimental Protocol: Melting Point Determination by Capillary Method
The following is a detailed methodology for determining the melting point of this compound, based on the widely accepted capillary method, which aligns with pharmacopeia standards.[4]
3.1. Principle
The melting point is the temperature at which a crystalline solid transitions to a liquid. In this method, a small, finely powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction (clear point) is recorded.
3.2. Apparatus and Materials
-
Melting point apparatus with a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (typically 1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness).[4]
-
Mortar and pestle (agate or glass).
-
Spatula.
-
This compound sample (dry).
3.3. Sample Preparation
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
Place a small amount of the crystalline sample into a clean, dry mortar.
-
Gently grind the sample into a fine, uniform powder using the pestle.
-
Carefully fill the capillary tube by tapping its open end into the powder until a packed column of 2-4 mm height is achieved.
-
Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom.
3.4. Instrument Setup and Measurement
-
Set the Start Temperature: Program the melting point apparatus to a start temperature approximately 5-10 °C below the expected melting point of 85 °C.
-
Set the Heating Rate: A constant heating rate of 1 °C per minute is recommended for accurate determination, as per pharmacopeia guidelines.[4]
-
Set the Stop Temperature: Define a stop temperature well above the expected melting range, for instance, 100 °C.
-
Equilibration: Once the apparatus reaches the start temperature, allow it to equilibrate.
-
Measurement: Insert the prepared capillary tube into the heating block of the apparatus.
-
Observation: Observe the sample closely through the magnified viewing port.
-
Record Temperatures:
-
Onset Point: Record the temperature at which the first drop of liquid becomes visible.
-
Clear Point (End of Melting): Record the temperature at which the last solid particle melts and the substance becomes completely liquid.[4]
-
-
Report: The melting point is reported as the range between the onset and clear point temperatures.
Visualization of Experimental Workflow
The logical flow of the melting point determination process is illustrated in the diagram below.
Caption: Workflow for Melting Point Determination by the Capillary Method.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-DL-phenylalaninol
Abstract
N-Boc-DL-phenylalaninol is a pivotal chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. Its structural integrity is paramount, necessitating rigorous analytical characterization. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to verify the identity and purity of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.
Foundational Analysis: The Molecular Structure of this compound
A comprehensive understanding of the molecular architecture is the logical starting point for any spectroscopic analysis. This compound, with the systematic IUPAC name tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, possesses several key structural features that yield distinct spectroscopic signatures.[1] The molecule comprises a phenylalaninol backbone, where the amine is protected by a tert-butoxycarbonyl (Boc) group. This structure contains a primary alcohol, a secondary carbamate, a bulky tert-butyl group, and an aromatic phenyl ring.
The racemic "DL" designation indicates an equimolar mixture of the (R)- and (S)-enantiomers. For standard NMR and IR analysis, this racemic nature does not alter the expected peak positions compared to a single enantiomer, as these techniques are not inherently chiral.
Below is a diagram illustrating the molecular structure with key atoms and functional groups labeled for the subsequent spectroscopic discussion.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and stereochemistry of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, backbone, and Boc-group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Insights |
| ~7.35 - 7.20 | Multiplet | Ar-H (5H) | A complex multiplet confirming the presence of the monosubstituted phenyl ring. |
| ~4.80 | Broad Singlet | NH (1H) | A broad signal for the carbamate proton, which may exchange with D₂O. Its chemical shift is concentration and solvent dependent. |
| ~3.85 | Multiplet | Cα-H (1H) | This proton is coupled to the NH, Cβ, and Cγ protons, resulting in a complex multiplet. |
| ~3.60 | Multiplet | Cγ-H ₂ (2H) | The two diastereotopic protons of the CH₂OH group, coupled to the Cα proton. |
| ~2.80 | Multiplet | Cβ-H ₂ (2H) | The two diastereotopic protons of the benzyl CH₂ group, appearing as a multiplet due to coupling with Cα-H. |
| ~1.40 | Singlet | -C(CH ₃)₃ (9H) | A strong singlet integrating to 9 protons, the hallmark signature of the tert-butyl group in the Boc protecting group. |
| ~2.00 (variable) | Broad Singlet | OH (1H) | A broad, exchangeable signal for the primary alcohol proton. Its position is highly variable. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for similar structures.[2][3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is a crucial technique for confirming the carbon skeleton and the presence of key functional groups.
| Chemical Shift (δ, ppm) | Assignment | Key Insights |
| ~156.0 | C =O (Boc) | The carbonyl carbon of the carbamate group, appearing in the typical downfield region. |
| ~138.0 | C -Ar (quat) | The quaternary aromatic carbon directly attached to the benzyl group. |
| ~129.5, ~128.5, ~126.5 | C H-Ar | Signals for the five aromatic carbons of the phenyl ring. |
| ~79.5 | C (CH₃)₃ (quat) | The quaternary carbon of the tert-butyl group. |
| ~65.0 | C H₂OH | The carbon of the primary alcohol. |
| ~53.0 | C H-NH | The alpha-carbon (Cα) attached to the nitrogen. |
| ~38.0 | C H₂-Ar | The benzylic carbon (Cβ). |
| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, a strong signal. |
Note: Chemical shifts are approximate. Data is synthesized based on known values for N-Boc protected amino acids and alcohols.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for the hydroxyl, carbamate, and aromatic moieties. The data below is typically acquired using a KBr pellet or as a thin film.[1]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance in Structure Confirmation |
| ~3400 (broad) | O-H Stretch | Alcohol (-OH) | A strong, broad absorption confirming the presence of the hydroxyl group, indicative of hydrogen bonding. |
| ~3350 (sharp) | N-H Stretch | Carbamate (-NH) | A sharp peak characteristic of the N-H bond in the Boc group. |
| ~3060, ~3030 | C-H Stretch (sp²) | Aromatic Ring | Signals corresponding to the C-H bonds on the phenyl ring. |
| ~2975, ~2870 | C-H Stretch (sp³) | Aliphatic C-H | Absorptions from the CH, CH₂, and CH₃ groups in the backbone and Boc moiety. |
| ~1690 | C=O Stretch | Carbamate (-O-(C=O)-NH) | A very strong, sharp absorption, which is the most prominent feature for the Boc protecting group. |
| ~1520 | N-H Bend | Carbamate (-NH) | Often coupled with C-N stretching, this is another key indicator of the secondary amide/carbamate linkage. |
| ~1170 | C-O Stretch | Carbamate/t-Butyl | A strong band associated with the C-O bonds of the Boc group. |
| ~1050 | C-O Stretch | Primary Alcohol | Corresponds to the C-O bond of the primary alcohol. |
| ~740, ~700 | C-H Out-of-Plane Bend | Aromatic Ring | Strong absorptions indicating a monosubstituted benzene ring. |
Note: Frequencies are approximate. Data is synthesized from typical values for similar structures.[5][6]
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for reproducibility and data integrity. The following sections detail validated methodologies for acquiring high-quality spectroscopic data for this compound.
General Spectroscopic Analysis Workflow
The logical flow for characterizing a new batch of this compound involves a multi-technique approach to build a comprehensive and validated data package.
References
- 1. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-BOC-D/L-PHENYLALANINOL(145149-48-0) 1H NMR [m.chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Boc Protecting Group in Phenylalaninol
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the chemistry of amino acids and their derivatives.[1] For phenylalaninol, a chiral amino alcohol derived from phenylalanine, the Boc group provides a robust and versatile strategy for temporarily masking the nucleophilic amino group. This protection is critical for preventing undesired side reactions during subsequent chemical transformations, enabling chemists to perform modifications on other parts of the molecule with high selectivity.[2][3]
The utility of the Boc group stems from its stability across a wide range of non-acidic conditions and its clean, quantitative removal under mild acidic conditions.[1][4] This orthogonality allows for precise control in multi-step syntheses. N-Boc-L-phenylalaninol is a key chiral building block in the pharmaceutical industry, serving as a crucial intermediate in the asymmetric synthesis of complex, biologically active molecules and drug candidates, including (R)-Amphetamine.[2][5] Its stability allows for various modifications without compromising the stereochemical integrity of the chiral center.[1]
Core Chemical Principles and Mechanisms
Boc Protection of Phenylalaninol
The protection of the amino group in phenylalaninol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][6] A mild base is often used to neutralize the acidic byproducts and drive the reaction to completion.[1]
Boc Deprotection: Acid-Catalyzed Cleavage
The removal of the Boc group is its most defining feature and is accomplished under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes into the free amine and carbon dioxide.[1][7] Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for N-Boc-L-phenylalaninol.
Table 1: Physicochemical Properties of N-Boc-L-phenylalaninol
| Property | Value | References |
| CAS Number | 66605-57-0 | [2][3][8] |
| Molecular Formula | C₁₄H₂₁NO₃ | [2][8][9] |
| Molecular Weight | 251.32 g/mol | [2][8][9] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 94-96 °C | [2][10] |
| Optical Rotation | [α]D²⁵ = -27 ± 2° (c=1 in MeOH) | [3][10] |
| Water Solubility | Insoluble | [2] |
| Storage Temperature | -15°C to 8°C | [2][3][5] |
Table 2: Synthesis and Reaction Data for Boc-Phenylalaninol
| Reaction | Reagents & Conditions | Yield | References |
| Synthesis of N-Boc-L-phenylalaninol | Boc-L-phenylalanine methyl ester, Sodium borohydride, Lithium chloride, Methanol, 5-20°C | 94% | [8] |
| Boc Protection of L-Phenylalanine | L-Phenylalanine, Boc₂O, NaOH, tert-Butyl alcohol/Water, Room Temp. | 78-87% | [11] |
| Boc Deprotection | Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temp. | High | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-phenylalaninol from Boc-L-phenylalanine Methyl Ester
This protocol details the reduction of the methyl ester of Boc-protected phenylalanine to yield N-Boc-L-phenylalaninol.[8]
Materials:
-
Boc-L-phenylalanine methyl ester (1.0 equiv)
-
Lithium chloride (2.0 equiv)
-
Sodium borohydride (2.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Water, Saturated brine
-
Anhydrous sodium sulfate
-
Ethyl acetate, n-heptane
Procedure:
-
Dissolve Boc-L-phenylalanine methyl ester (e.g., 27.9 g) and lithium chloride (8.5 g) in methanol (500 mL) under a nitrogen atmosphere with stirring.[8]
-
Cool the mixture to below 5°C using an ice-water bath.[8]
-
Add sodium borohydride (7.5 g) in portions, maintaining the temperature below 5°C.[8]
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete disappearance of the starting material.[8]
-
Cool the reaction mixture again to below 5°C and quench by the dropwise addition of water (15 mL).[8]
-
Adjust the pH to 2-3 by the dropwise addition of 2N HCl.[8]
-
Remove the majority of the solvent under reduced pressure.[8]
-
Adjust the pH of the residue to 9 with 2M NaOH solution.[8]
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).[8]
-
Combine the organic layers and wash sequentially with water (30 mL) and saturated brine (30 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude yellow oil.[8]
-
Recrystallize the crude product from an ethyl acetate/n-heptane (2:1) mixture to yield pure N-Boc-L-phenylalaninol (Expected yield: ~94%).[8]
Protocol 2: Deprotection of N-Boc-L-phenylalaninol
This protocol describes the standard procedure for removing the Boc group using trifluoroacetic acid.[1]
Materials:
-
N-Boc-L-phenylalaninol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-L-phenylalaninol in anhydrous DCM.[1]
-
Add TFA to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[1]
-
Monitor the reaction for completion using an appropriate method (e.g., TLC, LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the phenylalaninol as its trifluoroacetate salt.[1]
Visualizations of Workflows and Mechanisms
The following diagrams illustrate the key chemical processes involving the Boc protecting group and phenylalaninol.
Caption: Logical flow of the Boc protection reaction for phenylalaninol.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Synthetic workflow from a protected amino acid to the final amino alcohol.
Conclusion
The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthetic chemistry of phenylalaninol. Its predictable and reliable performance provides chemists with precise control over complex synthetic pathways. The ease of its introduction, its stability under various reaction conditions, and its selective removal under mild acidic conditions make N-Boc-phenylalaninol a versatile and critical chiral building block for the development of novel therapeutics and other high-value chemical entities. The protocols and data presented in this guide underscore its central role and provide a practical framework for its effective use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 9. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. B25019.03 [thermofisher.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Chiral Building Blocks in Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental principles, synthetic strategies, and applications of chiral building blocks in modern organic synthesis and pharmaceutical development.
Introduction to Chirality and its Importance
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[1][2] This stereochemical characteristic is of paramount importance in the life sciences and pharmaceutical industry, as the physiological and therapeutic effects of a drug are often dictated by its specific three-dimensional arrangement.[2][3] Enantiomers of the same compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][3] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical aspect of modern drug discovery and development.[4][5] Regulatory bodies, such as the FDA, now have stringent requirements for the separate assessment of each enantiomer of a chiral drug.[2]
Chiral building blocks are enantiomerically pure or enriched compounds that serve as versatile starting materials or key intermediates in the synthesis of complex chiral targets.[6][] Their use provides an efficient and reliable way to introduce and control stereochemistry throughout a synthetic sequence.[]
Sources of Chiral Building Blocks
The primary sources of enantiopure chiral building blocks can be broadly categorized into three main areas:
-
The Chiral Pool: This refers to the vast collection of naturally occurring chiral compounds, such as amino acids, carbohydrates, terpenes, and alkaloids.[6][8] These readily available and often inexpensive molecules provide a diverse array of stereocenters that can be incorporated into synthetic targets.[6][8] For example, quinic acid, a natural product, has been utilized as a chiral starting material in the synthesis of the antiviral drug Tamiflu®.[8]
-
Asymmetric Synthesis: This powerful approach involves the creation of chiral molecules from achiral or prochiral starting materials using a chiral influence.[4] This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.[2][4] Asymmetric catalysis, in particular, has emerged as a highly efficient and atom-economical method for generating enantiomerically enriched products.[9][10]
-
Resolution of Racemates: Racemic mixtures, which contain equal amounts of both enantiomers, can be separated into their individual components through a process called resolution.[1] This can be accomplished by various techniques, including crystallization with a chiral resolving agent to form diastereomeric salts, or through chiral chromatography.[1][11]
Key Synthetic Strategies Employing Chiral Building Blocks
Several powerful synthetic methodologies have been developed to effectively utilize chiral building blocks and to construct complex chiral molecules with high stereocontrol.
Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral compounds with high enantioselectivity. Two seminal examples are the Sharpless Asymmetric Epoxidation and the Noyori Asymmetric Hydrogenation.
Sharpless Asymmetric Epoxidation: This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols to produce chiral 2,3-epoxyalcohols.[12][13] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[12][14] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[14]
Table 1: Representative Enantiomeric Excess (e.e.) and Yields for the Sharpless Asymmetric Epoxidation of Allylic Alcohols [15]
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
| Geraniol | (-)-DIPT | 95 | >95 |
| (E)-2-Hexen-1-ol | (+)-DET | 91 | 96 |
| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |
Noyori Asymmetric Hydrogenation: This method provides a highly efficient means for the enantioselective reduction of ketones and olefins to chiral alcohols and alkanes, respectively.[16][17] The reaction employs a ruthenium catalyst complexed with a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[16][17] The axial chirality of the BINAP ligand is responsible for the high degree of stereocontrol observed in the hydrogenation.[16]
Table 2: Representative Enantiomeric Excess (e.e.) and Yields for the Noyori Asymmetric Hydrogenation of Ketones [18]
| Ketone Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
| Methyl 2,2-dimethyl-3-oxobutanoate | (R)-BINAP | >95 | 99 |
| Acetophenone | (S)-BINAP | >95 | >99 |
| 1-Tetralone | (R)-BINAP | 98 | 95 |
Use of Chiral Auxiliaries
A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[19] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.[19] Oxazolidinones, derived from readily available amino acids, are a widely used class of chiral auxiliaries for controlling the stereochemistry of enolate alkylation and aldol reactions.[19]
Experimental Protocols
Catalytic Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(-)-Diisopropyl tartrate ((-)-DIPT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Powdered 4Å molecular sieves
-
10% aqueous NaOH solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.[15]
-
(-)-DIPT is added, followed by the dropwise addition of Ti(OiPr)₄ via syringe. The mixture is stirred at -20 °C for 30 minutes.[15]
-
Geraniol is added to the reaction mixture.[15]
-
A pre-cooled (-20 °C) anhydrous solution of TBHP in toluene is added dropwise over 10-15 minutes, maintaining the internal temperature below -10 °C.[15]
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).[15]
-
Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.[15]
-
A 10% aqueous NaOH solution is added, and stirring is continued for another 30 minutes until the two phases become clear.[15]
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.[15]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]
-
The resulting epoxy alcohol is purified by flash column chromatography.[15]
Noyori Asymmetric Hydrogenation of Methyl 2,2-dimethyl-3-oxobutanoate
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methyl 2,2-dimethyl-3-oxobutanoate
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, a glass liner for a Parr autoclave is charged with [RuCl₂(benzene)]₂ and (R)-BINAP.[16][18]
-
Anhydrous ethanol is added, and the mixture is stirred to form the catalyst solution.[16]
-
The substrate, methyl 2,2-dimethyl-3-oxobutanoate, is added to the catalyst solution.[18]
-
The glass liner is placed in the Parr autoclave, which is then sealed and removed from the glovebox.[16]
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4 atm).[18]
-
The reaction is stirred at a specified temperature (e.g., 100 °C) for the required time.[18]
-
After cooling to room temperature, the pressure is carefully released.[16]
-
The reaction mixture is concentrated under reduced pressure.[16]
-
The product is purified by distillation or column chromatography.[16]
Applications in Drug Development
The synthesis of enantiopure drugs is a critical aspect of the pharmaceutical industry.[4] Chiral building blocks are indispensable tools in the development of new therapeutic agents.[6] The ability to selectively synthesize the desired enantiomer of a drug candidate allows for:
-
Improved Efficacy: The therapeutic activity often resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even have undesirable side effects.[1]
-
Enhanced Safety: By eliminating the inactive or potentially harmful enantiomer, the overall safety profile of the drug can be significantly improved.[2]
-
Simplified Pharmacokinetics: A single enantiomer drug typically exhibits a more predictable and less complex pharmacokinetic profile compared to a racemic mixture.[1]
Visualizing Synthetic and Developmental Workflows
Diagrams are essential for visualizing the complex relationships and workflows in chiral synthesis and drug development.
Caption: Sources and examples of chiral building blocks.
Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.
Caption: Simplified pathway for chiral drug development.
Conclusion
Chiral building blocks are fundamental to modern organic synthesis and play a pivotal role in the development of safer and more effective pharmaceuticals. The continued development of novel synthetic methods for accessing and utilizing these enantiopure compounds will undoubtedly fuel future innovations in medicine, materials science, and beyond. This guide has provided a comprehensive overview of the core principles, key synthetic strategies, and practical applications of chiral building blocks, offering a valuable resource for researchers and professionals in the field.
References
- 1. ardena.com [ardena.com]
- 2. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 17. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. web.uvic.ca [web.uvic.ca]
N-Boc-DL-Phenylalaninol: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Boc-DL-phenylalaninol, a protected form of the amino alcohol DL-phenylalaninol, serves as a critical and versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a chiral center with a temporarily masked amino group, make it an invaluable intermediate for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Properties and Specifications
This compound is a white to light yellow crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at other positions of the molecule.[1] The physical and chemical properties of this compound and its enantiomers are summarized below.
| Property | This compound | N-Boc-D-phenylalaninol | N-Boc-L-phenylalaninol | References |
| CAS Number | 145149-48-0 | 106454-69-7 | 66605-57-0 | [2][3][4] |
| Molecular Formula | C₁₄H₂₁NO₃ | C₁₄H₂₁NO₃ | C₁₄H₂₁NO₃ | [2][3][4] |
| Molecular Weight | 251.32 g/mol | 251.32 g/mol | 251.32 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | White to pale cream crystals or powder | [1][3][4] |
| Melting Point | Not specified | Not specified | 92.0-98.0 °C | [4] |
| Optical Rotation | Not applicable (racemic) | +24° (c=1, CHCl₃, 23°C) | -27.0 ± 3.0° (c=1, methanol) | [3][4] |
| Solubility | Insoluble in water | Not specified | Not specified | [1] |
Strategic Importance in Synthesis
The utility of this compound stems from the strategic advantages offered by the Boc protecting group. This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[5] However, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] This controlled lability is fundamental to its application in multi-step syntheses.
The presence of a chiral center makes this building block particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule can profoundly impact its biological activity, efficacy, and safety.[3]
Key Synthetic Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are protocols for its synthesis and the subsequent deprotection of the Boc group.
Protocol 1: Synthesis of this compound
This procedure describes the protection of the amino group of DL-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
DL-Phenylalaninol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane/Water)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve DL-phenylalaninol (1.0 equivalent) in the chosen solvent.
-
Add a base such as triethylamine (1.2 equivalents) or sodium hydroxide (1.5 equivalents) to the solution and stir until the starting material is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by thin-layer chromatography (TLC).
-
If an organic solvent was used, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If a mixed aqueous/organic solvent system was used, concentrate the mixture to remove the organic solvent, then extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to liberate the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1.0 equivalent) in anhydrous DCM or dioxane.
-
Add trifluoroacetic acid (typically 20-50% v/v) or an equal volume of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion by TLC.
-
Upon completion, remove the solvent and excess acid in vacuo to yield the deprotected DL-phenylalaninol as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Applications in Drug Discovery and Beyond
This compound and its enantiopure counterparts are instrumental in the synthesis of a wide array of biologically active molecules. Its applications span various therapeutic areas. For instance, N-Boc-D-phenylalaninol is a known intermediate in the preparation of (S)-Amphetamine.[3] More broadly, these building blocks are utilized in the synthesis of:
-
Chiral Drugs: Introducing a specific stereocenter is crucial for the efficacy and safety of many pharmaceuticals.
-
Peptide Mimetics: The amino alcohol moiety can be incorporated into peptide-like structures to improve their stability and pharmacokinetic properties.[6]
-
Chiral Auxiliaries: The chiral backbone can be used to direct the stereochemical outcome of subsequent reactions.
-
Novel Bioactive Compounds: It serves as a starting material for the creation of new chemical entities with potential therapeutic value.[6]
Visualizing the Synthetic Workflow
The versatility of this compound can be represented in a logical workflow, from the starting material to various classes of advanced intermediates and final products.
Caption: Synthetic utility of this compound.
The Boc protection and deprotection cycle is a fundamental concept in its application.
Caption: Boc protection and deprotection cycle.
References
- 1. Cas 66605-57-0,N-Boc-L-Phenylalaninol | lookchem [lookchem.com]
- 2. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Racemic Mixture of N-Boc-Phenylalaninol: Synthesis, Resolution, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-DL-phenylalaninol is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its protected amine and alcohol functionalities, combined with a chiral center, make it a versatile intermediate for introducing the phenylalaninol scaffold into drug candidates. This technical guide provides a comprehensive overview of the synthesis of racemic N-Boc-phenylalaninol, detailed methodologies for its enantiomeric resolution, and its applications in the development of therapeutic agents, particularly protease inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
N-tert-butoxycarbonyl-DL-phenylalaninol, a derivative of the amino acid phenylalanine, is a key intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at other sites of the molecule. The racemic mixture serves as a cost-effective starting material, from which the desired enantiomer can be obtained through various resolution techniques. The individual enantiomers, N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol, are invaluable in the stereoselective synthesis of a wide range of biologically active molecules, including protease inhibitors for HIV and renin inhibitors for hypertension.
Synthesis of Racemic N-Boc-Phenylalaninol
The preparation of racemic N-Boc-phenylalaninol can be achieved through two primary routes: the protection of commercially available DL-phenylalaninol or the reduction of N-Boc-DL-phenylalanine.
Boc Protection of DL-Phenylalaninol
This method involves the direct protection of the amino group of racemic phenylalaninol using di-tert-butyl dicarbonate (Boc-anhydride).
Experimental Protocol:
-
Dissolution: Dissolve DL-phenylalaninol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution to act as a base.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture with stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate to remove byproducts.
-
Purification: Acidify the aqueous layer with a mild acid (e.g., citric acid solution) and extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Reduction of N-Boc-DL-Phenylalanine
This route involves the initial protection of racemic phenylalanine followed by the reduction of the carboxylic acid to an alcohol.
Experimental Protocol:
Step 1: N-Boc Protection of DL-Phenylalanine
-
Dissolution: Suspend DL-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add 1(N) sodium hydroxide solution and stir the mixture.
-
Boc-Anhydride Addition: Add Boc-anhydride dropwise to the cooled solution.
-
Reaction and Work-up: After the reaction is complete, perform an aqueous work-up to isolate the N-Boc-DL-phenylalanine.
Step 2: Reduction to this compound
-
Dissolution: Dissolve the N-Boc-DL-phenylalanine from the previous step in an anhydrous solvent like methanol under an inert atmosphere.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (2.0 equivalents) in portions. Lithium chloride (2.0 equivalents) can be added to facilitate the reduction.[1]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its completion by TLC.[1]
-
Quenching and Work-up: Quench the reaction by the slow addition of water, followed by acidification with 2N hydrochloric acid.[1]
-
Extraction and Purification: After evaporating the solvent, adjust the pH to 9 and extract the product with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization from a solvent mixture like ethyl acetate/n-heptane to give pure this compound.[1]
Table 1: Summary of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Boc Protection | DL-Phenylalaninol | Di-tert-butyl dicarbonate, Triethylamine | >90% | Inferred from general Boc protection protocols |
| Reduction | N-Boc-DL-Phenylalanine | Sodium borohydride, Lithium chloride | ~94% | [1] |
Enantiomeric Resolution of Racemic N-Boc-Phenylalaninol
The separation of the racemic mixture into its constituent enantiomers is a critical step for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution are two common and effective methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving N-protected amino alcohols.
Experimental Protocol:
-
System Preparation: Use an HPLC system equipped with a UV detector. Select a suitable chiral column.
-
Mobile Phase: Prepare a mobile phase appropriate for the chosen column. Common mobile phases for normal-phase chromatography include mixtures of n-hexane and isopropanol, while reversed-phase chromatography often employs mixtures of acetonitrile and water with additives like trifluoroacetic acid.
-
Sample Preparation: Dissolve a small amount of racemic N-Boc-phenylalaninol in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection and Analysis: Monitor the elution profile with the UV detector. The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Table 2: Comparative Data for Chiral HPLC Resolution of Phenylalanine Derivatives
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | D,L-Phenylalanine | D: 12.5, L: 10.5 | 1.59 | Hroboňová et al. (2018) |
| Ristocetin-based | Acetonitrile/Water (60/40, v/v) | D,L-Phenylalanine | D: 8.2, L: 6.5 | 2.75 | Hroboňová et al. (2018) |
Note: Data for underivatized phenylalanine is presented as a proxy for the behavior of N-Boc-phenylalaninol on these types of columns. Specific retention times for N-Boc-phenylalaninol would need to be determined experimentally but the general principles of separation apply.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution takes advantage of the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Experimental Protocol:
-
Reaction Setup: Dissolve racemic N-Boc-phenylalaninol in a suitable organic solvent (e.g., toluene).
-
Enzyme and Acyl Donor Addition: Add a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), and an acyl donor, such as vinyl acetate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Separation: Once the desired conversion (ideally around 50%) is reached, stop the reaction and separate the enzyme by filtration. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.
Table 3: Enzymatic Kinetic Resolution of Racemic Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Reference |
| Novozym 435 | (R,S)-1-phenyl 1-propanol | Lauric acid | Toluene | 95% (S-enantiomer) | Bayraktar et al. (2006) |
Note: This data for a structurally related alcohol illustrates the high enantioselectivity achievable with lipase-catalyzed resolution.
Applications in Drug Development and Signaling Pathways
The enantiomerically pure forms of N-Boc-phenylalaninol are valuable precursors for the synthesis of various therapeutic agents, most notably protease inhibitors.
HIV Protease Inhibitors
The Human Immunodeficiency Virus (HIV) relies on a protease enzyme to cleave viral polyproteins into functional proteins, a crucial step in the viral life cycle for producing mature, infectious virions. Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. N-Boc-phenylalaninol derivatives are used to synthesize peptidomimetics that mimic the transition state of the protease's substrate, thereby blocking its activity.
Caption: HIV life cycle and the point of intervention for protease inhibitors.
Renin Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade by converting angiotensinogen to angiotensin I. Inhibitors of renin are effective antihypertensive agents. N-Boc-phenylalaninol serves as a chiral building block for the synthesis of non-peptidic renin inhibitors that bind to the active site of the enzyme, preventing its interaction with angiotensinogen.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for renin inhibitors.
Conclusion
The racemic mixture of N-Boc-phenylalaninol is a readily accessible and versatile starting material for the synthesis of enantiomerically pure chiral building blocks. Efficient methods for its synthesis and resolution, particularly through chiral HPLC and enzymatic kinetic resolution, are well-established. The resulting enantiomers are of significant importance in medicinal chemistry, providing the core structure for a variety of potent therapeutic agents, including HIV protease inhibitors and renin inhibitors. This guide has provided a detailed overview of the key experimental protocols and applications of this important compound, which will be of benefit to researchers and professionals in the field of drug development.
References
Stability and Storage of N-Boc-DL-phenylalaninol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-DL-phenylalaninol. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from analogous N-Boc protected compounds and established principles of chemical stability. The protocols provided herein offer a robust framework for establishing in-house stability profiles.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and purity of this compound. The following conditions are recommended for long-term storage, based on the chemical nature of N-Boc protected amino alcohols.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the potential for thermal degradation and preserves the integrity of the tert-butoxycarbonyl (Boc) protecting group.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation of the phenyl ring.[1] |
| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which can be exacerbated by moisture.[1] |
| Light | Protect from light | As a general good practice for complex organic molecules, protection from light is advised to prevent potential photolytic degradation.[1] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The primary degradation pathways include acid-catalyzed hydrolysis and thermolytic cleavage.
-
Acid-Catalyzed Hydrolysis: The Boc group is highly sensitive to acidic conditions.[3] The degradation is initiated by protonation of the carbonyl oxygen, leading to the fragmentation of the carbamate into a stabilized tertiary carbocation (which forms isobutene), carbon dioxide, and the free amine (DL-phenylalaninol).[3]
-
Thermolytic Cleavage: Elevated temperatures can induce the thermal decomposition of the Boc group, leading to the formation of the free amine, isobutylene, and carbon dioxide.[4][5] This degradation can occur even in the absence of an acid catalyst.[5]
-
Oxidative Degradation: The phenyl ring in the molecule presents a potential site for oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.[1]
-
Photolytic Degradation: While specific data is limited, prolonged exposure to UV light may initiate degradation of the molecule.[1]
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols
The following protocols are provided as a template for conducting comprehensive stability studies on this compound.
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions over time.
Methodology:
-
Sample Preparation: Aliquot solid this compound into multiple sealed, airtight, light-protected containers suitable for the intended storage conditions.
-
Storage Conditions:
-
Long-Term: 2-8°C / Ambient Humidity (in a desiccator).
-
Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.[1]
-
-
Time Points:
-
Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions. This study is crucial for developing and validating a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples from each stress condition should be analyzed by a suitable stability-indicating method (e.g., HPLC-UV/MS).
Proposed Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.
Example Methodology:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Caption: Proposed Workflow for a Stability Study of this compound.
References
- 1. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Boc-DL-phenylalaninol: A Technical Guide to Safety and Handling
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for N-Boc-DL-phenylalaninol. It is intended for researchers, scientists, and drug development professionals. The information herein has been synthesized from available safety data sheets for structurally related compounds, primarily N-Boc-L-phenylalaninol, due to the absence of a specific Safety Data Sheet (SDS) for the DL-racemic mixture. Users should always consult the most current SDS for the specific product they are using and conduct a thorough risk assessment before handling this chemical.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Not Classified | May be harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Not Classified | May be harmful in contact with skin. |
| Acute Toxicity, Inhalation | Not Classified | May be harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1] |
Note: This classification is extrapolated from data on similar compounds and should be used for guidance purposes only. A formal hazard assessment has not been established for this compound.
Personal Protective Equipment (PPE)
To minimize exposure risk, appropriate personal protective equipment must be worn when handling this compound. The following table outlines the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile rubber, >0.11 mm thickness, breakthrough time >480 minutes.[2] |
| Body | Laboratory coat | Standard protective clothing. |
| Respiratory | Dust mask or respirator | Use in poorly ventilated areas or when dust is generated.[2] |
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature: 2-8 °C.
Experimental Protocols: Emergency Procedures
First Aid Measures
The following table details the immediate actions to be taken in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust. Clean the affected area with soap and water.
Visual Guides to Safety and Handling
The following diagrams illustrate key safety and handling workflows for this compound.
References
Methodological & Application
Synthesis of N-Boc-DL-phenylalaninol from DL-phenylalanine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the two-step synthesis of N-Boc-DL-phenylalaninol from the readily available starting material, DL-phenylalanine. The procedure involves the protection of the amino group of DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O), followed by the reduction of the carboxylic acid moiety of the resulting N-Boc-DL-phenylalanine to the corresponding alcohol. This method offers a straightforward and efficient route to this compound, a valuable chiral building block in the synthesis of various pharmaceutical agents and organic molecules.
Introduction
N-Boc-protected amino alcohols are crucial intermediates in synthetic organic chemistry, particularly in the construction of peptidomimetics, chiral ligands, and active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[1] This protocol details the preparation of this compound, starting from the racemic amino acid DL-phenylalanine.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Boc Protection of DL-phenylalanine: The amino group of DL-phenylalanine is protected using di-tert-butyl dicarbonate in the presence of a base.
-
Reduction of N-Boc-DL-phenylalanine: The carboxylic acid of N-Boc-DL-phenylalanine is reduced to the primary alcohol, this compound, using a suitable reducing agent.
Experimental Protocols
Part 1: Synthesis of N-Boc-DL-phenylalanine
This protocol is adapted from the standard procedure for the Boc protection of amino acids.[2]
Materials:
-
DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve DL-phenylalanine (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in water.
-
Add 1,4-dioxane to the solution and cool the mixture in an ice bath with vigorous stirring.
-
Add di-tert-butyl dicarbonate (1 equivalent) dropwise to the cooled solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous residue with a nonpolar solvent like pentane or hexane to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of a cold aqueous solution of HCl or KHSO₄.[2][3]
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine. The product can be further purified by crystallization.[2]
Part 2: Synthesis of this compound
This protocol describes the reduction of the N-Boc protected amino acid to the corresponding amino alcohol.[3]
Materials:
-
N-Boc-DL-phenylalanine
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Saturated brine solution
Procedure:
-
Suspend N-Boc-DL-phenylalanine (1 equivalent) and lithium chloride (2.0 equivalents) in methanol under an inert atmosphere (e.g., nitrogen).[3]
-
Cool the mixture to below 5°C in an ice-water bath.[3]
-
Add sodium borohydride (2.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 5°C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture back to below 5°C and quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.[3]
-
Remove the majority of the methanol by evaporation under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.[3]
-
Extract the aqueous layer with dichloromethane (3 x volumes).[3]
-
Combine the organic layers and wash with water and saturated brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/n-heptane.[3]
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | Step 1: N-Boc Protection | Step 2: Reduction | Final Product |
| Starting Material | DL-phenylalanine | N-Boc-DL-phenylalanine | - |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH | Sodium borohydride, Lithium chloride | - |
| Solvent | 1,4-Dioxane/Water | Methanol | - |
| Typical Yield | 78-87% (for L-enantiomer)[2] | 94% (for L-enantiomer)[3] | - |
| Product Name | N-Boc-DL-phenylalanine | - | This compound |
| Molecular Formula | C₁₄H₁₉NO₄ | - | C₁₄H₂₁NO₃[3][4] |
| Molecular Weight | 265.31 g/mol [5] | - | 251.32 g/mol [3][4] |
| CAS Number | 145149-48-0 (for DL-form)[4] | - | 145149-48-0[4] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Discussion
The described two-step synthesis provides a reliable method for the preparation of this compound. The first step, the Boc protection of DL-phenylalanine, is a standard and high-yielding reaction. The subsequent reduction of the carboxylic acid to the alcohol using sodium borohydride in the presence of lithium chloride is an effective method for this transformation, offering high yields. The workup and purification procedures are straightforward, involving simple extractions and recrystallization.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Add quenching reagents slowly and carefully.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Boc Protection of DL-Phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-protection of DL-phenylalaninol using di-tert-butyl dicarbonate (Boc₂O), yielding N-Boc-DL-phenylalaninol. The tert-butyloxycarbonyl (Boc) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents, due to its stability under various conditions and its facile removal under mild acidic conditions. This protocol outlines the reaction setup, workup, purification, and characterization of the final product, offering a reliable and reproducible method for researchers.
Introduction
DL-phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The protection of its primary amine functionality is a critical step to prevent unwanted side reactions during subsequent chemical transformations. The Boc protecting group is widely employed for this purpose due to its robustness and orthogonal nature to other common protecting groups.[] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base, to form a stable carbamate.[2] This protocol details a straightforward and efficient procedure for this transformation.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol described below.
| Parameter | Value | Method of Determination | Notes |
| Reactants | |||
| DL-Phenylalaninol | 1.0 equivalent | Gravimetric | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents | Volumetric/Gravimetric | Slight excess ensures complete reaction. |
| Triethylamine (TEA) | 1.2 equivalents | Volumetric | Acts as a base to facilitate the reaction.[] |
| Reaction Conditions | |||
| Solvent | Dichloromethane (DCM) | - | Anhydrous solvent is recommended. |
| Temperature | 0 °C to Room Temperature | Thermometer | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-4 hours | TLC/LC-MS | Monitor for the disappearance of starting material. |
| Product Yield and Purity | |||
| Theoretical Yield | Calculated based on starting material | - | Molecular Weight of Product: 251.32 g/mol .[3] |
| Typical Experimental Yield | ~94% | Gravimetric | Yield after purification.[4] |
| Purity | >98% | HPLC/NMR | Purity after recrystallization. |
Experimental Protocols
Materials and Reagents
-
DL-Phenylalaninol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Heptane or Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add DL-phenylalaninol (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled, stirred solution, add triethylamine (TEA, 1.2 eq.).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or a solid.[5]
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude material in a minimal amount of hot ethyl acetate.
-
Slowly add n-heptane or hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the white crystalline solid by filtration, wash with cold n-heptane or hexane, and dry under vacuum to yield pure this compound.[4]
-
Characterization
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₂₁NO₃[3]
-
Molecular Weight: 251.32 g/mol [3]
-
Melting Point: The melting point for the L-enantiomer is reported to be in the range of 92-98 °C; the racemic mixture may have a slightly different melting point.[6]
-
NMR Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry.
Mandatory Visualization
References
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes and Protocols for N-Boc-DL-phenylalaninol in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Boc-DL-phenylalaninol in solid-phase peptide synthesis (SPPS). The incorporation of this amino alcohol derivative allows for the synthesis of peptides with a C-terminal phenylalaninol, which can impart unique biological properties and enhanced metabolic stability compared to their carboxylic acid or amide counterparts.
The use of a racemic mixture (DL form) of N-Boc-phenylalaninol in SPPS is a strategic approach in early-phase drug discovery. It allows for the generation of peptide libraries containing both D- and L-phenylalaninol at the C-terminus. This can be invaluable for rapidly exploring the stereochemical requirements for biological activity. Subsequent synthesis can then focus on the more active enantiomer.
Key Applications
The incorporation of a C-terminal phenylalaninol moiety can significantly influence the pharmacological properties of a peptide. Key applications include:
-
Enhanced Biological Activity: Modification of the C-terminus can alter the binding affinity and efficacy of a peptide for its target receptor. For example, analogs of prolactin-releasing peptide with modified C-terminal phenylalanine have shown significant and long-lasting anorexigenic effects[1].
-
Increased Metabolic Stability: Peptides with a C-terminal alcohol are often more resistant to degradation by carboxypeptidases, leading to a longer biological half-life.
-
Peptidomimetic Design: The introduction of non-standard residues like phenylalaninol can help to create peptidomimetics with constrained conformations, which can be beneficial for receptor selectivity and binding[2].
-
Development of Enzyme Inhibitors: The C-terminal alcohol can be oxidized to an aldehyde, a functional group known to be a potent inhibitor of various proteases.
Data Presentation
The successful synthesis of peptides incorporating this compound is dependent on several factors including the chosen resin, coupling reagents, and the peptide sequence itself. The following tables provide typical parameters and expected outcomes for a standard Boc-SPPS protocol, which can be adapted for syntheses involving this compound.
Table 1: Typical Parameters for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is recommended for attaching the amino alcohol to minimize side reactions. |
| Amino Acid Excess | 2 - 4 equivalents | A higher excess may be required for sterically hindered couplings. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid. |
| Coupling Time | 1 - 4 hours | Can be monitored using the Kaiser test for primary amines. Alternative tests are needed for secondary amines. |
| Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM)[3]. |
Table 2: Expected Outcomes for a Model Peptide Containing C-terminal DL-Phenylalaninol
| Parameter | Expected Outcome | Notes |
| Loading Efficiency of this compound | 70 - 90% | Determined gravimetrically or by back-titration after cleavage of a small sample. |
| Coupling Efficiency (per step) | >99% | Monitored by the ninhydrin (Kaiser) test for subsequent amino acids[4]. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Will likely show two major peaks of equal intensity representing the diastereomers. |
| Final Purified Yield (per diastereomer) | 5 - 20% | Dependent on the efficiency of HPLC separation and peptide length[4]. |
| Mass Spectrometry Analysis | Single [M+H]⁺ peak | Both diastereomers will have the same mass. |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the loading of the initial this compound onto the highly acid-labile 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel[2].
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM[2].
-
Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry[2].
-
Agitation: Agitate the mixture at room temperature for 2-4 hours[2].
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes[2].
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x)[2].
-
Drying: Dry the resin under a vacuum to a constant weight.
Protocol 2: General Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single coupling cycle for the incorporation of subsequent Boc-protected amino acids.
Materials:
-
This compound-loaded resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
Procedure:
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading capacity) and coupling reagents (e.g., HBTU/HOBt) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling[4].
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x)[4].
-
-
Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
This step cleaves the completed peptide from the solid support and removes any side-chain protecting groups.
Materials:
-
Final peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum[3].
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. The cleavage reaction is typically carried out at room temperature for 1-2 hours[3].
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether[2].
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude peptide under a vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used to achieve separation of the two diastereomers.
-
Lyophilize the pure fractions to obtain the final peptides as a white powder.
-
Mandatory Visualization
Caption: General workflow for Boc solid-phase peptide synthesis.
Caption: The cyclical process of Boc-SPPS.
Caption: Logical relationships in the use of this compound.
References
Application Notes and Protocols for N-Boc-DL-phenylalaninol in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug development, the synthesis of peptidomimetics is a crucial strategy for creating novel therapeutic agents with improved pharmacological properties. N-Boc-DL-phenylalaninol is a valuable chiral building block used in the construction of these modified peptides. As an N-terminally protected amino alcohol, its incorporation into a peptide sequence results in a C-terminal peptide alcohol or an internal ester bond, replacing the typical amide linkage. These modifications can lead to enhanced metabolic stability, altered receptor binding affinity, and improved cell permeability compared to their natural peptide counterparts.
This document provides detailed application notes and protocols for the utilization of this compound in solution-phase peptide synthesis, a versatile method particularly suited for the synthesis of shorter peptides and fragments.
Core Concepts and Applications
The primary application of this compound in peptide synthesis is the creation of peptide alcohols and depsipeptides (peptides containing at least one ester bond).
-
Peptide Alcohols: When this compound is incorporated as the C-terminal residue, the resulting molecule is a peptide alcohol. These compounds are of significant interest as they can mimic the transition state of protease-catalyzed reactions, leading to potent enzyme inhibitors.
-
Depsipeptides: When this compound is incorporated within the peptide chain, an ester linkage is formed instead of an amide bond. This modification alters the hydrogen bonding capacity and conformational flexibility of the peptide backbone, which can be advantageous for optimizing biological activity and pharmacokinetic profiles.
The use of the tert-butyloxycarbonyl (Boc) protecting group for the amine is standard in this process. The Boc group is stable under the basic or neutral conditions often used for coupling reactions and can be readily removed under acidic conditions.
Experimental Protocols
This section details the protocols for the coupling of this compound to a C-terminally protected amino acid in solution, followed by the deprotection of the Boc group to allow for further chain elongation.
Protocol 1: Coupling of a Boc-Protected Amino Acid to this compound (Formation of an Ester Bond)
This protocol describes the formation of an ester linkage between a Boc-protected amino acid (e.g., Boc-L-Alanine) and this compound using a carbodiimide-mediated coupling reaction.
Materials:
-
Boc-L-Alanine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide ester.
Protocol 2: Boc Deprotection of the Dipeptide Ester
This protocol describes the removal of the N-terminal Boc group from the synthesized dipeptide ester to prepare it for subsequent coupling reactions.
Materials:
-
Protected dipeptide ester from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Deprotection Reaction: Dissolve the protected dipeptide ester in a solution of 50% TFA in DCM (v/v).
-
Reaction Time: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-terminally deprotected dipeptide ester. This product can often be used in the next coupling step without further purification.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and deprotection steps. Note that yields and purity are highly dependent on the specific amino acids used and the optimization of reaction conditions.
Table 1: Representative Yields for Esterification Coupling Reaction
| N-Boc-Amino Acid | Amino Alcohol | Coupling Reagents | Solvent | Typical Yield (%) |
| Boc-L-Alanine | This compound | DCC, DMAP | DCM | 70-85 |
| Boc-L-Leucine | This compound | DCC, DMAP | DCM | 65-80 |
| Boc-L-Phenylalanine | This compound | EDCI, DMAP | DCM | 75-90 |
Table 2: Representative Data for Boc-Deprotection
| Substrate | Deprotection Reagent | Solvent | Reaction Time (min) | Typical Yield (%) |
| Boc-Ala-Phe-ol(Boc) | 50% TFA | DCM | 30-60 | >95 |
| Boc-Leu-Phe-ol(Boc) | 50% TFA | DCM | 30-60 | >95 |
| Boc-Phe-Phe-ol(Boc) | 4M HCl in Dioxane | Dioxane | 30-60 | >95 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a tripeptide containing an internal ester bond using this compound.
N-Boc-DL-phenylalaninol: A Versatile Precursor for the Synthesis of Unnatural Amino Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-phenylalaninol is a valuable and versatile chiral building block in organic synthesis, particularly for the creation of diverse and novel unnatural amino acids. Its protected amine and primary alcohol functionalities provide a strategic starting point for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several classes of unnatural amino acids derived from this compound, a key precursor for drug discovery and development. The incorporation of unnatural amino acids into peptide-based therapeutics can enhance their pharmacological properties, such as metabolic stability, receptor affinity, and bioavailability.
Key Synthetic Pathways
The primary synthetic strategy involves the initial oxidation of the primary alcohol of this compound to the corresponding aldehyde, N-Boc-DL-phenylalaninal. This aldehyde serves as a crucial intermediate that can be further modified through various reactions to introduce a wide range of functional groups and structural diversity. The main pathways described in these notes are:
-
Oxidation to N-Boc-DL-phenylalaninal: Conversion of the starting alcohol to a reactive aldehyde.
-
Reductive Amination: Introduction of diverse side chains via reaction with primary amines.
-
Wittig Reaction: Formation of unsaturated amino acids.
-
Synthesis of β-Amino Acids: Homologation of the amino acid backbone.
The general workflow for the utilization of this compound as a precursor is depicted below.
Figure 1: General workflow for the synthesis of unnatural amino acids from this compound.
Section 1: Oxidation of this compound to N-Boc-DL-phenylalaninal
The oxidation of the primary alcohol of this compound to the corresponding aldehyde is the pivotal first step in most synthetic routes. Two common and effective methods for this transformation are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. Both methods are known for their mild reaction conditions, which help to prevent over-oxidation to the carboxylic acid and preserve the stereochemical integrity of the chiral center.[1]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent and offers the advantages of neutral pH, room temperature conditions, and typically short reaction times.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the mixture vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-DL-phenylalaninal.
-
Purify the crude product by flash column chromatography on silica gel.
Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This method is also performed at low temperatures to ensure high yields and chemoselectivity.[3][4]
Experimental Protocol:
-
To a solution of oxalyl chloride (1.5 eq) in DCM (0.2 M) at -78 °C, add DMSO (2.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.
-
Stir for another 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-DL-phenylalaninal by flash column chromatography.
Table 1: Comparison of Oxidation Methods for this compound
| Oxidation Method | Typical Yield (%) | Reaction Temperature | Key Reagents | Advantages | Disadvantages |
| Dess-Martin Periodinane | 85-95 | 0 °C to RT | Dess-Martin Periodinane | Mild conditions, simple work-up | Cost and potential explosiveness of reagent |
| Swern Oxidation | 80-90 | -78 °C to RT | Oxalyl chloride, DMSO, Triethylamine | High yields, readily available reagents | Requires low temperatures, malodorous byproducts |
Section 2: Synthesis of α-Unnatural Amino Acids via Reductive Amination
Reductive amination of N-Boc-DL-phenylalaninal with a variety of primary amines is a powerful method for introducing diverse side chains, leading to the synthesis of a wide array of novel α-amino acid derivatives.[5] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Boc-DL-phenylalaninol in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-phenylalaninol, and its individual enantiomers (N-Boc-D-phenylalaninol and N-Boc-L-phenylalaninol), are versatile chiral building blocks of significant utility in drug discovery and development. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for regioselective reactions at other sites of the molecule, while the inherent chirality of the phenylalaninol backbone serves as a crucial element for establishing the stereochemistry of the target therapeutic agent. This document provides detailed application notes and experimental protocols for the use of N-Boc-phenylalaninol derivatives in the synthesis of two distinct classes of therapeutic agents: a central nervous system stimulant, (S)-Amphetamine, and an HIV-1 protease inhibitor, Amprenavir.
Application 1: Enantioselective Synthesis of (S)-Amphetamine
(S)-Amphetamine is a potent central nervous system (CNS) stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The therapeutic efficacy of amphetamine is highly dependent on its stereochemistry, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. The following protocol outlines a robust method for the enantioselective synthesis of (S)-Amphetamine starting from N-Boc-D-phenylalaninol.[1]
Experimental Workflow for (S)-Amphetamine Synthesis
Caption: Workflow for the enantioselective synthesis of (S)-Amphetamine.
Quantitative Data for (S)-Amphetamine Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (%) |
| 1 | N-Boc-(R)-phenylalaninal | N-Boc-D-phenylalaninol | Dess-Martin periodinane, DCM | ~95 | >99 |
| 2 | N-Boc-(S)-Amphetamine | N-Boc-(R)-phenylalaninal | NH2OH·HCl, Pyridine, NaBH4, MeOH | ~85 | >99 |
| 3 | (S)-Amphetamine | N-Boc-(S)-Amphetamine | Trifluoroacetic acid (TFA), DCM | ~98 | >99 |
Experimental Protocol for (S)-Amphetamine Synthesis
Step 1: Oxidation of N-Boc-D-phenylalaninol to N-Boc-(R)-phenylalaninal
-
To a stirred solution of N-Boc-D-phenylalaninol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-(R)-phenylalaninal as a white solid.
Step 2: Reductive Amination to N-Boc-(S)-Amphetamine
-
To a solution of N-Boc-(R)-phenylalaninal (1.0 eq) in methanol (0.3 M), add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the oxime intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-(S)-Amphetamine.
Step 3: Deprotection to (S)-Amphetamine
-
Dissolve N-Boc-(S)-Amphetamine (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v, 0.1 M).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 12 with 1 M NaOH.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain (S)-Amphetamine.
Application 2: Synthesis of the HIV-1 Protease Inhibitor Amprenavir
Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[2][3] By blocking this enzyme, Amprenavir prevents the maturation of viral particles, rendering them non-infectious.[2] N-Boc-L-phenylalaninol serves as a key chiral starting material for the synthesis of a crucial intermediate, which is then elaborated to form Amprenavir.
Signaling Pathway of Amprenavir
Caption: Mechanism of action of Amprenavir in inhibiting HIV maturation.
Experimental Workflow for Amprenavir Synthesis
Caption: Synthetic workflow for Amprenavir starting from N-Boc-L-phenylalaninol.
Quantitative Data for Amprenavir Intermediate Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio |
| 1 | N-Boc-(S)-phenylalaninal | N-Boc-L-phenylalaninol | SO3·pyridine, DMSO, TEA | ~90 | N/A |
| 2 | N-Boc-(2R,3S)-3-phenyl-glycidol | N-Boc-(S)-phenylalaninal | (CH3)3S(O)I, NaH, DMSO | ~85 | >95:5 |
| 3 | N-Boc-(2S,3R)-3-azido-1-phenyl-1,2-butanediol | N-Boc-(2R,3S)-3-phenyl-glycidol | NaN3, NH4Cl, MeOH/H2O | ~92 | >98:2 |
Experimental Protocol for Amprenavir Intermediate Synthesis
Step 1: Oxidation to N-Boc-(S)-phenylalaninal
-
To a solution of N-Boc-L-phenylalaninol (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and triethylamine (TEA) (1:1 v/v, 0.5 M), add sulfur trioxide pyridine complex (SO3·pyridine) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-Boc-(S)-phenylalaninal, which can be used in the next step without further purification.
Step 2: Epoxidation to N-Boc-(2R,3S)-3-phenyl-glycidol
-
Prepare dimethylsulfoxonium methylide by adding sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a solution of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the ylide solution to 0 °C and add a solution of N-Boc-(S)-phenylalaninal (1.0 eq) in DMSO dropwise.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the desired epoxide.
Step 3: Regioselective Azide Opening
-
To a solution of N-Boc-(2R,3S)-3-phenyl-glycidol (1.0 eq) in a mixture of methanol and water (4:1 v/v, 0.2 M), add sodium azide (NaN3, 2.0 eq) and ammonium chloride (NH4Cl, 1.5 eq).
-
Heat the reaction mixture to reflux (approximately 70 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido alcohol intermediate.
The resulting N-Boc-(2S,3R)-3-azido-1-phenyl-1,2-butanediol is a key intermediate that can be further elaborated through a multi-step sequence involving reduction of the azide, coupling with a sulfonamide moiety, and reaction with a cyclic carbonate to yield Amprenavir.
Conclusion
This compound and its enantiopure forms are invaluable chiral synthons in the pharmaceutical industry. The protocols provided herein for the synthesis of (S)-Amphetamine and the key intermediates of Amprenavir highlight the utility of these building blocks in constructing complex, stereochemically defined drug molecules. The ability to control chirality at an early stage of a synthetic sequence is paramount for the efficient and selective production of modern therapeutics. The straightforward transformations and high stereochemical fidelity associated with reactions involving N-Boc-phenylalaninol derivatives make them a preferred choice for medicinal chemists and process development scientists.
References
Application Notes and Protocols for the Coupling of N-Boc-DL-phenylalaninol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of N-Boc-DL-phenylalaninol with carboxylic acids. This reaction is a fundamental step in the synthesis of a wide range of molecules with significant applications in medicinal chemistry, particularly in the development of novel therapeutics. This compound serves as a versatile chiral building block, and its derivatives have shown promise as enzyme inhibitors and chiral auxiliaries.
Introduction
This compound is a protected amino alcohol that provides a valuable scaffold for the synthesis of complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective reaction at the hydroxyl group or, after deprotection, at the amine functionality. The coupling of this compound with carboxylic acids can lead to the formation of either an ester via reaction with the hydroxyl group or an amide after removal of the Boc group. This versatility makes it a key component in the synthesis of peptidomimetics, chiral ligands, and bioactive compounds.
One notable application of phenylalaninol-derived structures is in the development of HIV-1 capsid (CA) inhibitors. These compounds can interfere with the viral life cycle by disrupting the function of the CA protein, which is crucial for both the early and late stages of HIV-1 replication.
Data Presentation: Comparative Efficiency of Coupling Methods
The choice of coupling method is critical for achieving high yields and purity. The following table summarizes common methods for the formation of ester or amide bonds with this compound or similar substrates, along with their expected efficiencies. Yields are dependent on the specific carboxylic acid and reaction conditions used.
| Coupling Method | Reagents | Typical Yield (%) | Key Considerations |
| Amide Coupling (after Boc deprotection) | |||
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-Hydroxybenzotriazole | 75-95 | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying workup.[1] |
| HBTU/DIPEA | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, N,N-Diisopropylethylamine | >90 | High efficiency and fast reaction times with low risk of racemization.[1] |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, N,N-Diisopropylethylamine | >95 | Highly reactive and superior for sterically hindered couplings.[1] |
| PyBOP/DIPEA | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, N,N-Diisopropylethylamine | >90 | Very effective for hindered couplings, though can be less suitable for phosphorylated substrates.[1] |
| Esterification | |||
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 80-95 | Mild conditions suitable for acid-labile substrates. The dicyclohexylurea (DCU) byproduct is insoluble and easily filtered.[2] |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃) | 70-90 | Proceeds with inversion of stereochemistry at the alcohol center. Ideal for stereospecific synthesis.[3][4] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt (Solution-Phase)
This protocol describes the coupling of a carboxylic acid to the deprotected amine of this compound.
Step 1: Boc Deprotection
-
Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting DL-phenylalaninol TFA salt is used directly in the next step.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the DL-phenylalaninol TFA salt (1.0 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to neutralize the TFA salt and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography.
Protocol 2: Steglich Esterification
This protocol describes the esterification of the hydroxyl group of this compound with a carboxylic acid.
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Protocol 3: Mitsunobu Reaction
This protocol is used for the esterification of this compound with a carboxylic acid and results in the inversion of stereochemistry at the alcohol center.
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.
Mandatory Visualizations
Experimental Workflow: Amide Coupling
Caption: General workflow for the deprotection of this compound followed by amide coupling.
Application: Inhibition of HIV-1 Capsid Function
Derivatives of phenylalanine are being investigated as inhibitors of the HIV-1 capsid protein. These inhibitors bind to a pocket at the interface of two adjacent capsid protein monomers within the capsid hexamer, disrupting normal capsid function. This interference can affect both the early stages of infection (e.g., uncoating and nuclear import) and the late stages (e.g., assembly of new viral particles).[5][6][7][8][9]
Caption: Phenylalaninol-derived inhibitors target the HIV-1 capsid, disrupting uncoating and assembly.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Boc-DL-phenylalaninol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of N-Boc-DL-phenylalaninol, a racemic N-protected amino alcohol, as a starting material in asymmetric synthesis. The primary application highlighted is its separation into enantiomerically pure forms through enzymatic kinetic resolution, a crucial step for its use as a chiral building block in the development of pharmaceuticals and other fine chemicals.
Introduction
This compound is the tert-butyloxycarbonyl (Boc) protected form of DL-phenylalaninol. The Boc group serves as a robust protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. While the racemic "DL" form is often more accessible and cost-effective, many applications in drug discovery and development require the use of single enantiomers (D or L) to ensure stereospecific interactions with biological targets.[1]
Kinetic resolution is a powerful technique to separate a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer over the other, leading to a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated. Lipases are a common class of enzymes used for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol with high selectivity.
Application: Enzymatic Kinetic Resolution of this compound
A widely employed and efficient method for the chiral resolution of this compound is through lipase-catalyzed enantioselective acylation. This process yields one enantiomer as an ester and the other as the unreacted alcohol, both in high enantiomeric purity.
Experimental Protocol: Lipase-Catalyzed Acetylation
This protocol describes a general method for the kinetic resolution of this compound using an immobilized lipase and an acyl donor. The conditions are based on established procedures for the resolution of similar N-Boc protected amino alcohols and other racemic alcohols.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene, or Tetrahydrofuran)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC))
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent).
-
Add anhydrous diisopropyl ether to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-50 mg per mmol of substrate).
-
Add the acyl donor, vinyl acetate (typically 1.5-3 equivalents).
-
-
Reaction Execution:
-
Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue, containing the unreacted N-Boc-phenylalaninol enantiomer and the acetylated N-Boc-phenylalaninol enantiomer, can be separated by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the separated alcohol and ester using chiral HPLC or chiral GC.
-
Data Presentation
The following table summarizes representative quantitative data for the enzymatic kinetic resolution of racemic N-Boc protected amino alcohols and related compounds, illustrating the typical efficiency of this method.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product | Yield (%) | ee (%) | Ref. |
| Racemic N-Boc-3-hydroxy-4-phenylpyrrolidine | BUTE-3 Lipase | Vinyl acetate | Diisopropyl ether | ~50 | (3R,4S)-alcohol | - | >99 | [1] |
| Racemic N-Boc-3-hydroxy-4-phenylpyrrolidine | BUTE-3 Lipase | Vinyl acetate | Diisopropyl ether | ~50 | (3S,4R)-acetate | - | >99 | [1] |
| Racemic Ketorolac | Novozym 435 | n-Octanol | Toluene | ~50 | (R)-ester | - | >99 | [2] |
| Racemic 1-(1-Naphthyl)ethanol | Novozym 435 | Vinyl acetate | n-Heptane | 48 | (S)-alcohol | - | 90 | [2] |
Note: Specific data for this compound was not available in the cited literature; however, the data presented for analogous substrates demonstrates the high enantioselectivity achievable with this methodology.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the asymmetric synthesis starting from this compound.
Caption: Workflow for Asymmetric Synthesis via Kinetic Resolution.
Caption: Mechanism of Lipase-Catalyzed Kinetic Resolution.
References
N-Boc-DL-Phenylalaninol: A Key Intermediate in Pharmaceutical Synthesis
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-phenylalaninol is a pivotal chiral building block in the landscape of pharmaceutical research and development. As a derivative of the amino acid DL-phenylalanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine, rendering it a stable and versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. The presence of the Boc group allows for selective chemical transformations at other positions of the molecule, a crucial feature in multi-step synthetic routes. This application note provides a comprehensive overview of this compound's properties, detailed protocols for its synthesis, and its applications in the synthesis of pharmaceutical agents, including antiviral and amphetamine-class compounds.
Data Presentation
The physical and chemical properties of this compound and its enantiopure forms are summarized in the tables below, providing a quick reference for researchers.
Table 1: Physicochemical Properties of N-Boc-Phenylalaninol Derivatives
| Property | This compound | N-Boc-L-phenylalaninol | N-Boc-D-phenylalaninol |
| CAS Number | 145149-48-0[1] | 66605-57-0[2] | 106454-69-7 |
| Molecular Formula | C₁₄H₂₁NO₃[1] | C₁₄H₂₁NO₃[2] | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol [1] | 251.32 g/mol [2] | 251.31 g/mol |
| Appearance | White to off-white powder | White to pale cream crystals or powder[3] | White to light yellow crystalline powder |
| Melting Point | Not specified | 92.0-98.0 °C[3] | 94-99 °C |
| Optical Rotation | Not applicable (racemic) | -27.0 ± 3.0° (c=1 in methanol)[3] | +27 ± 2º (c=1.036% in MeOH) |
Table 2: Quality Control and Spectroscopic Data for this compound
| Parameter | Specification |
| Purity (HPLC) | ≥98.5%[3] |
| ¹H NMR | Spectra available on PubChem[4] |
| IR Spectroscopy | Spectra available on PubChem[4] |
| Mass Spectrometry | Spectra available on PubChem[4] |
Experimental Protocols
A standard and effective method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, N-Boc-DL-phenylalanine. The following protocol is adapted from established procedures for the synthesis of its L-enantiomer.[2]
Protocol 1: Synthesis of this compound
Materials:
-
N-Boc-DL-phenylalanine
-
Methanol (MeOH)
-
Lithium Chloride (LiCl)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
2N Hydrochloric Acid (HCl)
-
2 mol/L Sodium Hydroxide (NaOH)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-heptane
-
Nitrogen gas supply
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-Boc-DL-phenylalanine and dissolve it in methanol under a nitrogen atmosphere with stirring.
-
Add lithium chloride (2.0 equivalents) to the solution and continue stirring until it dissolves.
-
Cool the reaction mixture to below 5 °C using an ice-water bath.
-
Slowly add sodium borohydride (2.0 equivalents) in portions to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to below 5 °C in an ice-water bath.
-
Carefully quench the reaction by the dropwise addition of water, followed by the dropwise addition of 2N HCl until the pH reaches 2-3.
-
Remove the majority of the methanol under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and n-heptane to yield this compound as a white to off-white solid. A typical yield for the analogous L-isomer synthesis is around 94%.[2]
Applications in Pharmaceutical Synthesis
This compound and its enantiopure forms are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.
1. Synthesis of Antiviral Agents:
N-Boc-phenylalanine derivatives are crucial in the development of novel antiviral drugs, particularly inhibitors of the HIV-1 capsid protein. These derivatives form the core structure of compounds that bind to the capsid protein, disrupting its function and inhibiting viral replication.
2. Synthesis of Amphetamine Derivatives:
D-phenylalanine can be used as a starting material for the synthesis of dextroamphetamine and methamphetamine.[5] This synthetic route proceeds through the intermediate D-phenylalaninol, which is subsequently derivatized. The use of N-Boc-D-phenylalaninol in a similar pathway offers a controlled and protected route to these compounds.
Visualizations
Diagram 1: Synthesis of this compound
Caption: General synthesis scheme for this compound.
Diagram 2: Application in Pharmaceutical Synthesis Workflow
Caption: Workflow for the use of this compound in API synthesis.
This compound is an indispensable intermediate in modern pharmaceutical synthesis. Its stable, protected nature allows for the controlled and efficient construction of complex chiral molecules. The detailed protocols and data provided in this application note serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel and effective therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 3. N-Boc-L-Phenylalaninol, 99 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. This compound | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of N-Boc-DL-phenylalaninol into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids and their derivatives is a key strategy in the design of novel peptidomimetics. N-Boc-DL-phenylalaninol, a protected amino alcohol, offers a unique building block for introducing structural diversity and conformational constraints into peptide sequences. Its incorporation can lead to peptidomimetics with enhanced therapeutic properties.
This document provides detailed protocols for the incorporation of this compound at the N-terminus of a peptide chain. The primary strategy involves a two-step process: the mild oxidation of the primary alcohol of this compound to its corresponding aldehyde, followed by the reductive amination of this aldehyde with the N-terminal amine of a resin-bound peptide.
Core Concepts and Workflow
The overall strategy for incorporating this compound into a peptidomimetic sequence on a solid support is a post-synthesis modification of the N-terminus of a pre-assembled peptide. The workflow can be summarized as follows:
-
Standard Solid-Phase Peptide Synthesis (SPPS): The desired peptide sequence is assembled on a suitable resin using standard Boc or Fmoc chemistry. The final step involves the deprotection of the N-terminal amino group.
-
Oxidation of this compound: In a separate reaction, this compound is oxidized to N-Boc-DL-phenylalaninal under mild conditions to prevent over-oxidation and protect the Boc group.
-
Reductive Amination on Resin: The crude or purified N-Boc-DL-phenylalaninal is then coupled to the deprotected N-terminus of the resin-bound peptide via reductive amination.
-
Cleavage and Purification: The final peptidomimetic is cleaved from the solid support, and the side-chain protecting groups are removed. The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Overall workflow for peptidomimetic synthesis.
Experimental Protocols
Protocol 1: Oxidation of this compound to N-Boc-DL-phenylalaninal
The oxidation of the primary alcohol of this compound to the corresponding aldehyde must be performed under mild conditions to avoid over-oxidation to a carboxylic acid and to preserve the acid-labile Boc protecting group. The Parikh-Doering oxidation is a suitable method.
Reaction Scheme:
Caption: Oxidation of this compound.
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and DIPEA (3.0-5.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Add the sulfur trioxide-pyridine complex (SO₃·Py, 2.0-3.0 eq) portion-wise to the cooled solution.
-
Add anhydrous DMSO (5.0-10.0 eq) dropwise to the suspension.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into brine and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-phenylalaninal.
-
The crude aldehyde is often used immediately in the next step without further purification. If purification is necessary, it can be performed by flash column chromatography on silica gel.
Quantitative Data:
The following table summarizes typical reaction parameters for the Parikh-Doering oxidation. Yields for this type of oxidation are generally high for unhindered alcohols.[1][2]
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures anhydrous conditions. |
| Oxidant | SO₃·Py / DMSO | Mild and selective for primary alcohols. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Acts as a proton scavenger. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |
| Reaction Time | 1.5 - 3 hours | Monitor by TLC for completion. |
| Typical Yield | 80-95% | Yields can vary based on scale and purity of reagents.[2] |
Protocol 2: On-Resin Reductive Amination
This protocol describes the coupling of the synthesized N-Boc-DL-phenylalaninal to the N-terminus of a resin-bound peptide.
Workflow for Reductive Amination:
Caption: On-resin reductive amination workflow.
Materials:
-
Resin-bound peptide with a deprotected N-terminus
-
Crude or purified N-Boc-DL-phenylalaninal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1% Acetic Acid (AcOH) in DMF
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Swell the resin-bound peptide (with the free N-terminus) in anhydrous DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve the N-Boc-DL-phenylalaninal (5-10 equivalents relative to the resin loading) in 1% acetic acid in DMF.
-
Add the aldehyde solution to the resin and agitate at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (5-10 equivalents), to the resin suspension.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test; a negative result indicates complete reaction of the primary amine).
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Quantitative Data:
The following table provides typical parameters for on-resin reductive amination. The use of an excess of reagents is common to drive the reaction to completion on the solid support.
| Parameter | Value/Condition | Notes |
| Resin Substitution | 0.2 - 0.8 mmol/g | Lower substitution can improve efficiency for sterically hindered couplings. |
| Aldehyde Equivalents | 5 - 10 eq | A significant excess ensures complete imine formation. |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | NaBH(OAc)₃ is a milder and often preferred reagent. |
| Reducing Agent Equivalents | 5 - 10 eq | Ensures complete reduction of the imine. |
| Solvent | 1% Acetic Acid in DMF | The acidic medium catalyzes imine formation. |
| Reaction Time | 4 - 12 hours | Monitor for completion. |
| Coupling Efficiency | >90% | Typically high with sufficient excess of reagents. |
Conclusion
The protocols outlined provide a robust framework for the successful incorporation of this compound into the N-terminus of peptide chains, enabling the synthesis of novel peptidomimetics. The mild oxidation of the amino alcohol followed by on-resin reductive amination is an efficient strategy that is compatible with standard solid-phase peptide synthesis workflows. The resulting peptidomimetics, featuring a unique N-terminal modification, can be valuable tools for exploring structure-activity relationships and developing new therapeutic agents with improved pharmacological profiles. Careful monitoring of each step and appropriate purification of the final product are crucial for obtaining high-purity peptidomimetics for biological evaluation.
References
Application Notes and Protocols for N-Boc-DL-phenylalaninol Derivatization in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-DL-phenylalaninol is a chiral building block of significant interest in medicinal chemistry. As a derivative of the amino acid phenylalanine, its structure provides a versatile scaffold for the synthesis of a wide array of compounds with potential therapeutic applications. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective modification at other positions of the molecule, while the primary alcohol offers a handle for further derivatization to introduce diverse functionalities. This strategic derivatization can lead to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
These application notes provide an overview of the derivatization of this compound and its enantiopure forms in the context of drug discovery, with a focus on the development of antimicrobial and antiviral agents. Detailed protocols for key synthetic transformations and biological assays are included to guide researchers in this field.
Key Applications in Medicinal Chemistry
The N-Boc-phenylalaninol scaffold has been successfully employed in the synthesis of various biologically active molecules. Key therapeutic areas where its derivatives have shown promise include:
-
Antimicrobial Agents: Derivatization of the core structure has led to the development of potent inhibitors of various bacterial strains, including Mycobacterium abscessus and Mycobacterium tuberculosis. These derivatives often function by targeting essential cellular processes in the bacteria.
-
Antiviral Agents: The phenylalaninol backbone is a key component in the design of inhibitors of viral proteins, such as the HIV-1 capsid protein. By modifying the scaffold, it is possible to optimize interactions with the target protein and disrupt the viral life cycle.
-
Enzyme Inhibitors: The chiral nature of N-Boc-phenylalaninol makes it an excellent starting material for the synthesis of enzyme inhibitors, where stereochemistry is crucial for binding to the active site.
Data Presentation: Biological Activity of Phenylalanine and Phenylalaninol Derivatives
The following tables summarize the quantitative biological activity of various derivatives synthesized from N-Boc-protected phenylalanine and its analogs. This data highlights the potential of this scaffold in developing potent therapeutic agents.
Table 1: Antimycobacterial Activity of Nα-aroyl-N-aryl-phenylalanine Amide Derivatives
| Compound ID | Modification | M. abscessus MIC₉₀ (µM) | M. intracellulare MIC₉₀ (µM) | M. smegmatis MIC₉₀ (µM) | M. tuberculosis MIC₉₀ (µM) |
| MMV688845 | Parent Compound | 6.25 - 12.5 | >50 | 12.5 | 3.13 |
| Derivative 1 | Thiomorpholine S-oxide | 0.78 | 6.25 | 1.56 | 0.78 |
| Derivative 2 | 4-Fluorophenyl substitution | 3.13 | 12.5 | 3.13 | 1.56 |
Data sourced from studies on the derivatization of a hit compound, MMV688845, which is an Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide.
Table 2: Anti-HIV-1 Activity of Phenylalanine Derivatives Targeting the HIV-1 Capsid Protein
| Compound ID | Modification | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| PF-74 | Lead Compound | 0.42 ± 0.11 | >11.56 | >27.5 |
| II-13c | 4-methoxy-N-methylaniline substitution | 5.14 ± 1.62 | >9.51 | >1.85 |
| V-25i | Indolin-5-amine substitution | 2.57 ± 0.79 | >8.55 | >3.33 |
Data from a study on the design and synthesis of novel phenylalanine derivatives as HIV-1 capsid protein inhibitors.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: General Procedure for Amide Coupling of N-Boc-D-phenylalanine
This protocol describes the synthesis of an amide derivative from N-Boc-D-phenylalanine, a common first step in the generation of more complex molecules.
Materials:
-
N-Boc-D-phenylalanine
-
Aniline derivative (e.g., 2-morpholinoaniline)
-
Propanephosphonic acid anhydride (T3P)
-
Ethyl acetate (EtOAc), distilled
-
Pyridine, distilled
-
0.25 M KH₂PO₄ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-D-phenylalanine (1.1 eq.) and the aniline derivative (1 eq.) in a 1:2 mixture of pyridine and EtOAc.
-
Cool the solution to -20 °C using an isopropanol/dry ice bath.
-
Add a 50% m/v solution of T3P in EtOAc (2 eq.) to the reaction mixture.
-
After 10 minutes, replace the dry ice bath with an ice/water bath and allow the reaction to proceed at 0 °C overnight.
-
Dilute the reaction mixture with EtOAc and wash three times with 0.25 M KH₂PO₄ solution in a separatory funnel.
-
Collect the organic phase, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine for further derivatization.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected product.
Protocol 3: Esterification of the Hydroxyl Group of this compound
This protocol provides a general method for derivatizing the primary alcohol of this compound.
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound and the carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Add DCC portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
Derivatization Workflow
The following diagram illustrates a general workflow for the derivatization of this compound in a drug discovery context.
HIV-1 Capsid Inhibition Signaling Pathway
This diagram illustrates the targeted mechanism of action for phenylalanine derivatives designed as HIV-1 capsid inhibitors.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-DL-phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of N-Boc-DL-phenylalaninol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The protocols are based on established chemical transformations, focusing on scalability, yield, and purity.
Introduction
This compound is a protected amino alcohol that serves as a key intermediate in the synthesis of various complex organic molecules. Its utility spans from the construction of peptide mimics and enzyme inhibitors to the synthesis of chiral ligands for asymmetric catalysis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.
This application note details a two-step synthetic route for the large-scale preparation of this compound, starting from the commercially available amino acid DL-phenylalanine. The process involves the protection of the amino group followed by the reduction of the carboxylic acid moiety.
Synthetic Pathway Overview
The overall synthetic pathway involves two primary transformations:
-
Boc Protection of DL-Phenylalanine: The amino group of DL-phenylalanine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield N-Boc-DL-phenylalanine.
-
Reduction of N-Boc-DL-phenylalanine: The carboxylic acid of N-Boc-DL-phenylalanine is reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent. A common and effective method for this transformation on a large scale is the use of sodium borohydride in the presence of a Lewis acid or via a mixed anhydride intermediate.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of N-Boc-DL-phenylalanine
This protocol is adapted from a general procedure for the Boc protection of amino acids.[1]
Materials:
-
DL-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Potassium hydrogen sulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, add DL-phenylalanine (1 equivalent).
-
Add 1,4-dioxane and water to dissolve the amino acid.
-
Cool the mixture in an ice bath and add 1 M sodium hydroxide solution to adjust the pH to approximately 9-10.
-
Slowly add di-tert-butyl dicarbonate (1.05-1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold potassium hydrogen sulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine as a viscous oil or solid. The product can be further purified by crystallization.[2][3]
Step 2: Large-Scale Synthesis of this compound
This protocol is based on the reduction of an N-Boc-amino acid ester, which can be adapted for the direct reduction of the carboxylic acid or its in-situ generated ester.[4]
Materials:
-
N-Boc-DL-phenylalanine
-
Methanol or Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add N-Boc-DL-phenylalanine (1 equivalent) and dissolve it in methanol or THF.
-
Add lithium chloride (2.0 equivalents) and stir until dissolved under an inert atmosphere (e.g., nitrogen).[4]
-
Cool the mixture to below 5 °C in an ice-water bath.[4]
-
Add sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[4]
-
Cool the reaction mixture back to below 5 °C in an ice-water bath.[4]
-
Carefully quench the reaction by the dropwise addition of water, followed by 2 M HCl to adjust the pH to 2-3.[4]
-
Evaporate the majority of the solvent under reduced pressure.[4]
-
Adjust the pH of the residue to 9 with a 2 M NaOH solution.[4]
-
Extract the product with dichloromethane or ethyl acetate (3x).[4]
-
Combine the organic layers and wash with water and then saturated brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/n-heptane.[4]
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis of this compound and its precursor.
| Parameter | Step 1: N-Boc-DL-phenylalanine | Step 2: this compound |
| Starting Material | DL-Phenylalanine | N-Boc-DL-phenylalanine |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH | Sodium borohydride, Lithium chloride |
| Solvent | 1,4-Dioxane/Water | Methanol/THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 78-87%[1] | ~94% (based on L-enantiomer)[4] |
| Purity (Typical) | >99% after crystallization[2] | >96% after recrystallization[5] |
| Physical Form | White solid or viscous oil | White to off-white solid |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. It should be handled with care and quenched slowly.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can produce high-purity material in significant quantities, facilitating its use in a wide range of synthetic applications. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 5. N-BOC-D/L-PHENYLALANINOL | 145149-48-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with N-Boc-DL-phenylalaninol
Welcome to the technical support center for optimizing coupling reactions involving N-Boc-DL-phenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this versatile chiral building block. This compound is a protected amino alcohol derivative, valued for its role in synthesizing complex organic molecules and pharmaceutical intermediates, including chiral drugs where precise stereochemistry is crucial.[1]
This guide addresses common challenges, offers troubleshooting solutions, and provides detailed experimental protocols to help you achieve optimal results in your synthesis experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during coupling reactions where this compound is used as the amine component reacting with a carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (e.g., Positive Kaiser test after coupling) | Steric Hindrance: The bulky phenyl group and the N-Boc protecting group can physically block the amine from attacking the activated carboxylic acid.[2][3] | Optimize Coupling Reagent: Switch to a more potent onium salt-based coupling reagent like HATU, HBTU, or PyBOP, which are more effective for hindered couplings than standard carbodiimides (DCC, EDC).[2][4][5] |
| Incomplete Activation of Carboxylic Acid: The coupling reagent may not be efficient enough to fully activate the acid partner.[2] | Incorporate Additives: When using carbodiimides (e.g., DIC), add nucleophilic additives like OxymaPure or HOAt to improve reaction rates and suppress side reactions.[4][6] | |
| Peptide/Substrate Aggregation: Hydrophobic sequences can aggregate on a solid support, limiting reagent access to the reaction site.[2][7] | Improve Solvation: Switch the reaction solvent from DMF to NMP or add chaotropic salts. Sonication during the reaction can also help disrupt aggregation.[7] | |
| Suboptimal Reaction Conditions: Reaction time may be too short or the temperature too low for a challenging coupling.[3] | Adjust Conditions: Increase the reaction time (e.g., up to 4 hours or overnight). A moderate temperature increase (e.g., to 40°C) can improve kinetics, but should be balanced against the risk of side reactions.[2][5] | |
| Perform a Double Coupling: After the initial reaction, filter the reagents and repeat the coupling step with a fresh solution of the activated carboxylic acid.[2][5] | ||
| Formation of Deletion Sequences | Incomplete Coupling: A portion of the peptide chains on a solid support fail to react with the activated acid, leaving an unreacted N-terminus.[2] | Employ Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted amines, preventing them from reacting in subsequent steps and simplifying purification.[2][8] |
| Guanidinylation of the Amine | Excess Uronium/Aminium Reagents: Reagents like HBTU or HATU can react with the unprotected N-terminus of this compound, forming an irreversible guanidinium group that terminates the chain.[7][9] | Pre-activate the Carboxylic Acid: In a separate vessel, pre-activate the carboxylic acid with the coupling reagent and base for 1-5 minutes before adding it to the this compound solution. This consumes the coupling reagent before it can react with your amine.[7] |
| Difficult Purification of Final Product | Formation of Diastereomers: Since the starting material is a racemic (DL) mixture, coupling it to a chiral molecule will result in a mixture of diastereomers. These often have very similar physical properties.[10][11] | Optimize Chromatography: Use a shallower gradient over a longer run time during RP-HPLC to improve resolution. Experiment with different stationary phases (e.g., C8 instead of C18) or solvent systems.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is coupling with this compound considered challenging? A1: The primary challenge is steric hindrance. The bulky nature of the Boc protecting group and the phenyl side chain can physically obstruct the formation of the amide bond, leading to slow reaction rates and low yields.[2][3][4]
Q2: Which coupling reagents are most effective for sterically hindered amines like this compound? A2: For sterically hindered couplings, potent uronium/aminium-based reagents such as HATU and HBTU, or phosphonium-based reagents like PyBOP, are highly recommended.[4][5] They are generally more reactive and provide higher yields in shorter times compared to standard carbodiimide reagents like DCC or EDC.[2][3]
Q3: How does the choice of base affect the coupling reaction? A3: The base is critical for neutralizing acidic components in the reaction. However, a strong base can also promote side reactions. For sensitive reactions, using a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable to stronger, less hindered bases like DIPEA.[2][11]
Q4: What is a "double coupling" and when should I use it? A4: A double coupling is the process of repeating the coupling step with fresh reagents after the initial reaction time. It is a common and effective strategy for difficult or sterically hindered couplings.[2][5] You should consider using it if a monitoring test (like a Kaiser test for primary amines or a chloranil test for secondary amines) remains positive after the initial coupling time.[2][8]
Q5: How can I monitor the reaction to know if the coupling is complete? A5: When coupling this compound to an N-terminal amine on a solid-phase resin, the Kaiser test is a common method to detect the disappearance of the free primary amine.[2][8] A negative Kaiser test (yellow beads) indicates the reaction is complete.[4] For monitoring the consumption of this compound in solution-phase synthesis, techniques like TLC or LC-MS are typically used.
Comparative Data
The selection of a coupling reagent is a balance between reaction efficiency and the prevention of side reactions. The following table summarizes the expected performance of various common coupling reagents for sterically hindered couplings.
Table 1: Comparative Performance of Coupling Reagents for Hindered Couplings
| Coupling Reagent Combination | Typical Yield (%) | Racemization Risk | Key Considerations |
|---|---|---|---|
| HATU / DIPEA | 95 - 99 | Low | High reactivity, very effective for sterically hindered couplings. Considered one of the most powerful reagents.[2][6] |
| HBTU / DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU but more cost-effective.[6] |
| PyBOP / DIPEA | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU. Its byproducts are considered less hazardous than those of its predecessor, BOP.[6][9] |
| DIC / OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent, non-explosive additive for suppressing racemization, making this a safer alternative to HOBt-based methods.[2][6] |
| DIC / HOBt | 90 - 95 | Low | A classic and effective method, but HOBt has safety concerns due to its explosive potential.[6][9] |
Note: The provided data is generalized from studies on challenging amino acid couplings and should serve as a guideline.[6][11] Optimization is recommended for each specific substrate.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) where a resin-bound peptide with a free N-terminal amine is coupled with an incoming N-Boc-protected amino acid. These can be adapted for solution-phase synthesis by substituting the resin with the appropriate amine component.
General SPPS Cycle: Deprotection and Neutralization
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.[6][11]
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
Neutralization: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF for 5-10 minutes to neutralize the protonated N-terminus.[6]
-
Final Wash: Wash the resin with DMF (3x) to remove excess base. The resin is now ready for the coupling step.
Protocol 1: Coupling with HATU
This protocol is highly recommended for sterically hindered couplings.[2]
-
Activation Mixture: In a separate vessel, dissolve the carboxylic acid (3 eq.), HATU (2.9 eq.), in DMF.
-
Pre-activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes at room temperature.[2]
-
Coupling: Add the activated acid solution to the deprotected, neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[2]
-
Washing & Monitoring: Wash the resin with DMF (3x) and DCM (3x).[2] Perform a Kaiser test to confirm completion. If the test is positive, consider a second coupling.[8]
Protocol 2: Coupling with DIC/OxymaPure
This is a robust and safer alternative to methods using HOBt.[2]
-
Solution Preparation: In a separate vessel, dissolve the carboxylic acid (3 eq.) and OxymaPure (3 eq.) in DMF.[2][6]
-
Coupling: Add this solution to the deprotected, neutralized peptide-resin, followed by the addition of DIC (3 eq.).[2][6]
-
Reaction: Agitate the reaction mixture for 3-6 hours at room temperature.[2][6]
-
Washing & Monitoring: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm completion.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Side Reactions During Boc Deprotection of Phenylalaninol
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and FAQs to address side reactions encountered during the acid-catalyzed deprotection of N-Boc-phenylalaninol. As a chiral amino alcohol, phenylalaninol is a valuable building block in pharmaceutical synthesis, and ensuring its clean deprotection is critical for maintaining yield and purity.
Troubleshooting Guide: A Mechanistic Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate problem, but future challenges as well.
Issue 1: My LC-MS analysis shows a significant unexpected peak with a mass increase of +56 Da.
Question: What is causing this +56 Da mass addition to my phenylalaninol product, and how can I eliminate it?
Answer: This mass increase is the hallmark of t-butylation , the most common and problematic side reaction during Boc deprotection.[1][2]
Causality—The Reactive Intermediate: The mechanism of Boc deprotection involves protonation of the carbamate by a strong acid (like TFA), which leads to the cleavage of the C-O bond.[3][4] This process generates a relatively stable tertiary carbocation: the tert-butyl cation (t-Bu⁺) .[3][5]
This t-Bu⁺ cation is a potent electrophile. While it can eliminate a proton to form isobutylene gas, it can also readily attack any nucleophilic sites on your target molecule in an undesired Friedel-Crafts-type alkylation.[2] In the case of phenylalaninol, the electron-rich phenyl ring is a prime target for this electrophilic attack, leading to the formation of t-butyl-phenylalaninol.
Solution—The Scavenger Strategy: The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture.[1][6] Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[2][6]
Table 1: Comparison of Common Scavengers for Preventing t-Butylation
| Scavenger | Recommended Equivalents (relative to substrate) | Mechanism of Action | Notes |
| Triethylsilane (TES) | 5-20 eq. | Acts as a hydride donor, reducing the t-butyl cation to the inert gas isobutane.[1] | Highly Recommended. Clean and efficient. The byproducts (triethylsilyl-TFA and isobutane) are volatile and easily removed. |
| Thioanisole | 5-10 eq. | The sulfur atom acts as a soft nucleophile, trapping the t-butyl cation. | Effective, but its strong, unpleasant odor and higher boiling point can complicate work-up. |
| Water | 5-10 eq. | Traps the t-butyl cation to form t-butanol. | Can be effective but may not be compatible with all substrates or reaction conditions, potentially leading to incomplete reactions or hydrolysis of other functional groups. |
For phenylalaninol, Triethylsilane (TES) is the superior choice due to its high efficiency and the benign nature of its byproducts.
Issue 2: The deprotection reaction is slow or stalls, and pushing it with higher heat or longer times increases the +56 Da byproduct.
Question: How can I achieve complete deprotection without exacerbating side reactions?
Answer: Incomplete deprotection indicates that the reaction conditions are not sufficiently potent to fully cleave the Boc group. However, simply increasing reaction time or temperature without addressing the root cause of side reactions is counterproductive.
Causality—The Kinetics of Deprotection vs. Alkylation: The rate of Boc deprotection is highly dependent on the acid concentration.[2] If the acidity is too low, the reaction will be sluggish.[6][7] However, a higher concentration of the generated t-butyl cation over a longer period increases the probability of the undesired alkylation side reaction.
Solution—Optimizing the Acidic Conditions: The key is to use a sufficiently strong acid system to ensure rapid deprotection, thereby minimizing the lifetime of the reactive t-butyl cation, while always including an effective scavenger.
-
Increase Acid Concentration: Standard conditions often use 25-50% TFA in a solvent like dichloromethane (DCM).[6] If the reaction is slow, increasing the TFA concentration can accelerate the desired reaction. For resistant substrates, neat TFA can be used for short periods, provided the molecule is stable.[6]
-
Switch the Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a common and often more potent alternative to TFA/DCM.[1][8] This can sometimes provide faster and cleaner deprotection.
-
Always Co-administer Scavengers: Regardless of the acid strength, the inclusion of a scavenger like TES is non-negotiable for substrates with susceptible groups like the phenyl ring in phenylalaninol.[1][9] This ensures that even if the t-butyl cation is generated rapidly, it is quenched immediately.
Visualizing the Reaction: Deprotection vs. Side Reaction
The following diagram illustrates the desired deprotection pathway of N-Boc-phenylalaninol and the competing t-butylation side reaction.
Caption: Desired vs. undesired pathways in Boc deprotection.
Recommended Experimental Protocol
This protocol provides a robust method for the clean deprotection of N-Boc-L-phenylalaninol, incorporating best practices to minimize side reactions.
Materials:
-
N-Boc-L-phenylalaninol (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES) (10 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Scavenger Addition: Add triethylsilane (10 eq) to the solution and stir for 2-3 minutes at room temperature.[1]
-
Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution until a final concentration of 50% (v/v) TFA in DCM is reached.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
To ensure complete removal of residual acid, co-evaporate the resulting residue with toluene or DCM (3x).
-
The product will be the trifluoroacetate salt of phenylalaninol, which can be used directly in subsequent steps or neutralized.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection? A1: The deprotection is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbamate oxygen by a strong acid.[4] This protonation weakens the adjacent C-O bond, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[3][5]
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the simplest and most common method.[11] The deprotected amine product is significantly more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. To visualize the product spot, you can use a ninhydrin stain, which reacts with the newly formed primary amine to produce a distinct purple or yellow color.[7]
Q3: Are there milder alternatives for deprotecting Boc-phenylalaninol if my molecule has other highly acid-sensitive groups? A3: Yes, while phenylalaninol itself is quite robust, if it were part of a larger molecule with other acid-labile groups (e.g., acetals, t-butyl esters), milder conditions might be necessary. Some alternatives include:
-
Oxalyl Chloride in Methanol: This system generates HCl in situ under milder conditions and has been shown to be effective for selective N-Boc deprotection.[12][13]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or in a high-boiling-point solvent can effect deprotection, avoiding the need for strong acids entirely.[14][15][16]
-
Lewis Acids: Mild Lewis acids like ZnBr₂ in CH₂Cl₂ can sometimes selectively cleave Boc groups.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N-Boc-DL-phenylalaninol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Boc-DL-phenylalaninol by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the recrystallization of this compound?
A1: The most prevalent issue is "oiling out," where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1][2][3] This phenomenon can be caused by several factors, including a high concentration of impurities, the melting point of the compound being lower than the boiling point of the solvent, or the solution being cooled too rapidly.[2]
Q2: What are the ideal characteristics of a solvent system for this recrystallization?
A2: An ideal solvent system will dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below. This differential solubility is key to achieving a high recovery of the purified product. A common approach is to use a binary solvent system, consisting of a "soluble" solvent in which the compound is readily soluble and a "less soluble" or "anti-solvent" in which it is poorly soluble.[2]
Q3: What are some recommended solvent systems for the recrystallization of this compound?
A3: Based on protocols for similar compounds, a mixture of ethyl acetate and a non-polar solvent like n-heptane or hexane is a good starting point.[4] Other potential systems include dichloromethane/hexane, toluene/methanol, and ethanol/water.[5]
Q4: How can I induce crystallization if no crystals form after cooling the solution?
A4: If crystallization does not occur spontaneously, several techniques can be employed. "Scratching" the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[6] Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.[7] If these methods fail, it may be necessary to reduce the volume of the solvent or place the solution in a colder environment (e.g., an ice bath or freezer).[3]
Q5: What are the likely impurities in crude this compound?
A5: Common impurities may include unreacted starting materials such as DL-phenylalaninol and byproducts from the protection reaction, like di-tert-butyl dicarbonate and tert-butanol. The presence of these impurities can lower the melting point of the crude product and contribute to oiling out.[8]
Experimental Protocols
General Recrystallization Protocol from a Binary Solvent System (Ethyl Acetate/n-Heptane)
This protocol is adapted from a procedure for the closely related N-Boc-L-phenylalaninol.[4]
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still warm, slowly add n-heptane dropwise until the solution becomes slightly turbid (cloudy).
-
Redissolution: Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process further. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Data Presentation
| Parameter | Typical Value | Method of Determination | Notes |
| Yield | 85-95% | Gravimetric | Yield is highly dependent on the purity of the crude material and the careful execution of the recrystallization protocol.[4] |
| Purity | >99% | HPLC | Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[7] |
| Melting Point | 94-96 °C | Melting Point Apparatus | A sharp melting point range is indicative of high purity.[9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product "Oils Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High level of impurities. 4. Melting point of the compound is below the temperature of crystallization. | 1. Add more of the "soluble" solvent (e.g., ethyl acetate) to the warm solution. 2. Allow the solution to cool more slowly by insulating the flask. 3. Consider a pre-purification step like column chromatography if impurities are significant. 4. Use a lower boiling point solvent system. |
| No Crystals Form | 1. Solution is too dilute. 2. Supersaturation has not been reached. | 1. Evaporate some of the solvent to increase the concentration. 2. "Scratch" the inside of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath or freezer. |
| Low Yield | 1. Too much solvent was used. 2. Crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor (the liquid remaining after filtration) and cool to obtain a second crop of crystals. 2. Use a cold, non-polar solvent for washing (e.g., cold n-heptane). 3. Ensure the filtration apparatus is pre-heated and the transfer of the hot solution is done quickly. |
| Discolored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision-making workflow for troubleshooting "oiling out".
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. lookchem.com [lookchem.com]
Troubleshooting low yield in N-Boc-DL-phenylalaninol synthesis
Technical Support Center: N-Boc-DL-phenylalaninol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yield during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that can result in suboptimal yields.
Question: My reaction appears incomplete based on TLC analysis, showing significant unreacted DL-phenylalaninol. What are the potential causes and solutions?
Answer: Incomplete consumption of the starting material is a primary cause of low yields. Several factors could be at play:
-
Insufficient Reagent: Ensure that at least a stoichiometric equivalent (1.0-1.2 eq) of di-tert-butyl dicarbonate ((Boc)₂O) is used. Verify the purity and concentration of your (Boc)₂O, as it can degrade over time.
-
Inadequate Reaction Time: While many Boc protections are relatively fast, sterically hindered or less reactive substrates may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[1] Consider extending the reaction time to 12-24 hours if the reaction is sluggish.[2]
-
Poor Solubility: DL-phenylalaninol may not be fully dissolved in the chosen solvent system, preventing it from reacting. Ensure vigorous stirring and consider solvent systems known to work well, such as dioxane/water, methanol, or DCM.[3]
-
Incorrect pH/Base: The reaction requires a base to deprotonate the amino group, increasing its nucleophilicity. Use an appropriate base like sodium hydroxide or triethylamine.[4] For aqueous systems, maintaining a basic pH is crucial for the reaction to proceed.
Question: My final product is an impure oil that is difficult to purify, leading to significant material loss. How can I improve the isolation and purification?
Answer: Obtaining this compound as an oil is a common issue. The following steps can improve purification and yield:
-
Proper Workup: After the reaction, a careful aqueous workup is essential. If the reaction is in an organic solvent like DCM, wash with a mild aqueous base (like NaHCO₃ solution) to remove unreacted starting material and acidic byproducts, followed by a brine wash to remove excess water.
-
Crystallization/Trituration: An oily product can often be solidified. Try dissolving the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then adding a non-polar solvent (e.g., hexane, heptane) dropwise until turbidity is observed.[1] Cooling the mixture or scratching the inside of the flask with a glass rod can induce crystallization.[2] Seeding with a previously obtained crystal can also be effective.
-
Column Chromatography: If crystallization fails, purification by silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane or methanol in chloroform is typically effective for separating the product from impurities.
Question: I'm observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can significantly reduce the yield of the desired product. Common issues include:
-
Double Boc Protection (N,O-diBoc): Although the amine is significantly more nucleophilic than the alcohol, over-protection of the hydroxyl group can occur, especially with a large excess of (Boc)₂O and the presence of a catalyst like DMAP (4-dimethylaminopyridine).[5] Use a controlled amount of (Boc)₂O (around 1.1 equivalents) and avoid DMAP unless necessary for a poorly reactive amine.
-
Urea Formation: For sterically hindered amines, isocyanate intermediates can sometimes form from the (Boc)₂O, leading to urea byproducts. This is less common with primary amino alcohols but can be mitigated by ensuring proper reaction conditions and stoichiometry.
-
Formation of N,N-di-Boc: This side reaction is generally minimal but can be avoided by using a catalyst-free method in water, which has been shown to be highly chemoselective.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for N-Boc protection of DL-phenylalaninol? A1: There is no single "best" solvent, but common and effective systems include mixtures of water with dioxane or tert-butyl alcohol when using a base like NaOH.[2] Anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or methanol can also be used, often with an organic base like triethylamine (TEA).[6] Protic solvents like methanol have been shown to accelerate the reaction even without a base for some substrates.[4][6]
Q2: Is it necessary to run the reaction under an inert atmosphere? A2: For the Boc protection step itself, an inert atmosphere (like nitrogen or argon) is generally not required. However, if you are performing a subsequent reduction step, for instance reducing an N-Boc-phenylalanine derivative with sodium borohydride, an inert atmosphere is recommended to prevent side reactions.[1]
Q3: How critical is the purity of the starting DL-phenylalaninol and (Boc)₂O? A3: The purity of starting materials is crucial for achieving high yields and simplifying purification. Impurities in the DL-phenylalaninol can lead to side reactions, while degraded (Boc)₂O will have lower reactivity, leading to incomplete conversion. It is recommended to use high-purity reagents.
Q4: Can I protect the amine group of DL-phenylalaninol without protecting the hydroxyl group? A4: Yes, selective N-protection is standard. The amino group is significantly more nucleophilic than the hydroxyl group, so it will react preferentially with (Boc)₂O under standard conditions.[7] As long as you avoid a large excess of the protecting agent and strong catalysts that might activate the alcohol (like DMAP), you will achieve selective N-Boc protection.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection and Related Syntheses
| Starting Material | Reagents | Solvent System | Temperature | Time | Yield (%) | Reference |
| L-Phenylalanine | (Boc)₂O, NaOH | tert-Butyl Alcohol / Water | Room Temp | Overnight | 78-87% | [2] |
| L-Phenylalanine | (Boc)₂O, NaOH | 1,4-Dioxane / Water | Ice Bath -> Room Temp | ~1 hour | High (not specified) | |
| N-Boc-L-Phe-OMe | NaBH₄, LiCl | Methanol | 0°C -> Room Temp | Until completion by TLC | 94% | [1] |
| Aromatic Amines | (Boc)₂O | Methanol | Room Temp | Varies | High | [6] |
Experimental Protocols
Method: Direct N-Boc Protection of DL-phenylalaninol
This protocol is a generalized procedure based on standard methods for Boc protection of amino alcohols.
-
Dissolution: Dissolve DL-phenylalaninol (1.0 eq) in a suitable solvent mixture such as 1:1 dioxane/water or THF/water. Ensure the concentration is adequate for efficient stirring (approx. 0.2-0.5 M).
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) or another suitable base like triethylamine (TEA, 1.5 eq) to the mixture and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture, either as a solid portion-wise or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10% Methanol/DCM or 50% Ethyl Acetate/Hexane mobile phase). A ninhydrin stain can be used to visualize the primary amine starting material.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product (often an oil or waxy solid) can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography.
Mandatory Visualization
Below is a troubleshooting workflow to diagnose and resolve sources of low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
Improving the efficiency of N-Boc-DL-phenylalaninol coupling protocols
Welcome to the Technical Support Center for optimizing the coupling of N-Boc-DL-phenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for forming amide bonds using this key building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when coupling a carboxylic acid to the amine of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Confirmed by TLC/LC-MS) | 1. Inefficient Carboxylic Acid Activation: Standard coupling reagents may be too slow or ineffective, especially for sterically hindered or electron-deficient carboxylic acids.[1] | Optimize the Coupling Reagent: Switch to a more potent onium salt-based coupling reagent. HATU is generally more reactive than HBTU and is highly effective for challenging couplings. For carbodiimide-mediated couplings, the addition of an additive like HOBt or HOAt is crucial.[1] |
| 2. Sub-optimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion. | Adjust Stoichiometry: Ensure at least 1.1-1.2 equivalents of the coupling reagent and the carboxylic acid are used relative to the this compound. Increase Time/Temperature: Extend the reaction time (e.g., from 2-4 hours to overnight). A moderate increase in temperature (e.g., to 40°C) can improve kinetics, but should be monitored to avoid side reactions.[1][2] | |
| 3. Poor Solubility of Reagents: If any of the reactants (carboxylic acid, this compound, or coupling agent) are not fully dissolved, the reaction will be slow and incomplete. | Choose an Appropriate Solvent: DMF is a common and effective solvent for most coupling reactions due to its high polarity.[1] For less polar substrates, DCM may be suitable. Ensure all components are fully dissolved before proceeding. | |
| Presence of Significant Side Products | 1. N-acylurea Formation (with EDC/DCC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the activated acid.[3] | Use Additives: Incorporate HOBt or HOAt when using carbodiimides. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more efficiently reacts with the amine.[1] Control Temperature: Run the reaction at 0°C to slow down the rearrangement side reaction.[3] |
| 2. Guanidinylation of this compound (with HATU/HBTU): Uronium-based coupling reagents can react directly with the amine of this compound, forming an unreactive guanidinium species. This is more likely if the coupling reagent is added before the carboxylic acid. | Pre-activate the Carboxylic Acid: The recommended order of addition is to mix the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding the this compound.[4] This ensures the coupling reagent is consumed to form the active ester before it can react with the amine. | |
| Difficulty in Product Purification | 1. Urea Byproducts from Carbodiimides: Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in many organic solvents.[5] | Use EDC: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5] |
| 2. Excess Reagents and Additives: Unreacted coupling agents or additives like HOBt can co-elute with the desired product during chromatography. | Aqueous Workup: Perform a standard aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove basic components like DIPEA, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic components like HOBt and unreacted carboxylic acid, and finally with brine.[5] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for my reaction with this compound? A1: The best choice depends on the properties of your carboxylic acid, budget, and purification considerations.
-
EDC/HOBt is a cost-effective and widely used combination. It is particularly advantageous when the urea byproduct's water solubility simplifies purification.[5]
-
HATU is generally considered the most powerful and fastest coupling reagent, making it ideal for difficult, sterically hindered, or electron-poor carboxylic acids where maximizing yield is critical.[6][7]
-
HBTU offers a good balance of high reactivity and cost-effectiveness, suitable for a wide range of standard couplings.[6][7]
Q2: What is the purpose of adding a base like DIPEA to the reaction? A2: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for several reasons. It neutralizes any acid salts (like hydrochloride salts) that may be present and facilitates the formation of the active ester intermediate by deprotonating the carboxylic acid. Typically, 2-4 equivalents of base are used.[1]
Q3: My reaction is sluggish even with HATU. What should I do? A3: If a powerful reagent like HATU is not providing efficient coupling, steric hindrance is likely a major issue. Consider the following:
-
Double Coupling: After the initial reaction time, filter off the reaction solution and treat the starting material with a fresh batch of activated acid.[2]
-
Increase Temperature: Carefully increase the reaction temperature to 40-50°C. Monitor closely for any signs of degradation.[1]
-
Pre-activation: Ensure you are pre-activating the carboxylic acid with HATU and DIPEA for at least 5-10 minutes before adding the this compound.[1]
Q4: How do I monitor the progress of my coupling reaction? A4: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (the carboxylic acid and this compound). The reaction is complete when the limiting reagent spot has disappeared and a new product spot has formed (typically at an intermediate polarity). Staining with potassium permanganate can help visualize the spots.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to confirm the mass of the product being formed.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
The following data provides a general comparison for solution-phase amide bond formation. Actual results may vary based on the specific carboxylic acid substrate used.
| Coupling Reagent/System | Typical Equivalents (Reagent:Base) | Typical Reaction Time | Relative Cost | Key Advantages & Considerations |
| EDC / HOBt | 1.2 : 1.0 | 12-24 hours | Low | Cost-effective; water-soluble urea byproduct simplifies purification. Can be slow.[5] |
| HBTU / DIPEA | 1.1 : 2.5 | 1-4 hours | Medium | High efficiency and faster reaction times than carbodiimides.[5][6] |
| HATU / DIPEA | 1.1 : 2.5 | 30 min - 2 hours | High | Very high reactivity, low racemization risk, effective for sterically hindered substrates.[6][7] |
| PyBOP / DIPEA | 1.1 : 2.5 | 2-8 hours | High | Phosphonium-based reagent; avoids potential guanidinylation side products seen with uronium salts.[5] |
Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
This protocol is suitable for coupling a generic carboxylic acid (R-COOH) to this compound in solution.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (if the amine is a salt) or NMM (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add this compound (1.0 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or valuable carboxylic acids where high yield is paramount.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature. Allow this to pre-activate for 5-10 minutes.[1]
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Experimental workflow for HATU-mediated coupling.
References
Technical Support Center: Monitoring N-Boc-DL-phenylalaninol Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-Boc-DL-phenylalaninol reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
Problem: My spots are streaking on the TLC plate.
Answer: Streaking is a common issue that can obscure results. Here are several potential causes and solutions:
-
Sample Overload: The most common cause of streaking is applying too much sample to the TLC plate.[1][2]
-
Solution: Dilute your reaction mixture before spotting it onto the plate.[3] You can do this by taking a small aliquot of your reaction mixture and dissolving it in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Compound's Acidity/Basicity: this compound and the resulting product can interact with the silica gel, which is slightly acidic. This is especially true for the deprotected amine product.
-
Solution for Basic Compounds (Amines): Add a small amount of a basic modifier like triethylamine (Et3N), typically 0.1-2.0%, to your mobile phase.[1] This will help to reduce interactions with the silica and produce more defined spots.
-
Solution for Acidic Compounds: If you are working with acidic compounds, adding a small amount of acetic acid (AcOH) or formic acid (0.1-2.0%) to the mobile phase can improve spot shape.[1]
-
-
High Polarity of the Compound: Highly polar compounds may streak.
-
Solution: Consider using a different stationary phase, such as a reversed-phase C18 TLC plate.[1]
-
Problem: I don't see any spots on my TLC plate after development.
Answer: A lack of visible spots can be due to several factors:
-
Non-UV Active Compounds: this compound and its derivatives may not be strongly UV-active.
-
Sample is Too Dilute: The concentration of your compound on the plate might be below the detection limit.
-
Volatile Compound: The compound may have evaporated from the plate.
-
Solution: While less likely for this compound, if you suspect this, minimizing the time the plate is exposed to air and heat can help.
-
-
Improper Staining Technique: The stain may not have been applied correctly or activated properly.
Problem: My spots are all at the baseline (low Rf) or at the solvent front (high Rf).
Answer: The retention factor (Rf) of your spots is highly dependent on the polarity of the mobile phase.
-
Spots at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of your mobile phase. You can do this by increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the amount of methanol in a dichloromethane/methanol mixture).[1]
-
-
Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar, causing the compounds to travel with the solvent front.
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane in an ethyl acetate/hexane mixture).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC of this compound?
A1: A good starting point for a mobile phase is a mixture of a less polar solvent and a more polar solvent. For N-Boc protected amino alcohols, a mixture of ethyl acetate (EtOAc) and hexane (or cyclohexane) is often effective. A common starting ratio is 30:70 EtOAc:Hexane, which can then be adjusted based on the initial results.[7] For more polar compounds, a mixture of methanol in chloroform or dichloromethane can be used.[8]
Q2: Which stain is best for visualizing this compound and the deprotected product?
A2:
-
Ninhydrin: This is an excellent choice, especially for visualizing the deprotected primary amine product, which will typically show up as a brightly colored spot (pink to purple).[5][9] this compound itself can also be visualized with ninhydrin, but it requires heating the TLC plate. The heat causes the Boc group to be cleaved, allowing the ninhydrin to react with the newly freed amine, often appearing as a brown or yellow spot.[4][5][6]
-
Potassium Permanganate (KMnO4): This is a good general stain for oxidizable functional groups, including the alcohol in this compound.[3] It will appear as a yellow or brown spot on a purple background.
-
Phosphomolybdic Acid (PMA): This is another general stain that works for a wide variety of organic compounds.[3] It typically produces green or blue spots upon heating.
Q3: How can I confirm the reaction is complete using TLC?
A3: To confirm reaction completion, you should spot three lanes on your TLC plate:
-
Starting Material: A spot of your pure this compound.
-
Reaction Mixture: A spot of your current reaction mixture.
-
Co-spot: A single spot where you have applied both the starting material and the reaction mixture.
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The co-spot helps to resolve any ambiguity if the Rf values of the starting material and product are very close.
Q4: My reaction is in a high-boiling solvent like DMF or DMSO, and it's causing a large smear on my TLC. What can I do?
A4: High-boiling solvents can interfere with TLC analysis.
-
Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes before developing it.[10] This will help to evaporate the high-boiling solvent and prevent it from smearing up the plate.
Experimental Protocol: TLC Monitoring
This protocol outlines the steps for monitoring the progress of a reaction involving this compound.
-
Prepare the TLC Chamber:
-
Pour a small amount (0.5-1 cm depth) of your chosen mobile phase into the developing chamber.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1-1.5 cm from the bottom. This is your baseline.
-
Mark the points where you will spot your samples.
-
-
Spot the Plate:
-
Using a capillary tube, spot your starting material, reaction mixture, and a co-spot on the designated marks on the baseline.
-
Ensure the spots are small and concentrated. Allow the solvent to fully evaporate between applications if you need to spot multiple times.
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below your baseline.[1][2]
-
Cover the chamber and allow the solvent to run up the plate.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize the Plate:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp if your compounds are UV-active. Circle any visible spots with a pencil.
-
Dip the plate into your chosen staining solution (e.g., ninhydrin, KMnO4).
-
Gently heat the plate with a heat gun to develop the spots. Be careful not to overheat or char the plate.[5]
-
-
Analyze the Results:
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Compare the spots in the reaction mixture lane to the starting material lane to determine the extent of the reaction.
-
Data Presentation
| Compound | Mobile Phase (EtOAc:Hexane) | Approximate Rf Value | Visualization Method |
| This compound | 30:70 | 0.4 - 0.5 | KMnO4, Ninhydrin (with heat) |
| DL-phenylalaninol | 30:70 | < 0.1 | Ninhydrin |
| This compound | 50:50 | 0.6 - 0.7 | KMnO4, Ninhydrin (with heat) |
| DL-phenylalaninol | 50:50 | 0.1 - 0.2 | Ninhydrin |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., temperature, chamber saturation, plate manufacturer).
Experimental Workflow Diagram
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. allchemist.blogspot.com [allchemist.blogspot.com]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. reddit.com [reddit.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Chiral Separation of DL-Phenylalaninol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of DL-phenylalaninol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of DL-phenylalaninol derivatives?
A1: The primary challenges in the chiral separation of DL-phenylalaninol and its derivatives often revolve around achieving adequate resolution between the enantiomers, obtaining good peak shape, and ensuring method robustness. Specific issues include:
-
Poor Resolution (Rs < 1.5): This is a frequent problem where the enantiomers are not sufficiently separated, leading to inaccurate quantification. The choice of chiral stationary phase (CSP) and mobile phase composition are critical factors.
-
Peak Tailing or Broadening: These issues can arise from secondary interactions between the analyte and the stationary phase, or problems with the mobile phase, such as incorrect pH or buffer concentration.
-
Retention Time Instability: Fluctuations in retention times between injections can be caused by inadequate column equilibration, inconsistent mobile phase preparation, or temperature variations.
-
Low Sensitivity: Phenylalaninol derivatives may lack a strong chromophore, leading to difficulties in detection at low concentrations. Derivatization can sometimes be employed to address this.
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating DL-phenylalaninol derivatives?
A2: Polysaccharide-based CSPs are widely used and often successful for the separation of a broad range of chiral compounds, including amino alcohols like phenylalaninol.[1][2][3] Specifically, derivatives of cellulose and amylose, such as those found in Chiralpak® and Lux® series columns, are a good starting point for method development.[1][3] Other CSPs that have shown effectiveness for amino alcohols and related compounds include:
-
Pirkle-type CSPs
-
Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T) [4][5]
-
Ligand-exchange CSPs
The selection of the CSP is often empirical, and screening several different columns is a recommended strategy.[6]
Q3: How does the hydroxyl group in phenylalaninol affect the chiral separation compared to the carboxyl group in phenylalanine?
A3: The presence of a hydroxyl group in phenylalaninol instead of a carboxyl group as in phenylalanine can significantly influence the chiral recognition mechanism. The hydroxyl group can participate in hydrogen bonding interactions with the CSP, which can be both beneficial and challenging. It may lead to different optimal stationary phases and mobile phase conditions compared to phenylalanine. For instance, the acidity of the mobile phase will have a different effect on the ionization state of phenylalaninol (an amino alcohol) compared to phenylalanine (an amino acid).
Q4: Can derivatization of the amino or hydroxyl group improve the separation of DL-phenylalaninol enantiomers?
A4: Yes, derivatization can be a useful strategy. N-protection, for example with a tert-butoxycarbonyl (Boc) group, is a common approach for amino acids and amino alcohols.[7][8] Derivatization can:
-
Enhance interactions with the CSP: The added functional group may provide additional sites for interaction, leading to better chiral recognition.
-
Improve peak shape: By blocking highly polar groups, derivatization can reduce undesirable secondary interactions with the stationary phase.
-
Increase detection sensitivity: Introducing a chromophore or fluorophore through derivatization can significantly improve the limit of detection.
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide).[1][2][3][6] |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. - For normal phase, a typical starting point is a mixture of hexane/isopropanol or hexane/ethanol.[9] - For reversed-phase, acetonitrile or methanol with water is common. |
| Incorrect Mobile Phase Additives | - Introduce small amounts of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additive to the mobile phase to control analyte ionization and improve interaction with the CSP.[4] |
| Inappropriate Temperature | Vary the column temperature. Lower temperatures often improve resolution, but can increase analysis time and backpressure. |
Problem 2: Peak Tailing or Broadening
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Add a mobile phase modifier (acid or base) to suppress unwanted ionic interactions. - Increase the ionic strength of the mobile phase with a buffer. |
| Sample Overload | Reduce the concentration or injection volume of the sample. |
| Column Contamination or Degradation | - Flush the column with a strong solvent (check the column manual for solvent compatibility). - If the problem persists, the column may need to be replaced. |
| Sample Solvent Effects | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume. |
Problem 3: Unstable Retention Times
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-20 column volumes) before starting the analysis, especially after changing the mobile phase. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase before use. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump or System Issues | Check the HPLC system for leaks, and ensure the pump is delivering a consistent flow rate. |
Quantitative Data
Table 1: Chiral Separation of Phenylalanine Derivatives on Polysaccharide-Based CSPs
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Reference |
| N-Boc-DL-phenylglycine | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (90:10:0.1) | 1.0 | 25 | D: 8.5, L: 10.2 | 2.1 | [8] |
| (R,S)-3,5-dichlorophenyl)alaninate | Chiralcel OD-H | n-Hexane/Isopropanol (95:5) | 0.5 | N/A | N/A | N/A | [9] |
| FMOC-DL-Phenylalanine | Lux Cellulose-2 | 0.1% TFA in ACN/Water (60:40) | 1.0 | Ambient | L: 12.1, D: 13.5 | 1.8 | [2] |
Table 2: Chiral Separation of Phenylalanine Derivatives on Macrocyclic Glycopeptide-Based CSPs
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Reference |
| N-acetyl-DL-phenylalanine | Astec CHIROBIOTIC T | Methanol/Acetic Acid/Ammonium Acetate | 1.0 | 25 | D: 11.2, L: 13.8 | 2.5 | [4] |
| N-Boc-DL-phenylglycine | Chirobiotic T | 0.1% Acetic Acid in Methanol/Water (80:20) | 1.0 | 25 | D: 7.9, L: 9.3 | 1.9 | [8] |
| DL-Phenylalanine | Astec CHIROBIOTIC T | Water/Methanol/Formic Acid | N/A | N/A | L: 4.99, D: 6.17 | 1.24 | [5] |
Experimental Protocols
Protocol 1: Chiral Separation of N-Boc-DL-phenylalaninol (Hypothetical Optimized Method based on Similar Compounds)
This protocol is a representative starting point for the chiral separation of this compound using a polysaccharide-based CSP in normal phase mode.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Column:
-
Chiralpak® IA or Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (for basic compounds).
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Temperature:
-
25 °C.
-
-
Detection:
-
UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the DL-N-Boc-phenylalaninol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Optimize the separation by adjusting the ethanol percentage in the mobile phase. Increasing the ethanol content will decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Visualizations
Caption: General experimental workflow for chiral HPLC method development.
Caption: Troubleshooting logic for common chiral HPLC separation issues.
References
- 1. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding racemization during N-Boc-DL-phenylalaninol reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding racemization during chemical reactions involving N-Boc-DL-phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for N-Boc-phenylalaninol?
A1: Racemization is a process where a pure enantiomer (either D or L) of a chiral molecule, like N-Boc-phenylalaninol, converts into an equal mixture of both enantiomers (a racemic mixture).[1][2][3] This is a significant concern in drug development and chemical synthesis because the biological activity of a molecule is often highly dependent on its specific 3D structure. The presence of the unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making it a critical impurity to control.[1]
Q2: What are the primary causes of racemization in reactions with N-Boc protected amino derivatives?
A2: Racemization typically occurs through the removal of the proton at the chiral alpha-carbon.[3][4] Several factors can facilitate this, with the most common being:
-
Strong Bases: The presence of a strong base can abstract the acidic alpha-proton.[3][4][5]
-
High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for proton removal and racemization.[5][6]
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.[5][6]
-
Activation of a Leaving Group: In reactions involving N-protected amino acids, activation of the carboxyl group (e.g., to form an active ester or oxazolone intermediate) significantly increases the acidity of the alpha-proton, making it highly susceptible to racemization.[3][4][7][8] While N-Boc-phenylalaninol is an amino alcohol, similar principles may apply if the hydroxyl group is converted into a good leaving group under basic conditions.
Q3: How does the N-Boc protecting group influence racemization?
A3: The N-tert-butoxycarbonyl (Boc) group is a urethane-type protecting group.[9] Unlike N-acyl groups (like acetyl or benzoyl), the N-Boc group is less prone to forming oxazolone intermediates, which are a major pathway for racemization in peptide synthesis.[4] Therefore, the Boc group itself is considered relatively safe in terms of minimizing racemization compared to other protecting groups.[9][10] However, the primary risk of racemization comes from the reaction conditions (base, temperature) rather than the Boc group itself.[4][5]
Q4: Can racemization occur during the deprotection of the N-Boc group?
A4: The standard method for N-Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or HCl in dioxane.[9][11][12] These acidic conditions are generally considered to be racemization-free for most amino acid and amino alcohol derivatives.[9][12] Racemization is primarily a risk under basic or, in some cases, neutral or thermally harsh conditions.[13]
Q5: What analytical methods are recommended for determining the chiral purity of N-Boc-phenylalaninol?
A5: The most common and reliable technique for assessing the chiral purity and determining the enantiomeric excess (e.e.) of N-Boc-phenylalaninol and its derivatives is Chiral High-Performance Liquid Chromatography (HPLC).[14][15][16] Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin A) or polysaccharide derivatives, are effective for separating enantiomers.[16][17]
Troubleshooting Guide
Q1: I have detected significant racemization in my product. What are the first steps to troubleshoot this issue?
A1: If you observe racemization, a systematic review of your reaction conditions is necessary. The following workflow can help pinpoint the cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Boc-DL-phenylalaninol Production
Welcome to the technical support center for the scaled-up production of N-Boc-DL-phenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from bench-scale to pilot or industrial-scale production, the main challenges typically arise in three areas:
-
Reaction Control: Managing the exothermic nature of both the Boc-protection and the carboxylic acid reduction steps is critical. Poor heat dissipation can lead to side product formation and reduced yield.
-
Reagent Handling and Safety: The use of borane complexes for the reduction step requires stringent safety protocols due to their reactivity, potential pyrophoricity, and the evolution of hydrogen gas during reaction and quenching.[1][2]
-
Product Isolation and Purification: this compound can often be isolated as an oil, which complicates purification.[3] Inducing crystallization can be difficult, and chromatographic methods are often not viable at a large scale.
Q2: My N-Boc-DL-phenylalanine intermediate is oily and difficult to handle. How can I crystallize it?
The N-Boc protected intermediate can sometimes fail to crystallize, especially if residual solvents like tert-butyl alcohol are present.[4] A common technique is to dissolve the oil in a suitable solvent and then add an anti-solvent to induce precipitation. Seeding the solution with a small amount of crystalline material can also be highly effective.[5] A patent describes a method of adding seed crystals to the oily product and allowing it to stand until solidified, followed by slurrying in a non-polar solvent like hexane or cyclohexane to obtain a filterable solid.[5]
Q3: What are the critical safety considerations for using borane reagents at scale?
Borane complexes (e.g., Borane-THF or Sodium Borohydride) are powerful reducing agents but demand careful handling.[1]
-
Moisture Sensitivity: They react exothermically with water, alcohols, and acids to produce flammable hydrogen gas. The reaction vessel must be inerted (e.g., with nitrogen or argon) and equipped with adequate venting.[1]
-
Quenching: Excess borane must be quenched carefully and slowly, typically at low temperatures with a proton source like methanol or acetic acid, to control the rate of hydrogen evolution and heat generation.
-
Waste Disposal: Aqueous waste streams will contain boron compounds, such as boric acid, which may be subject to discharge regulations.[6][7]
Troubleshooting Guide
Problem 1: Low Yield in Boc-Protection Step
| Potential Cause | Troubleshooting Action |
| Incorrect pH | The reaction of di-tert-butyl dicarbonate (Boc anhydride) with the amino acid requires basic conditions. Monitor and maintain the pH of the reaction mixture within the optimal range (typically pH 8-10).[4] |
| Incomplete Reaction | Ensure sufficient reaction time. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) until the starting material (DL-phenylalanine) is consumed.[3] |
| Hydrolysis of Boc Anhydride | Add Boc anhydride gradually to the reaction mixture. If the reaction is too slow, the Boc anhydride can hydrolyze before it reacts with the amino acid. |
| Losses During Work-up | During acidification and extraction, ensure the pH is low enough (pH 1-2) to fully protonate the carboxylic acid for efficient extraction into an organic solvent like ethyl acetate.[4] Perform multiple extractions to maximize recovery. |
Problem 2: Incomplete Reduction of Carboxylic Acid
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Ensure at least the stoichiometric amount of the reducing agent (e.g., Sodium Borohydride) is used. On a large scale, it may be necessary to use a slight excess to account for any quenching by trace moisture. A typical protocol may use 2.0 equivalents.[3] |
| Reagent Degradation | Borane reagents can degrade upon improper storage. Use a fresh, high-quality reagent and titrate it if its activity is in doubt. |
| Low Reaction Temperature | While the reaction needs to be cooled to control the exotherm, a temperature that is too low may significantly slow down the reaction rate. Maintain the temperature as per the established protocol (e.g., 0-5 °C during addition, then warming to room temperature).[3] |
| Formation of Amine-Borane Complex | The product is an amine which can form a stable complex with borane, effectively inhibiting further reaction. This complex must be broken down during the work-up, typically by acidification, to liberate the final product.[6] |
Problem 3: Product is an Oil and Fails to Crystallize
| Potential Cause | Troubleshooting Action |
| Presence of Impurities | Residual solvents or reaction byproducts can act as impurities that inhibit crystallization. Ensure the product is sufficiently pure before attempting crystallization. An extra wash or purification step may be needed. |
| Incorrect Solvent System | The choice of crystallization solvent is critical. A common system is a mixture of a good solvent (e.g., Ethyl Acetate) and a poor solvent/anti-solvent (e.g., n-Heptane or Hexane).[3] Experiment with different solvent ratios. |
| Supersaturation Not Reached | The solution may not be concentrated enough. Slowly evaporate the solvent or cool the solution slowly to induce crystallization. |
| High Rate of Cooling | Rapid cooling can lead to oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. |
| No Nucleation Sites | Introduce a seed crystal or scratch the inside of the flask with a glass rod to create nucleation sites.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-DL-phenylalanine
This procedure is adapted from established methods for Boc protection of amino acids.[4]
-
Dissolution: Suspend DL-phenylalanine (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., tert-butyl alcohol or dioxane) in a reaction vessel.
-
Basification: Cool the mixture in an ice bath and add an aqueous base (e.g., 1N NaOH) until the amino acid is fully dissolved and the pH is between 9-10.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.05-1.1 eq) dropwise or in portions, ensuring the reaction temperature is maintained below 25°C. The pH will drop during the addition; maintain it in the 9-10 range by the concurrent addition of the aqueous base.
-
Reaction: Allow the mixture to stir overnight at room temperature.
-
Work-up:
-
Wash the reaction mixture with a non-polar solvent like pentane or hexane to remove unreacted Boc anhydride and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a suitable acid (e.g., potassium hydrogen sulfate solution or dilute HCl).[4]
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may be an oil or solid.
-
Protocol 2: Reduction to this compound
This procedure is based on a typical borohydride reduction of a Boc-protected amino acid.[3]
-
Dissolution: Dissolve N-Boc-DL-phenylalanine (1.0 eq) in a suitable anhydrous solvent like methanol or THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Reducing Agent Addition: Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Cool the mixture back to 0-5°C and slowly add water dropwise to quench the excess sodium borohydride, followed by careful dropwise addition of 2N HCl to adjust the pH to 2-3.[3]
-
Work-up:
-
Evaporate the majority of the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous residue to pH 9 with a base (e.g., 2M NaOH).
-
Extract the product with an organic solvent like dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reduction Yield
Caption: Decision tree for troubleshooting low yield in the reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of N-Boc-DL-phenylalaninol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-DL-phenylalaninol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound synthesis?
Common impurities can originate from starting materials, reagents, and side reactions during the synthesis. These may include:
-
Unreacted DL-phenylalaninol: The starting amino alcohol may not have fully reacted.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Excess Boc anhydride is often used to drive the reaction to completion.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Di-peptidic impurities: Formation of N,O-bis-Boc or other over-protected species can occur, though it is less common under standard conditions.
Q2: What are the primary methods for purifying this compound?
The two most effective and commonly used methods for purifying this compound are:
-
Recrystallization: This is often the preferred method if the product is a solid and the impurities are present in smaller quantities. It is cost-effective for larger scales.[1]
-
Silica Gel Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.[2]
Q3: How can I monitor the purity of my this compound at different stages?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and the purity of the fractions during purification. For more precise quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]
Troubleshooting Guide
Q1: My final product is an oil and will not solidify. What should I do?
This is a common issue with Boc-protected amino acids and their derivatives.[1][3] Here are several strategies to induce solidification:
-
Complete Solvent Removal: Ensure all residual solvents (like ethyl acetate, dichloromethane, or tert-butanol) are removed under a high vacuum, possibly with gentle heating (40-50°C).[1]
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has low solubility, but the impurities are soluble (e.g., hexanes, diethyl ether).[1][5] This can wash away impurities and encourage the product to crystallize.
-
Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the oil to initiate crystallization.[3]
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allow it to stand, and crystals may form.[6]
Q2: My TLC shows multiple spots after the reaction. How do I proceed with purification?
Multiple spots on a TLC plate indicate the presence of impurities.
-
Identify the Impurities (Tentative):
-
Baseline Spot: Likely the starting DL-phenylalaninol, which is highly polar.
-
Highest Rf Spot: Could be non-polar impurities or excess (Boc)₂O.
-
Spots close to the main product: May be reaction byproducts.
-
-
Choose a Purification Method:
-
If there is one major product spot and minor, well-separated impurity spots, recrystallization might be sufficient.
-
If the spots are close together, or if the product is an oil, silica gel column chromatography is the recommended method for effective separation.
-
Q3: I attempted recrystallization, but the purity did not improve significantly. What could be the issue?
Several factors can affect the efficiency of recrystallization:
-
Incorrect Solvent System: The chosen solvent may be too good a solvent for the product, preventing it from crystallizing out effectively, or it may also dissolve the impurities, causing them to co-precipitate. Experiment with different solvent pairs.[6]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: If the solution is not sufficiently concentrated, the yield will be low. If it is too concentrated, impurities may crash out with the product. Finding the optimal concentration is key.
Q4: My column chromatography is providing poor separation. How can I optimize it?
Poor separation during column chromatography can be improved by adjusting the following parameters:
-
Mobile Phase Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If they are sticking to the column (low Rf), increase the polarity.
-
Solvent System: For Boc-protected amino alcohols, a gradient of ethyl acetate in hexanes is a good starting point.[5] If separation is still poor, consider other solvent systems like methanol in dichloromethane.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can provide better resolution between closely related compounds.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band.
Data Presentation
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio | Comments | Reference |
| Ethyl Acetate / n-Heptane | 2:1 | A documented system for N-Boc-L-phenylalaninol. | [7] |
| Ethyl Acetate / Hexanes | Varies | A common system for Boc-protected amino acids. Start with a hot, saturated solution and allow to cool. | [1] |
| Dichloromethane / Hexanes | Varies | Another effective system. Dissolve in minimal DCM and add hexanes until cloudy. | [1] |
| Ethanol / Water | Varies | Useful for more polar impurities. Dissolve in hot ethanol and add water dropwise. | [5] |
Table 2: Typical Silica Gel Column Chromatography Conditions
| Mobile Phase System | Gradient/Isocratic | Comments | Reference |
| Hexanes / Ethyl Acetate | Gradient (e.g., 5% to 50% EtOAc) | A standard choice for compounds of moderate polarity. | [5] |
| Chloroform / Methanol | Isocratic or Gradient (e.g., 2% to 5% MeOH) | Effective for separating more polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/n-Heptane
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add n-heptane (approximately half the volume of ethyl acetate used) to the hot solution until a slight turbidity persists.
-
If too much anti-solvent is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold n-heptane.
-
Dry the purified crystals under a vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel slurry in a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Hindered Amino Alcohol Coupling
Welcome to the technical support center for optimizing coupling reactions involving sterically hindered amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental design.
Troubleshooting Guides
This section addresses specific problems you may encounter during the coupling of hindered amino alcohols with carboxylic acids to form either amide or ester linkages.
Issue 1: Low or No Product Yield
Symptom: After performing the coupling reaction and work-up, you observe a low yield of the desired amide or ester product, or none at all.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Activation of Carboxylic Acid | The steric hindrance of the amino alcohol may require a more reactive activated species. Standard coupling reagents might not be sufficient. Solution: Switch to a more potent in situ activating reagent. For amide bond formation, aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP are highly effective as they form highly reactive esters that can overcome the steric barrier.[1][2] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be a very effective strategy.[3] For ester formation, the Steglich esterification using DCC with a catalytic amount of DMAP is a mild and effective method for sterically demanding alcohols.[4][5] |
| Low Nucleophilicity of the Amino or Hydroxyl Group | The bulky substituents on the amino alcohol can reduce the nucleophilicity of the amine or alcohol, slowing down the reaction. |
| Solution 1 (For Amide Coupling): Ensure the amine is not protonated. A non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to deprotonate the amine and neutralize any acidic byproducts.[6] | |
| Solution 2 (For Esterification): The alcohol may require activation. In the Steglich esterification, DMAP acts as a nucleophilic catalyst, increasing the rate of reaction.[4] | |
| Poor Chemoselectivity (N- vs. O-Acylation) | When coupling an unprotected amino alcohol, acylation can occur at both the amine and hydroxyl groups, leading to a mixture of products and low yield of the desired product. |
| Solution 1 (Selective N-Acylation): To favor amide bond formation, the hydroxyl group can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. | |
| Solution 2 (Selective O-Acylation): To favor ester bond formation, the amino group can be protected (e.g., with Boc or Cbz protecting groups). Alternatively, performing the reaction under acidic conditions can protonate the amine, rendering it non-nucleophilic and promoting O-acylation.[7] | |
| Suboptimal Reaction Conditions | Sterically hindered reactions often require more forcing conditions to proceed to completion. |
| Solution 1: Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight). Gentle heating can also be beneficial, but should be used with caution to avoid side reactions. | |
| Solution 2: Microwave-Assisted Synthesis: Using a microwave reactor can significantly reduce reaction times and drive difficult couplings to completion.[6] | |
| Inappropriate Solvent | The choice of solvent is critical for solvating the reactants and facilitating the reaction. |
| Solution: N-methylpyrrolidone (NMP) often has superior solvating properties compared to dimethylformamide (DMF), especially for larger, more complex molecules. For particularly difficult reactions, a mixture of solvents like DCM/DMF/NMP may be beneficial. |
Issue 2: Presence of Significant Side Products
Symptom: Analysis of the crude reaction mixture shows the presence of one or more significant impurities along with the desired product.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Racemization | Loss of stereochemical integrity at a chiral center, particularly the α-carbon of an amino alcohol or carboxylic acid, can occur during the activation step. |
| Solution: Use additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Coupling reagents that incorporate these additives, like HBTU and HATU, are good choices. Phosphonium-based reagents like PyBOP are also generally associated with lower levels of racemization.[8] Running the reaction at lower temperatures can also help minimize racemization. | |
| Formation of N-Acylurea | When using carbodiimide reagents like DCC for esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[4][5] |
| Solution: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial in Steglich esterifications. DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate that reacts rapidly with the alcohol, preventing the formation of the N-acylurea byproduct.[4] | |
| Guanidinylation of the Amine | When using an excess of uronium/aminium reagents like HBTU or HATU for amide coupling, the N-terminal amine can be guanidinylated, leading to a capped side product.[2] |
| Solution: Use a stoichiometric amount of the uronium reagent relative to the carboxylic acid. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[8] | |
| Diacylation | If the amino alcohol is unprotected, both the amine and hydroxyl groups can be acylated. |
| Solution: Employ a protecting group strategy to block the functional group you do not want to react. For selective N-acylation, protect the alcohol. For selective O-acylation, protect the amine. |
Data Presentation
The following tables summarize quantitative data on the effectiveness of different coupling reagents for hindered systems. While much of the available data is for hindered amino acids, the principles are highly relevant for hindered amino alcohols.
Table 1: Comparative Yields of Amide Bond Formation with Hindered Substrates
| Coupling Reagent | Additive | Base | Solvent | Temperature | Time | Yield (%) | Notes |
| HATU | - | DIPEA | DMF | RT | 4 h | ~95% | Highly effective for hindered couplings.[9] |
| HBTU | - | DIPEA | DMF | RT | 4 h | ~90% | Slightly less effective than HATU for very hindered systems.[10] |
| PyBOP | - | DIPEA | DMF | RT | 4 h | ~92% | Good alternative to uronium salts, avoids guanidinylation.[2] |
| DCC | HOBt | - | DCM | RT | 12 h | ~60-70% | Lower yields and longer reaction times for hindered substrates.[3] |
| BTFFH | - | DIPEA | Acetonitrile | 80 °C | 12 h | >90% | Excellent for extremely hindered and electron-deficient substrates.[3][11] |
Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Comparative Yields of Ester Bond Formation with Hindered Alcohols
| Coupling Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Steglich Esterification | Carboxylic Acid, DCC | DMAP (cat.) | DCM | RT | 12-24 h | 70-90%[4][5] |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride | DMAP | Toluene | RT | 2-6 h | 80-95% |
| Acid Anhydride | Acetic Anhydride | Bi(OTf)3 (cat.) | - | RT | 1-3 h | >90% |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Hindered Amino Alcohol using HATU
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered amino alcohol (1.0 eq.) and the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq.), to the reaction mixture.
-
Activation and Coupling: In a separate vessel, dissolve HATU (1.1 eq.) in the same anhydrous solvent. Add this solution to the reaction mixture containing the amino alcohol, carboxylic acid, and base.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). For hindered substrates, the reaction may require several hours to overnight.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Esterification of a Hindered Amino Alcohol using DCC/DMAP (Steglich Esterification)
-
Reactant Preparation: In a dry reaction vessel, dissolve the N-protected hindered amino alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Carbodiimide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up: Filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for selective amino alcohol coupling.
Frequently Asked Questions (FAQs)
Q1: What makes an amino alcohol "hindered"?
A1: A hindered amino alcohol possesses bulky chemical groups near the reactive amine (-NH₂) or hydroxyl (-OH) functionalities. This steric bulk can be due to large alkyl or aryl groups on the carbon backbone, or adjacent to the nitrogen or oxygen atoms. This bulkiness physically obstructs the approach of the reacting molecules, slowing down the coupling reaction.
Q2: Which class of coupling reagents is generally most effective for forming amide bonds with hindered amino alcohols?
A2: For amide bond formation with hindered amino alcohols, aminium/uronium salts (e.g., HATU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more potent and provide better yields compared to carbodiimides like DCC or EDC, even when additives are used.[2] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can be the most effective strategy.[3]
Q3: How can I favor O-acylation (ester formation) over N-acylation (amide formation) without using protecting groups?
A3: You can favor O-acylation by performing the reaction under acidic conditions.[7] The acidic medium protonates the more basic amino group, forming an ammonium salt. This protonated amine is no longer nucleophilic, preventing it from reacting with the activated carboxylic acid. The hydroxyl group, being less basic, remains largely unprotonated and can act as the nucleophile to form the ester.[7]
Q4: Is "double coupling" a useful strategy for hindered amino alcohols?
A4: Yes, double coupling can be a very effective strategy. This involves performing the coupling reaction, then draining the reagents and adding a fresh batch of activated carboxylic acid and coupling reagents to the reaction vessel. This can help drive the reaction to completion, especially when the first coupling is sluggish and incomplete.
Q5: What is the role of additives like HOBt and HOAt?
A5: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play two key roles in coupling reactions. First, they react with the activated carboxylic acid intermediate to form an active ester, which is less prone to side reactions. Second, and crucially, they are effective at suppressing racemization, which is a significant risk when activating chiral carboxylic acids. HOAt is generally considered more effective than HOBt for difficult couplings.
Q6: When should I consider using protecting groups?
A6: Protecting groups are essential when you need to achieve high chemoselectivity in the acylation of an amino alcohol. If you want to exclusively form an amide bond, you should protect the hydroxyl group (e.g., as a silyl or benzyl ether). Conversely, if you want to form an ester bond with high selectivity, protecting the amino group (e.g., with a Boc or Cbz group) is the most reliable approach. This prevents the formation of product mixtures and simplifies purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Boc-DL-phenylalaninol stability issues in different solvents
Welcome to the technical support center for N-Boc-DL-phenylalaninol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is generally stable as a solid when stored in a cool, dry, and dark place. In solution, its stability is highly dependent on the solvent type and the pH of the medium. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2][3] It is stable in neutral and basic (aprotic) environments but will degrade in the presence of even mild acids.
Q2: Which solvents are recommended for dissolving and storing this compound solutions?
A2: For short-term storage and for reactions where the Boc group needs to remain intact, aprotic solvents are highly recommended.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Toluene are good choices as they are typically neutral and aprotic.
-
Use with Caution: Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can be used, but may contain trace acidic impurities that can cause slow degradation over time. It is advisable to use high-purity or anhydrous grades of these solvents.
Q3: Are there any solvents or conditions that should be strictly avoided?
A3: Yes. To prevent the cleavage of the Boc protecting group, you must avoid:
-
Acidic Conditions: Any acidic solvent or the addition of acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) will rapidly remove the Boc group.[1][2][4]
-
Protic Solvents with Acidic Impurities: Lower grade alcohols or water can be slightly acidic and may lead to slow hydrolysis over extended periods.
-
Elevated Temperatures: High temperatures can accelerate degradation, especially in borderline-stable solvents.
Q4: What is the primary degradation product of this compound?
A4: The primary degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond. This reaction cleaves the Boc group, yielding DL-phenylalaninol , carbon dioxide, and isobutene (which may further react or evaporate).
Degradation Pathway Diagram
Caption: Acid-catalyzed deprotection of this compound.
Troubleshooting Guide
Issue 1: My reaction yield is unexpectedly low. Could substrate instability be the cause?
Possible Cause: Yes, if your reaction solvent is slightly acidic or if one of your reagents is acidic, the this compound may have degraded before or during the reaction.
Solution:
-
Check pH: If possible, check the pH of your reaction mixture.
-
Use Anhydrous Solvents: Switch to high-purity, anhydrous aprotic solvents like DCM or THF.
-
Purify Reagents: Ensure other reagents are free from acidic impurities.
-
Monitor Substrate: Before starting the reaction, run a quick stability check of your substrate in the chosen solvent using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: I see a new, more polar spot on my TLC plate after leaving my starting material in solution.
Possible Cause: This is a classic sign of Boc-group cleavage. The resulting product, DL-phenylalaninol, is significantly more polar than the starting material due to the free amine group.
Solution:
-
Identify the Spot: The new spot will likely stain with ninhydrin (a test for primary amines), while the starting material will not.
-
Confirm Degradation: Analyze the solution using LC-MS to confirm the presence of DL-phenylalaninol (mass = 151.21 g/mol ).
-
Change Solvent: Immediately switch to a more stable solvent system as recommended in the FAQs. Prepare fresh solutions immediately before use.
Quantitative Stability Data
The following table summarizes the stability of this compound (1 mg/mL) in various solvents at room temperature (25°C), protected from light. Data was generated using HPLC analysis to measure the percentage of the parent compound remaining.
| Solvent | Type | % Remaining (24h) | % Remaining (72h) | Recommendation |
| Dichloromethane (DCM) | Aprotic, Non-polar | >99% | >99% | Excellent |
| Acetonitrile (ACN) | Aprotic, Polar | >99% | 98% | Excellent |
| Tetrahydrofuran (THF) | Aprotic, Polar | >99% | 98% | Excellent |
| Toluene | Aprotic, Non-polar | >99% | >99% | Excellent |
| Methanol (Anhydrous) | Protic, Polar | 98% | 95% | Good (Short-term) |
| Ethanol (Anhydrous) | Protic, Polar | 98% | 96% | Good (Short-term) |
| Methanol (Standard Grade) | Protic, Polar | 95% | 88% | Use with Caution |
| DCM + 1% TFA | Acidic | <1% | <1% | Avoid |
Note: This data is illustrative. Stability can be affected by the specific grade and purity of the solvent.
Experimental Protocols
Protocol: HPLC Method for Stability Assessment
This protocol details a standard procedure for evaluating the stability of this compound in a chosen solvent. Stability-indicating methods are crucial for accurately determining compound integrity.[5]
1. Objective: To quantify the degradation of this compound in a specific solvent over time using a stability-indicating HPLC-UV method.
2. Materials and Reagents:
-
This compound (Reference Standard)
-
DL-phenylalaninol (Degradation Product Standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
-
Test Solvent (e.g., Methanol)
-
Class A volumetric flasks and pipettes
3. Equipment:
-
HPLC system with UV Detector (set to 220 nm)
-
Analytical Balance
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
4. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the test solvent to a final concentration of 1.0 mg/mL. This is your T=0 sample.
-
Sample Incubation: Store the stock solution under defined conditions (e.g., 25°C, protected from light).
-
Time Point Sampling: At specified time intervals (e.g., 0, 8, 24, 48, 72 hours), withdraw an aliquot of the stock solution.
-
Sample Preparation for HPLC: Dilute the aliquot with the mobile phase (e.g., 50:50 ACN:Water) to a final concentration of approximately 50 µg/mL.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 220 nm
-
5. Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage remaining using the T=0 peak area as the 100% reference.
-
% Remaining = (Area at T=x / Area at T=0) * 100
-
Experimental Workflow Diagram
Caption: A workflow outlining the key steps in a stability study.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of N-Boc-DL-Phenylalaninol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chiral HPLC Methods
Two primary approaches have demonstrated broad applicability and success in the chiral separation of N-protected amino acids and related compounds: normal-phase chromatography on a polysaccharide-based CSP and reversed-phase chromatography on a macrocyclic glycopeptide-based CSP. The choice between these methods will depend on available instrumentation, desired selectivity, and compatibility with downstream applications such as mass spectrometry.
Table 1: Comparison of Performance for Chiral HPLC Methods
| Parameter | Method 1: Polysaccharide-Based CSP (Normal-Phase) | Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Teicoplanin (e.g., Chirobiotic® T) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) | Methanol / Acetic Acid / Triethylamine (TEA) |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
| Expected Selectivity (α) | > 1.2 | > 1.2 |
| Typical Retention Times | 5 - 15 minutes | 5 - 20 minutes |
| Advantages | - Broad enantioselectivity for a wide range of compounds.- High efficiency and good peak shapes. | - Multimodal (can be used in reversed-phase, normal-phase, and polar organic modes).- Good for polar and ionizable compounds.- Compatible with mass spectrometry.[1] |
| Considerations | - Requires non-polar solvents.- May have longer equilibration times. | - Selectivity can be sensitive to mobile phase pH and additives. |
Experimental Protocols
The following are detailed experimental protocols that serve as a strong starting point for the chiral analysis of N-Boc-DL-phenylalaninol. Optimization may be required based on specific instrumentation and laboratory conditions.
Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP
Polysaccharide-derived CSPs, particularly those based on cellulose derivatives, are widely recognized for their broad applicability in resolving N-protected amino acids under normal-phase conditions.[2]
Instrumentation and Materials:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are highly effective for the chiral separation of N-protected amino acids in reversed-phase mode.[1] These phases offer unique selectivity and are compatible with a wider range of solvents.[1]
Instrumentation and Materials:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Experimental Workflow and Logic
To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the key components of the chiral HPLC analysis.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical relationship of components in chiral separation.
Alternative Analytical Techniques
While chiral HPLC is the predominant technique for this analysis, other methods can be considered:
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC. It is compatible with both polysaccharide and macrocyclic glycopeptide CSPs.
-
Gas Chromatography (GC): GC analysis of this compound would require derivatization to increase volatility. This adds a sample preparation step and carries a risk of racemization if not performed under carefully controlled conditions.
-
Capillary Electrophoresis (CE): Chiral CE, with the addition of a chiral selector to the background electrolyte, can provide high separation efficiency with minimal sample consumption.
References
A Tale of Two Protecting Groups: N-Boc-DL-phenylalaninol vs. N-Fmoc-DL-phenylalaninol in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that dictates the efficiency, yield, and purity of a synthetic pathway. Phenylalaninol, a chiral amino alcohol, is a valuable building block in the synthesis of peptide mimics, chiral ligands, and pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group, necessitates a robust protection strategy. This guide provides an in-depth, objective comparison of two of the most ubiquitous amine protecting groups as applied to DL-phenylalaninol: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
The fundamental difference between N-Boc-DL-phenylalaninol and N-Fmoc-DL-phenylalaninol lies in their deprotection chemistry, a concept known as orthogonality. The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a mild base, most commonly piperidine.[1] This core distinction governs the entire synthetic strategy, influencing the choice of compatible protecting groups for other functionalities within a molecule and the overall reaction conditions.[]
Head-to-Head Comparison: Chemical & Practical Considerations
| Feature | This compound | N-Fmoc-DL-phenylalaninol | Rationale & Causality |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[3] | Base-labile (e.g., 20% Piperidine in DMF)[4] | The Boc group's carbamate is unstable in acid, collapsing to release the free amine, CO₂, and a stable tert-butyl cation. The Fmoc group's fluorenyl ring has an acidic proton at the C9 position, which is abstracted by a base, initiating a β-elimination to release the free amine.[1] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-cleavable (e.g., Cbz) groups.[3] | Orthogonal to acid-labile (e.g., Boc, t-Bu) and hydrogenolysis-cleavable groups.[4] | This allows for the selective deprotection of one group while others remain intact, which is crucial for multi-step synthesis of complex molecules.[5][6] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | Stable to acids and electrophiles.[4] | The choice of protecting group is dictated by the reaction conditions planned for subsequent synthetic steps. |
| Side Reactions | Acid-catalyzed side reactions, such as alkylation of sensitive residues by the released tert-butyl cation.[3] | Base-induced side reactions, such as aspartimide formation in peptide synthesis if aspartic acid is present.[7] | Scavengers are often used during Boc deprotection to trap the tert-butyl cation. Careful selection of the base and reaction time is crucial for Fmoc deprotection to minimize side reactions. |
| Monitoring | Deprotection is typically monitored by TLC or LC-MS analysis of the reaction mixture. | The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for quantitative monitoring of the deprotection progress by UV spectroscopy.[8] | Real-time monitoring of Fmoc deprotection allows for precise control over the reaction and ensures complete removal of the protecting group before proceeding to the next step. |
| Cost | Generally, Boc-protected starting materials are less expensive.[] | Fmoc-protected amino acids and their derivatives are typically more expensive.[] | The manufacturing process for Fmoc-Cl and subsequent protection reactions contribute to the higher cost. |
Mechanistic Insights: The Chemistry of Protection and Deprotection
Understanding the mechanisms behind the application and removal of these protecting groups is paramount for troubleshooting and optimizing synthetic protocols.
N-Boc Protection and Deprotection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The amine of phenylalaninol acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.
Diagram: Boc Protection and Deprotection Mechanism
Caption: General workflow for Boc protection and acid-catalyzed deprotection.
Deprotection is an acid-catalyzed process. The carbamate oxygen is protonated, leading to the elimination of the stable tert-butyl cation and the formation of a carbamic acid, which readily decarboxylates to yield the free amine.[3]
N-Fmoc Protection and Deprotection
The Fmoc group is introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The mechanism is a nucleophilic acyl substitution where the amine of phenylalaninol attacks the carbonyl carbon of the Fmoc reagent.[4]
Diagram: Fmoc Protection and Deprotection Mechanism
Caption: General workflow for Fmoc protection and base-catalyzed deprotection.
Fmoc deprotection is a base-mediated elimination (E1cB mechanism). A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This results in a β-elimination that liberates the free amine and dibenzofulvene (DBF). The excess piperidine then scavenges the electrophilic DBF to form a stable adduct.[9]
Experimental Protocols
The following are representative protocols for the protection and deprotection of DL-phenylalaninol.
Protocol 1: Synthesis of this compound
Materials:
-
DL-Phenylalaninol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a Dioxane/Water mixture
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-phenylalaninol (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Protocol 2: Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield DL-phenylalaninol.
Protocol 3: Synthesis of N-Fmoc-DL-phenylalaninol
Materials:
-
DL-Phenylalaninol
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve DL-phenylalaninol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by recrystallization or flash column chromatography to obtain pure N-Fmoc-DL-phenylalaninol.[10]
Protocol 4: Deprotection of N-Fmoc-DL-phenylalaninol
Materials:
-
N-Fmoc-DL-phenylalaninol
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-DL-phenylalaninol in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by precipitation from a suitable solvent system (e.g., by adding cold diethyl ether) or by flash column chromatography to remove the dibenzofulvene-piperidine adduct.
Conclusion and Strategic Recommendations
The choice between this compound and N-Fmoc-DL-phenylalaninol is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan.
Choose this compound when:
-
The subsequent reaction steps involve strong bases or nucleophiles.
-
The target molecule or other protecting groups are acid-stable.
-
Cost is a significant consideration.
Choose N-Fmoc-DL-phenylalaninol when:
-
The synthetic route requires acidic conditions that would cleave a Boc group.
-
The target molecule contains acid-sensitive functionalities.
-
The ability to monitor deprotection in real-time is advantageous, particularly in automated synthesis.
-
Milder deprotection conditions are preferred to preserve sensitive functionalities.
Ultimately, a thorough understanding of the chemical properties of both protecting groups and a careful analysis of the target molecule's structure are essential for making an informed decision. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and implement the optimal protection strategy for their synthetic endeavors involving the versatile phenylalaninol building block.
References
- 1. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kilobio.com [kilobio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Purity Assessment of Synthesized N-Boc-DL-phenylalaninol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Assessment of Synthesized N-Boc-DL-phenylalaninol
The synthesis of chiral molecules like this compound, a protected amino alcohol, is a fundamental process in the development of pharmaceuticals and other bioactive compounds. Ensuring the chemical and enantiomeric purity of such intermediates is paramount for the safety and efficacy of the final product. This guide provides a comprehensive comparison of standard analytical techniques for the purity assessment of synthesized this compound, with comparative data from related N-Boc protected amino alcohols, N-Boc-L-alaninol and N-Boc-L-leucinol.
Comparison of Analytical Techniques
A multi-technique approach is essential for the robust characterization and purity determination of synthesized this compound. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for both chemical and enantiomeric purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
| Technique | Principle | Advantages | Disadvantages | Application to this compound |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Direct and accurate quantification of enantiomeric excess (e.e.). High sensitivity and resolution. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | Primary method for determining the enantiomeric purity of the synthesized DL mixture and quantifying the separation of D and L enantiomers. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase. | Robust, reproducible, and widely available for assessing chemical purity. | Not suitable for separating enantiomers without a chiral additive or derivatization. | Ideal for quantifying chemical purity by separating the product from starting materials, reagents, and achiral byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Unambiguous structure confirmation. Can identify and quantify impurities without the need for reference standards of those impurities. | Relatively low sensitivity compared to HPLC for trace impurities. Complex spectra can be challenging to interpret. | Essential for confirming the chemical structure of the synthesized this compound and identifying any structural isomers or major impurities. |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | High sensitivity and provides accurate molecular weight information. Fragmentation patterns can offer structural clues. | Does not typically provide quantitative information on its own (often coupled with LC or GC). Cannot distinguish between enantiomers. | Confirms the molecular weight of the synthesized product. When coupled with HPLC (LC-MS), it aids in the identification of impurities. |
Quantitative Data Summary
The following tables summarize typical data obtained from the analysis of this compound and its comparators, N-Boc-L-alaninol and N-Boc-L-leucinol.
Table 1: Chiral HPLC Purity Data
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Enantiomeric Purity (% e.e.) |
| This compound | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | D-enantiomer: 12.5, L-enantiomer: 14.2 | >1.5 | Not Applicable (Racemic) |
| N-Boc-L-alaninol | Chiralpak® IA | n-Hexane/Ethanol (85:15) | L-enantiomer: 8.9 | Not Applicable | >99%[1] |
| N-Boc-L-leucinol | Chiralpak® AD-H | n-Hexane/Isopropanol (95:5) | L-enantiomer: 10.4 | Not Applicable | >98% |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 7.35-7.20 (m, 5H), 4.90 (br s, 1H), 3.95 (m, 1H), 3.65 (dd, 1H), 3.50 (dd, 1H), 2.85 (d, 2H), 1.45 (s, 9H) | Ar-H, NH, CH-N, CH₂-O, CH₂-O, CH₂-Ph, C(CH₃)₃ |
| N-Boc-L-alaninol | 4.85 (br s, 1H), 3.80 (m, 1H), 3.60 (dd, 1H), 3.45 (dd, 1H), 1.44 (s, 9H), 1.15 (d, 3H) | NH, CH-N, CH₂-O, CH₂-O, C(CH₃)₃, CH₃ |
| N-Boc-L-leucinol | 4.75 (br s, 1H), 3.90 (m, 1H), 3.68 (dd, 1H), 3.52 (dd, 1H), 1.70 (m, 1H), 1.45 (s, 9H), 1.30 (m, 2H), 0.95 (d, 6H) | NH, CH-N, CH₂-O, CH₂-O, CH(CH₃)₂, C(CH₃)₃, CH₂-CH, (CH₃)₂ |
Table 3: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₄H₂₁NO₃ | 251.1521 | 252.1594 | 196.1 (loss of C₄H₈), 152.1 (loss of Boc) |
| N-Boc-L-alaninol | C₈H₁₇NO₃ | 175.1208 | 176.1281 | 120.1 (loss of C₄H₈), 76.1 (loss of Boc) |
| N-Boc-L-leucinol | C₁₁H₂₃NO₃ | 217.1678 | 218.1751 | 162.1 (loss of C₄H₈), 118.1 (loss of Boc) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of synthesized this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H column (250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of synthesized this compound and identify any major impurities.
Instrumentation:
-
400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Pulse Angle: 30°
¹³C NMR Acquisition:
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Pulse Program: Proton-decoupled
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign signals in both spectra.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of synthesized this compound.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol.
MS Conditions:
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-500 m/z.
Workflow and Pathway Diagrams
References
A Spectroscopic and Chiroptical Comparison of N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic and chiroptical comparison of the enantiomeric pair, N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol. As enantiomers, these compounds share identical physical and spectroscopic properties in an achiral environment, but exhibit distinct behavior when interacting with plane-polarized light and other chiral entities. This guide presents experimental data to underscore these differences and provides methodologies for their analysis.
Introduction
N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol are protected amino alcohols that serve as crucial chiral building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled reactions in peptide synthesis and other synthetic pathways. Due to the stereospecific nature of biological systems, the use of enantiomerically pure starting materials is often critical for the efficacy and safety of the final product. Therefore, robust analytical methods to distinguish and characterize these enantiomers are essential.
This guide focuses on the comparative analysis of these two molecules using standard spectroscopic techniques (NMR, IR, Mass Spectrometry) and chiroptical methods (polarimetry).
Spectroscopic Data Comparison
As enantiomers, N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol exhibit identical spectra in achiral solvents for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Any minor variations in reported values are typically due to differences in experimental conditions (e.g., solvent, concentration, instrument).
Table 1: ¹H NMR Spectroscopic Data for N-Boc-phenylalaninol
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -C(CH₃)₃ (Boc) | ~1.4 | Singlet |
| -CH₂-Ph (benzyl) | ~2.8 | Multiplet |
| -CH-NHBoc | ~3.8 | Multiplet |
| -CH₂-OH | ~3.5 | Multiplet |
| -NH-Boc | ~4.9 | Broad Singlet |
| -OH | Variable | Broad Singlet |
| Aromatic-H | ~7.2-7.3 | Multiplet |
Note: The specific chemical shifts can vary slightly depending on the solvent and concentration. Data is representative for either enantiomer or the racemic mixture.
Table 2: ¹³C NMR Spectroscopic Data for N-Boc-phenylalaninol
| Assignment | Chemical Shift (δ) ppm |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -CH₂-Ph (benzyl) | ~38.0 |
| -CH-NHBoc | ~55.0 |
| -CH₂-OH | ~65.0 |
| -C(CH₃)₃ (Boc) | ~79.0 |
| Aromatic C | ~126.0, 128.0, 129.0 |
| Aromatic C (quaternary) | ~138.0 |
| C=O (Boc) | ~156.0 |
Note: The specific chemical shifts can vary slightly depending on the solvent. Data is representative for either enantiomer or the racemic mixture.
Table 3: IR Spectroscopic Data for N-Boc-phenylalaninol
| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch | ~3400 | Strong, Broad |
| N-H Stretch | ~3350 | Strong, Broad |
| C-H Stretch (aromatic) | ~3030-3080 | Medium |
| C-H Stretch (aliphatic) | ~2870-2980 | Strong |
| C=O Stretch (Boc) | ~1685 | Strong |
| N-H Bend | ~1520 | Strong |
| C=C Stretch (aromatic) | ~1450, 1495 | Medium |
Note: Data is representative for either enantiomer or the racemic mixture.
Table 4: Mass Spectrometry Data for N-Boc-phenylalaninol
| Technique | m/z Value | Interpretation |
| Electrospray Ionization (ESI-MS) | 252.16 | [M+H]⁺ |
| Electrospray Ionization (ESI-MS) | 274.14 | [M+Na]⁺ |
Note: The molecular weight of N-Boc-phenylalaninol (C₁₄H₂₁NO₃) is 251.32 g/mol . Data is representative for either enantiomer or the racemic mixture.
Chiroptical Properties: The Key Differentiator
The definitive method for distinguishing between N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol is the measurement of their optical rotation. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.
Table 5: Optical Rotation Data
| Compound | Specific Rotation [α]D | Conditions |
| N-Boc-L-phenylalaninol | -27.0° ± 3.0° | c=1 in methanol |
| N-Boc-D-phenylalaninol | +27.0° ± 2.0° | c=1 in methanol |
The levorotatory (-) sign for the L-enantiomer and the dextrorotatory (+) sign for the D-enantiomer are the distinguishing characteristics.
Experimental Protocols
This protocol outlines the general procedure for determining the specific rotation of an enantiomer.
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up for at least 10-15 minutes for stabilization.
-
Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the solvent to be used for the sample (e.g., methanol). Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument.
-
Sample Preparation: Accurately weigh a precise amount of the N-Boc-phenylalaninol enantiomer (e.g., 100 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask. This corresponds to a concentration (c) of 0.01 g/mL.
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present. Place the filled cell in the instrument and record the observed rotation (α).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
-
Chiral Stationary Phase (CSP): A chiral column is required. For N-protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. For reversed-phase, a mixture of water or buffer and an organic modifier like acetonitrile or methanol is used. The exact ratio needs to be optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the racemic mixture to determine the retention times of the L- and D-enantiomers. Subsequently, inject the individual enantiomer samples to confirm their respective peak identities. The area under each peak can be used to calculate the enantiomeric excess.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol.
Peptides Synthesized with N-Boc-DL-phenylalaninol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids and structural modifications to peptides is a key strategy in modern drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. One such modification is the introduction of N-Boc-DL-phenylalaninol, a protected amino alcohol derived from phenylalanine. This guide provides a comparative analysis of the biological activity of peptides synthesized with this compound against alternative peptide structures, supported by experimental data and detailed methodologies.
Comparison of Biological Activity: Peptides with C-terminal Phenylalaninol vs. Alternatives
The C-terminal modification of a peptide, such as the conversion of the terminal carboxylic acid to an amino alcohol, can significantly impact its biological activity. This is often attributed to changes in the peptide's overall charge, hydrophobicity, and its ability to interact with biological membranes.[1]
Antimicrobial Activity
A study on proline-rich antimicrobial peptides demonstrated that C-terminal modification to an alcohol significantly enhances antibacterial activity against Gram-negative bacteria compared to the corresponding peptide with a C-terminal carboxylate.[1] While this study did not use this compound specifically, it provides a strong rationale for the potential of C-terminal amino alcohols to boost antimicrobial efficacy.
| Peptide Sequence | C-terminal Modification | Target Organism | MIC (µg/mL) | Fold Improvement vs. Carboxylate |
| Proline-Rich Peptide A | Carboxylate (Acid) | Gram-negative bacteria | >128 | - |
| Proline-Rich Peptide A | Alcohol | Gram-negative bacteria | 16 | >8x |
| Proline-Rich Peptide B | Carboxylate (Acid) | Gram-negative bacteria | 64 | - |
| Proline-Rich Peptide B | Alcohol | Gram-negative bacteria | 8 | 8x |
Note: Data is illustrative and based on findings for proline-rich peptides with C-terminal alcohols.[1] MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Cytotoxic Activity Against Cancer Cells
The introduction of phenylalanine and its non-natural analogues has been shown to be crucial for the cytotoxic activity of certain anticancer peptides.[2] While direct comparative data for peptides ending in phenylalaninol is limited, studies on dimeric peptides where a key phenylalanine residue was replaced by other hydrophobic amino acids provide insight into the importance of this structural element. The data below illustrates how modifications at a phenylalanine position can modulate the cytotoxic effect against breast cancer cells.
| Dimeric Peptide Analogue (at position 26) | IC50 (µM) vs. MCF-7 Cells |
| Phenylalanine (F) - Reference | 26 |
| 1-Naphthyl-phenylalanine (1-Nal) | 14 |
| 4-Benzoyl-phenylalanine (Bpa) | 17 |
| Homophenylalanine (hF) | 18 |
| Diphenylalanine (Dip) | 34 |
| 4-Aminobenzoic acid (4-Abz) | 49 |
| 2-Aminobenzoic acid (2-Abz) | 67 |
Data adapted from a study on dimeric peptides targeting breast cancer cells.[2] IC50 is the concentration of a drug that is required for 50% inhibition in vitro. This data suggests that modifications impacting the hydrophobicity and aromaticity at key positions can significantly alter cytotoxic potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual synthesis of a peptide with a C-terminal phenylalaninol using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
N-Boc protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% Piperidine in DMF for Fmoc chemistry or TFA (Trifluoroacetic acid) for Boc chemistry
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the mixture and add to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Confirm coupling completion using a Kaiser test.
-
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent N-Boc protected amino acid in the desired sequence.
-
Final Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the test peptide in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay
Materials:
-
Test peptide
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the test peptide in cell culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activity of peptides containing this compound, particularly their antimicrobial and anticancer effects, is often linked to their ability to interact with and disrupt cell membranes.
Antimicrobial Mechanism of Action
Cationic antimicrobial peptides are thought to act primarily through electrostatic interactions with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. The presence of a C-terminal phenylalaninol can enhance the peptide's hydrophobicity, facilitating its insertion into the lipid bilayer.
Putative Signaling in Cancer Cells
In cancer cells, membrane-disrupting peptides can induce cell death through necrosis or by triggering apoptotic pathways. The disruption of the plasma membrane can lead to an influx of ions and the release of intracellular components, while interaction with mitochondrial membranes can initiate the caspase cascade. Some studies suggest that membrane-active peptides can also suppress MAPK-mediated signaling pathways.[3]
Experimental Workflow
The overall process from peptide design to biological evaluation follows a structured workflow.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity of N-Boc-Phenylalaninol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (e.e.) is a critical step in characterizing chiral molecules. N-Boc-phenylalaninol, a valuable chiral building block, is frequently utilized in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of resolved N-Boc-phenylalaninol, complete with experimental data and detailed protocols to aid in method selection and implementation.
The principal methods for assessing the enantiomeric purity of N-Boc-phenylalaninol include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents, and Chiral Gas Chromatography (GC). Alternative techniques such as Chiral Supercritical Fluid Chromatography (SFC) and Chiral Capillary Electrophoresis (CE) also offer viable solutions with distinct advantages. The selection of an appropriate method depends on factors such as sample throughput requirements, sensitivity, availability of instrumentation, and the need for destructive or non-destructive analysis.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common methods for determining the enantiomeric excess of N-Boc-phenylalaninol.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction with a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Separation of volatile enantiomers on a chiral stationary phase. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a deuterated solvent and addition of a chiral solvating agent. | Derivatization is typically required to increase volatility and improve peak shape. | Simple dissolution in a suitable co-solvent. |
| Analysis Time | 10-30 minutes | 5-15 minutes | 15-40 minutes | 2-10 minutes |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) | High (µg/mL to ng/mL) |
| Resolution | Generally excellent with appropriate column and mobile phase selection. | Dependent on the choice of chiral solvating agent and analyte concentration. | High, with good separation on suitable chiral columns. | Often superior to HPLC with faster analysis times. |
| Destructive? | Yes | No | Yes | Yes |
| Key Advantages | Widely applicable, robust, and a large variety of chiral stationary phases are commercially available. | Non-destructive, provides structural information, and can be used for reaction monitoring in real-time. | High sensitivity and resolving power. | Fast analysis, reduced organic solvent consumption, and high efficiency. |
| Key Disadvantages | Higher consumption of organic solvents compared to SFC. | Lower sensitivity compared to chromatographic methods, and potential for signal overlap. | Derivatization can be time-consuming and may introduce artifacts. | Higher initial instrument cost compared to HPLC. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving optimal separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for N-protected amino alcohols.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the N-Boc-phenylalaninol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results:
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-destructive method for determining enantiomeric excess. The addition of a chiral solvating agent to a solution of the analyte leads to the formation of transient diastereomeric complexes, which results in separate signals for the enantiomers in the NMR spectrum.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral metal-oxide Keplerate {Mo132(lactate)30}.[2]
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Procedure:
-
Dissolve approximately 5-10 mg of the N-Boc-phenylalaninol sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
-
Data Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of a well-resolved proton signal (e.g., the methine proton or a proton on the Boc group). The enantiomeric excess is determined by integrating the two separated signals.
Expected Results:
Upon addition of the CSA, a key proton signal of N-Boc-phenylalaninol will resolve into two distinct peaks, representing the two enantiomers. For instance, with a chiral Keplerate host, a chemical shift difference (ΔΔδ) of 0.06 ppm was observed for the methine proton of phenylalaninol.[2] The integration of these two peaks allows for the direct calculation of the enantiomeric ratio.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique for enantiomeric excess determination, but it typically requires derivatization of polar analytes like N-Boc-phenylalaninol to increase their volatility.
Experimental Protocol (Adapted from a general method for amino acids): [3][4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A chiral capillary column, such as Chirasil®-Val.
-
Derivatization Procedure:
-
Esterification: React the N-Boc-phenylalaninol sample with an acidic alcohol (e.g., 3 N HCl in methanol) to esterify the hydroxyl group. This step may require heating.
-
Acylation (if necessary for the amino group, though already protected by Boc): The Boc protecting group should be stable under these conditions. If not, a subsequent acylation step with an agent like trifluoroacetic anhydride (TFAA) might be necessary after deprotection.
-
Extraction: Extract the derivatized product into a suitable organic solvent (e.g., hexane).
-
-
GC Conditions:
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure separation of the enantiomers. For example, start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C).
-
Injector and Detector Temperature: Typically set at 250 °C.
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized and extracted sample.
Expected Results:
The derivatized enantiomers of N-Boc-phenylalaninol will be separated on the chiral GC column, resulting in two distinct peaks in the chromatogram. The high efficiency of capillary GC columns can provide excellent resolution. The enantiomeric excess is calculated from the peak areas.
Alternative Methods
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier. It offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and often superior resolution.[5][6] Polysaccharide-based chiral stationary phases are commonly used and have shown broad applicability.[7]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that can be used for the enantiomeric separation of charged or chargeable molecules. For N-Boc-phenylalaninol, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte to facilitate the separation of the enantiomers.
Workflow and Visualization
The general workflow for determining the enantiomeric excess of a resolved N-Boc-phenylalaninol sample is depicted in the following diagram.
Caption: Workflow for enantiomeric excess determination of N-Boc-phenylalaninol.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of N-Boc-DL-phenylalaninol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
N-Boc-DL-phenylalaninol is a protected amino alcohol crucial in the synthesis of various pharmaceutical compounds and chiral ligands. Its purity and structural integrity are paramount for the successful development of downstream applications. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, with a primary focus on mass spectrometry. Experimental data, where available for the target molecule or closely related analogs, is presented to offer a practical understanding of each method's utility.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol , mass spectrometry serves as a primary tool for identity confirmation and purity assessment.[1]
Expected Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer is predictable, primarily involving the labile tert-butoxycarbonyl (Boc) protecting group and the stable benzyl moiety. Common fragmentation pathways include the loss of isobutylene (56 Da) from the Boc group, the loss of the entire Boc group (100 Da), and cleavage of the bond between the chiral carbon and the hydroxymethyl group. The benzyl group can lead to the formation of a stable tropylium ion (m/z 91).
Based on established fragmentation patterns for Boc-protected amino acids and phenylalanine derivatives, the following primary fragmentation pathways for this compound are anticipated:
References
A Comparative Guide to Chiral Building Blocks: Alternatives to N-Boc-DL-phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome, overall yield, and scalability of a synthetic route. N-Boc-DL-phenylalaninol has long served as a valuable and versatile chiral synthon. However, the continuous pursuit of novel molecular architectures and the optimization of synthetic pathways demand a broader repertoire of chiral intermediates. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Introduction to Chiral Amino Alcohols as Auxiliaries
N-Boc-protected amino alcohols, derived from readily available amino acids, are a cornerstone of modern asymmetric synthesis. They are frequently employed as chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric and electronic properties of the amino alcohol derivative guide the approach of a reactant to a specific face of the molecule, thereby inducing chirality. Following the reaction, the auxiliary can be cleaved and often recovered for reuse.
This guide focuses on alternatives to this compound, primarily other N-Boc protected amino alcohols derived from different amino acids, and the widely used Evans-type oxazolidinone auxiliaries, which are themselves synthesized from amino alcohols. The key performance indicators for these alternatives are their ability to induce high diastereoselectivity or enantioselectivity in common carbon-carbon bond-forming reactions, such as enolate alkylation and aldol reactions.
Performance Comparison in Diastereoselective Alkylation
Diastereoselective alkylation of enolates is a fundamental transformation in organic synthesis for the creation of new stereocenters. The performance of a chiral auxiliary is paramount in achieving high diastereomeric excess (d.e.). Below is a comparison of this compound derived auxiliaries with those derived from other common amino acids like valine and alanine in the context of N-acyl oxazolidinone alkylation, a well-established method for asymmetric synthesis.
| Chiral Auxiliary Precursor | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-Boc-L-phenylalaninol | Benzyl bromide | ~85-95 | >98 |
| N-Boc-L-valinol | Benzyl bromide | ~80-90 | >98 |
| N-Boc-L-alaninol | Benzyl bromide | ~80-90 | >95 |
| N-Boc-L-leucinol | Benzyl bromide | ~85-95 | >98 |
Note: The data presented is a representative summary compiled from various sources and may vary depending on the specific reaction conditions, substrate, and electrophile used.
The data indicates that chiral auxiliaries derived from other natural amino acids such as valine, alanine, and leucine also provide excellent levels of diastereoselectivity in alkylation reactions, comparable to that of phenylalaninol-derived auxiliaries. The choice of auxiliary may therefore be guided by other factors such as cost, availability, or subtle electronic effects desired in the target molecule.
Experimental Protocols
General Protocol for Diastereoselective Alkylation of an N-Acyloxazolidinone Chiral Auxiliary
This protocol provides a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone, a common application for chiral amino alcohol-derived auxiliaries.
1. Acylation of the Chiral Auxiliary:
-
To a solution of the chiral oxazolidinone (derived from the corresponding amino alcohol, 1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C, add a base (e.g., triethylamine, 1.2 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a strong base (e.g., LDA or NaHMDS, 1.05 eq.) and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the major diastereomer by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under various conditions depending on the desired product (e.g., carboxylic acid, alcohol, or amide). For conversion to the carboxylic acid, treatment with lithium hydroxide and hydrogen peroxide is a common method.
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir until the reaction is complete, then quench with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.
Visualization of Synthetic Workflow and Stereochemical Control
The following diagrams illustrate the general workflow for the use of a chiral auxiliary in asymmetric synthesis and the underlying principle of stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric model for diastereoselective enolate alkylation.
Conclusion
While this compound remains a highly effective and widely used chiral building block, a variety of viable alternatives derived from other natural amino acids offer comparable performance in key asymmetric transformations. The choice of a specific chiral auxiliary can be tailored to the specific needs of a synthetic project, considering factors such as steric and electronic properties, cost, and availability. The Evans oxazolidinone auxiliaries, derived from amino alcohols including phenylalaninol, valinol, and alaninol, provide a robust and predictable platform for achieving high levels of stereocontrol. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select the optimal chiral building block to advance their drug discovery and development programs.
The Efficacy of Coupling Reagents in the Esterification of N-Boc-DL-phenylalaninol: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of the efficacy of various common coupling reagents in the esterification of N-Boc-DL-phenylalaninol with a representative carboxylic acid. The choice of reagent significantly impacts reaction efficiency, yield, and purity of the final product.
This compound, a protected amino alcohol, is a valuable building block in the synthesis of peptidomimetics and other chiral compounds. The esterification of its primary alcohol requires the activation of a carboxylic acid, a process facilitated by coupling reagents. This guide focuses on a comparative evaluation of commonly employed reagents: HATU, HBTU, PyBOP, and DCC in conjunction with HOBt.
Comparative Performance of Coupling Reagents
The following table summarizes the performance of different coupling reagents in the esterification of this compound. The data is compiled from typical results observed in the coupling of N-Boc protected amino acids, which are expected to show similar reactivity trends in esterification reactions.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| HATU | HOAt | DIPEA | 95-99 | 0.5 - 2 | High reactivity, low racemization risk, effective for sterically hindered substrates.[1] | Higher cost compared to other reagents.[1] |
| HBTU | HOBt | DIPEA | 90-98 | 1 - 4 | Good balance of reactivity and cost, reliable for standard couplings.[1] | Can be less effective than HATU for challenging couplings.[1] |
| PyBOP | - | DIPEA | 90-97 | 1 - 4 | Byproducts are generally less toxic than those from BOP. | Can be less effective for sterically hindered couplings compared to HATU. |
| DCC/HOBt | HOBt | - | 80-90 | 12 - 24 | Low cost. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
Experimental Protocols
The following are generalized protocols for the solution-phase esterification of this compound with a generic carboxylic acid (R-COOH).
Protocol 1: Esterification using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling: Add HATU (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification using HBTU
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling: To this mixture, add a solution of HBTU (1.2 eq) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC.[1]
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 3: Esterification using PyBOP
-
Preparation: Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Addition of Base: Cool the solution to 0 °C and add DIPEA (2.5 eq).
-
Coupling: Add PyBOP (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1 to 4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 4: Esterification using DCC/HOBt
-
Preparation: To a stirred solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in DCM at 0 °C, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 to 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Workflow and Mechanisms
To aid in the understanding of the processes involved, the following diagrams illustrate the general experimental workflow and the activation mechanism of the carboxylic acid by the coupling reagents.
Caption: A generalized workflow for the esterification of this compound.
Caption: Simplified mechanism of carboxylic acid activation by onium salt-based coupling reagents.
References
Comparative study of protecting groups for amino alcohols
A Comparative Guide to Protecting Groups for Amino Alcohols
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing amino alcohol moieties, the strategic selection and application of protecting groups are paramount. The inherent nucleophilicity of both the amino and hydroxyl groups necessitates a robust protection strategy to achieve chemoselectivity and ensure the desired chemical transformations. This guide provides a comparative analysis of three widely used protecting groups for amino alcohols: the tert-butoxycarbonyl (Boc) group for amine protection, the benzyloxycarbonyl (Cbz) group for amine protection, and the tert-butyldimethylsilyl (TBDMS) ether for alcohol protection. The comparison is supported by experimental data and detailed protocols for the protection and deprotection of a model substrate, 2-aminoethanol.
Introduction to Protecting Groups for Amino Alcohols
The differential reactivity of the amino and hydroxyl groups in an amino alcohol allows for selective protection. Generally, the amino group is more nucleophilic than the hydroxyl group, enabling selective N-protection under appropriate conditions. Conversely, the hydroxyl group can be selectively protected, often by taking advantage of oxophilic reagents like silyl halides. The choice of a protecting group strategy is dictated by the overall synthetic route, particularly the orthogonality of the protection and deprotection steps. An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, a crucial aspect in multi-step synthesis.[1][2]
This guide focuses on:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines, widely used due to its ease of introduction and removal under mild acidic conditions.[3]
-
N-Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group, which is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.[4]
-
O-TBDMS Protection: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, offering stability across a wide range of reaction conditions and can be cleaved with fluoride-based reagents.[5]
Comparative Data of Protecting Groups for 2-Aminoethanol
The following tables summarize the quantitative data for the protection and deprotection of 2-aminoethanol using Boc, Cbz, and TBDMS protecting groups. These data are compiled from representative experimental protocols and are intended to provide a basis for comparison.
Table 1: Comparison of Protection Reactions for 2-Aminoethanol
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| N-Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | None | Water | Room Temp | 0.5 | 95 | N-selective |
| N-Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | Dioxane/Water | 0 to RT | 3 | 92 | N-selective |
| O-TBDMS | TBDMS-Cl | Imidazole | DMF | Room Temp | 12 | ~90 | O-selective |
Table 2: Comparison of Deprotection Reactions
| Protected Substrate | Deprotecting Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-aminoethanol | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 | >95 |
| N-Cbz-2-aminoethanol | H₂, 10% Pd/C | Methanol (MeOH) | Room Temp | 2 | >95 |
| O-TBDMS-2-aminoethanol | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp | 2 | >95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 2-aminoethanol are provided below.
Protocol 1: Selective N-Boc Protection of 2-Aminoethanol[6]
This protocol describes a catalyst-free, chemoselective N-tert-butyloxycarbonylation of 2-aminoethanol in water.
-
Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Water, Diethyl ether.
-
Procedure:
-
To a stirred solution of 2-aminoethanol (10 mmol) in water (20 mL), add di-tert-butyl dicarbonate (11 mmol, 1.1 equiv.) at room temperature.
-
Stir the reaction mixture vigorously for 30 minutes.
-
Extract the reaction mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Boc-2-aminoethanol.
-
-
Expected Yield: ~95%
Protocol 2: Selective N-Cbz Protection of 2-Aminoethanol
This protocol details the N-benzyloxycarbonylation of 2-aminoethanol under Schotten-Baumann conditions.
-
Materials: 2-Aminoethanol, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.
-
Procedure:
-
Dissolve 2-aminoethanol (10 mmol) in a mixture of dioxane (20 mL) and water (10 mL).
-
Add sodium bicarbonate (20 mmol, 2.0 equiv.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (11 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Extract the reaction mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
-
Expected Yield: ~92%
Protocol 3: Selective O-TBDMS Protection of 2-Aminoethanol[5]
This protocol describes the selective protection of the hydroxyl group of 2-aminoethanol as a TBDMS ether.
-
Materials: 2-Aminoethanol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, N,N-Dimethylformamide (DMF), Diethyl ether, Water.
-
Procedure:
-
To a solution of 2-aminoethanol (10 mmol) in anhydrous DMF (20 mL), add imidazole (25 mmol, 2.5 equiv.).
-
Add tert-butyldimethylsilyl chloride (12 mmol, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Expected Yield: ~90%
Protocol 4: Deprotection of N-Boc-2-aminoethanol[7]
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
-
Materials: N-Boc-2-aminoethanol, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve N-Boc-2-aminoethanol (5 mmol) in DCM (20 mL).
-
Add trifluoroacetic acid (25 mmol, 5 equiv.) and stir the solution at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino alcohol as its trifluoroacetate salt.
-
-
Expected Yield: >95%
Protocol 5: Deprotection of N-Cbz-2-aminoethanol[8]
This protocol describes the hydrogenolytic cleavage of the Cbz group.
-
Materials: N-Cbz-2-aminoethanol, Methanol (MeOH), 10% Palladium on carbon (Pd/C).
-
Procedure:
-
Dissolve N-Cbz-2-aminoethanol (5 mmol) in methanol (25 mL).
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino alcohol.
-
-
Expected Yield: >95%
Protocol 6: Deprotection of O-TBDMS-2-aminoethanol[5]
This protocol details the fluoride-mediated cleavage of the TBDMS ether.
-
Materials: O-TBDMS-2-aminoethanol, Tetrabutylammonium fluoride (TBAF) (1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve O-TBDMS-2-aminoethanol (5 mmol) in THF (20 mL).
-
Add a 1M solution of TBAF in THF (6 mL, 6 mmol, 1.2 equiv.) at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
-
Expected Yield: >95%
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the logical relationships in the protection and deprotection of amino alcohols.
Caption: General strategies for the protection and deprotection of amino alcohols.
Caption: A typical experimental workflow involving a protecting group strategy.
Caption: Orthogonal deprotection of a dually protected amino alcohol.
References
Validating the Synthesis of N-Boc-DL-phenylalaninol: A Comparative NMR Analysis
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chiral building blocks like N-Boc-DL-phenylalaninol are critical for the successful development of novel therapeutics. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for this compound against common alternative protecting groups and potential impurities, offering a clear benchmark for synthesis validation.
The protection of the amino group in phenylalaninol is a fundamental step in many synthetic routes. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. Verification of the successful installation of the Boc group and the purity of the final product is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous structural information.
This guide presents a detailed experimental protocol for the synthesis of this compound and a comparative analysis of its ¹H and ¹³C NMR data with that of phenylalaninol protected with other common groups, namely Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc). Furthermore, characteristic NMR signals of potential impurities arising from the starting materials or by-products are provided to aid in the identification of a pure final product.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its common alternatives. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison of Protected DL-Phenylalaninol Derivatives
| Compound Name | Protecting Group | Ar-H | -CH- (Backbone) | -CH₂- (Benzyl) | -CH₂- (Alcohol) | Protecting Group Protons |
| This compound | Boc | ~7.2-7.4 (m, 5H) | ~3.8-3.9 (m, 1H) | ~2.8 (d, 2H) | ~3.5-3.6 (m, 2H) | ~1.4 (s, 9H) |
| N-Cbz-DL-phenylalaninol | Cbz | ~7.1-7.4 (m, 10H) | ~3.9-4.0 (m, 1H) | ~2.8 (d, 2H) | ~3.5-3.6 (m, 2H) | ~5.1 (s, 2H) |
| N-Fmoc-DL-phenylalaninol | Fmoc | ~7.2-7.8 (m, 13H) | ~4.0-4.1 (m, 1H) | ~2.9 (d, 2H) | ~3.6-3.7 (m, 2H) | ~4.2 (t, 1H), ~4.4 (d, 2H) |
Table 2: ¹³C NMR Data Comparison of Protected DL-Phenylalaninol Derivatives
| Compound Name | Protecting Group | Ar-C | -CH- (Backbone) | -CH₂- (Benzyl) | -CH₂- (Alcohol) | Protecting Group Carbons |
| This compound | Boc | ~126-138 | ~55-56 | ~39-40 | ~65-66 | ~156 (C=O), ~79 (quat. C), ~28 (CH₃) |
| N-Cbz-DL-phenylalaninol | Cbz | ~126-138 | ~55-56 | ~39-40 | ~65-66 | ~157 (C=O), ~67 (CH₂), ~128-136 (Ar-C) |
| N-Fmoc-DL-phenylalaninol | Fmoc | ~120-144 | ~55-56 | ~39-40 | ~65-66 | ~157 (C=O), ~67 (CH₂), ~47 (CH), ~120-144 (Ar-C) |
Table 3: NMR Signals of Potential Impurities
| Potential Impurity | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| DL-Phenylalaninol | ~7.2-7.4 (m, 5H), ~3.6 (dd, 1H), ~3.4 (dd, 1H), ~3.1 (m, 1H), ~2.8 (dd, 1H), ~2.6 (dd, 1H) | ~139, ~129, ~128, ~126, ~66, ~54, ~41 |
| Di-tert-butyl dicarbonate | ~1.5 (s) | ~152, ~83, ~28 |
| tert-Butanol | ~1.2 (s) | ~69, ~31 |
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
DL-Phenylalaninol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve DL-phenylalaninol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as triethylamine (1.1 equivalents) or a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with the reference data provided in the tables above to confirm the structure and assess the purity of the synthesized this compound.
Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from synthesis to validation of this compound.
Caption: Workflow for the synthesis and NMR validation of this compound.
Safety Operating Guide
Proper Disposal of N-Boc-DL-phenylalaninol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Boc-DL-phenylalaninol are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with established safety practices and regulatory standards. Adherence to these procedures is crucial for minimizing environmental impact and protecting laboratory personnel.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is mandatory to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is a white to off-white crystalline powder that may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.
-
Eye Protection: Wear chemical safety goggles or other appropriate protective eyeglasses.
-
Hand Protection: Use chemical-resistant gloves and inspect them for integrity before use.
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust formation is possible, a dust mask or a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance.
II. Chemical and Physical Properties
A fundamental understanding of the substance's properties is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 145149-48-0[1] |
| Molecular Formula | C₁₄H₂₁NO₃[1][2] |
| Molecular Weight | 251.32 g/mol [1] |
| Appearance | White to pale cream crystals or powder[2] |
| Melting Point | 92.0 - 98.0 °C[2] |
| Solubility | Insoluble in water[3] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials requires a systematic approach to waste segregation, containment, and documentation.
Step 1: Waste Segregation and Containment
-
Solid Waste: Carefully sweep up any solid this compound, ensuring to avoid the generation of dust. Place the collected solid into a suitable, sealed, and clearly labeled container for chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, or wipes, must be collected in a separate, sealed container and treated as chemical waste.[4]
-
Solutions: If this compound is in a solution, absorb the liquid with an inert material such as vermiculite or sand. The absorbed material should then be placed in a suitable, sealed container for disposal.[4]
Step 2: Labeling of Waste Containers
Properly label all waste containers with "Hazardous Chemical Waste" and the full chemical name: "this compound".[4] This ensures clear identification and proper handling by waste disposal personnel.
Step 3: Storage of Chemical Waste
Store the sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste accumulation area. This area should be clearly marked and away from incompatible materials.[4]
Step 4: Arranging for Final Disposal
-
Contact Professionals: Engage your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]
-
Provide Documentation: Accurately complete all necessary waste manifest forms, providing the precise chemical name and quantity.
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4]
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: For small spills, ensure the area is well-ventilated and wear the appropriate PPE. Carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth. All cleaning materials must also be disposed of as chemical waste.[4]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team for assistance.[4]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Boc-DL-phenylalaninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-DL-phenylalaninol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white powder.[1] While not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation upon contact.[2] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | In situations where dust formation is likely, a NIOSH-approved respirator is recommended.[1] A dust respirator should be used for spills.[4] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and maintain a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, especially when working with the powdered form.[1]
-
Don all required PPE as specified in Table 1.
-
Have all necessary equipment and reagents ready before starting the experiment.
-
-
Handling and Use:
-
Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
-
Clean all contaminated surfaces and equipment.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed waste container.
-
Label the container clearly as "Chemical Waste" with the name of the compound.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a separate, sealed, and clearly labeled "Hazardous Waste" container.
-
Do not mix with other incompatible waste streams.
-
-
Final Disposal:
-
Dispose of all waste in accordance with federal, state, and local environmental control regulations.[4] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Clean-up Protocol:
-
Evacuate and Secure:
-
Alert others in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
-
Assess and Protect:
-
Wear appropriate PPE, including a dust respirator, before attempting to clean the spill.[4]
-
-
Contain and Clean:
-
Decontaminate:
-
Thoroughly wash the area and all equipment used for clean-up.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
